molecular formula C6H3ClN2 B1360203 6-Chloropyridine-2-carbonitrile CAS No. 33252-29-8

6-Chloropyridine-2-carbonitrile

Cat. No.: B1360203
CAS No.: 33252-29-8
M. Wt: 138.55 g/mol
InChI Key: PGZHSVWXFKKCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZHSVWXFKKCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186897
Record name 6-Chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-29-8
Record name 6-Chloro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33252-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyridine-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLOROPYRIDINE-2-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS4YVY14OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Chloropyridine-2-carbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloropyridine-2-carbonitrile: Properties, Reactivity, and Applications

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern chemistry. It details the compound's chemical and physical properties, molecular structure, and spectroscopic characteristics. The document explores its chemical reactivity, focusing on the strategic importance of the chlorine and nitrile functional groups. Key synthetic transformations, such as nucleophilic aromatic substitution and nitrile group manipulations, are discussed with mechanistic insights. Furthermore, this guide highlights its critical role in drug discovery and materials science, particularly in the synthesis of kinase inhibitors. Safety protocols, handling procedures, and experimental methodologies are also provided for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-Chloro-6-cyanopyridine or 6-Chloropicolinonitrile, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The pyridine scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2] The specific arrangement of a chloro substituent and a nitrile group on the pyridine ring in this compound imparts unique reactivity, making it a valuable precursor for creating complex molecular architectures.

The chlorine atom at the C6 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern enhanced by its position ortho to the ring's nitrogen atom.[3][4] Simultaneously, the nitrile group at the C2 position acts as a powerful electron-withdrawing group that further activates the ring for substitution, and it can be readily transformed into other functional groups such as amines, amides, or carboxylic acids. This dual functionality makes this compound a strategic starting material in the synthesis of pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapy, and other functional materials.[5][6]

This document serves as a technical guide for professionals in the chemical and pharmaceutical sciences, offering in-depth information on the compound's structure, properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 2-Chloro-6-cyanopyridine, 6-Chloropicolinonitrile[1][7]
CAS Number 33252-29-8[1][7][8]
Molecular Formula C₆H₃ClN₂[1][7][8]
Molecular Weight 138.55 g/mol [1][8]
Appearance White to off-white solid/powder[9]
Melting Point Data not consistently available; related isomers have varied MPs.
Solubility Low solubility in water; soluble in common organic solvents.[9][10]
SMILES n1c(Cl)cccc1C#N[7]
InChIKey PGZHSVWXFKKCNR-UHFFFAOYSA-N[1][8]

Molecular Structure and Crystallography

The structure of this compound consists of a pyridine ring substituted at the 2- and 6-positions. The nitrile group (-C≡N) is a linear, sp-hybridized moiety, while the chloro group is an electronegative halogen.

Caption: Molecular structure of this compound.

Crystal structure analysis reveals detailed information about its solid-state conformation.[1] The compound crystallizes in the P 1 21/n 1 space group.[1] Its crystal packing is characterized by intermolecular interactions, including offset face-to-face π-stacking and C—H···N interactions involving both the nitrile and pyridine nitrogen atoms.[1][11]

Crystal Data Summary:

  • Space Group: P 1 21/n 1[1]

  • Cell Dimensions:

    • a = 6.1739 Å[1]

    • b = 15.238 Å[1]

    • c = 7.0123 Å[1]

    • β = 112.492°[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, often starting from pyridine or substituted pyridine precursors. One common strategy involves the chlorination of a corresponding pyridine N-oxide or hydroxypyridine, followed by cyanation.[12][13] The chlorination of 2-chloropyridine can also be used to produce 2,6-dichloropyridine, a related compound.[14]

Example Synthetic Protocol: From a Pyridine N-oxide Precursor

This protocol is a generalized procedure based on established methodologies for the synthesis of cyanopyridines from N-oxides.[12]

Objective: To synthesize this compound from a suitable N-oxide precursor.

Materials:

  • A suitable 6-chloropyridine-N-oxide derivative

  • Trimethylsilyl cyanide (TMSCN)

  • N,N-Dimethylcarbamoyl chloride or similar activating agent

  • Anhydrous acetonitrile (MeCN) or other aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 6-chloropyridine-N-oxide precursor and the activating agent (e.g., N,N-dimethylcarbamoyl chloride) in anhydrous acetonitrile.[12]

  • Addition of Cyanating Agent: Cool the mixture in an ice bath. Slowly add trimethylsilyl cyanide dropwise to the stirred solution via the dropping funnel over 30-45 minutes.[12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).[12]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[12] Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.[12]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is highly susceptible to displacement by nucleophiles. This reactivity is driven by two main factors:

  • Activation by the Ring Nitrogen: The chlorine is ortho to the electronegative ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex through induction.[3]

  • Activation by the Nitrile Group: The potent electron-withdrawing nitrile group at the C2 position further delocalizes the negative charge of the intermediate via resonance, significantly lowering the activation energy for the substitution reaction.[3]

Common nucleophiles include amines, alcohols, thiols, and carbanions, providing a gateway to a wide array of 6-substituted-2-cyanopyridines. This reaction is a cornerstone for building molecular diversity in drug discovery programs.[5]

start This compound product 6-Substituted-pyridine-2-carbonitrile start->product SNAr Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->product conditions Reaction Conditions (Base, Solvent, Heat) conditions->product byproduct Byproduct (H-Cl) product->byproduct generates

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other groups:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (via an intermediate amide).

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, a common strategy in medicinal chemistry.[2]

These transformations, often performed after SNAr, allow for the creation of complex, multi-functionalized pyridine derivatives.

Applications in Research and Drug Development

This compound is a highly valued building block in the pharmaceutical industry. Its structure is a key component in the synthesis of targeted therapeutics.

  • Kinase Inhibitors: Pyrido[2,3-d]pyrimidines, which can be synthesized from this compound, are privileged scaffolds for developing potent kinase inhibitors.[5] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation.[5]

  • KRASG12C Inhibitors: Recently, derivatives of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile have been developed as covalent inhibitors for the KRASG12C mutant protein, a key therapeutic target in non-small-cell lung cancer.[6]

  • General Medicinal Chemistry: The ability to easily modify both the 2- and 6-positions allows for the rapid generation of chemical libraries to screen for biological activity against various targets.[4]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classifications: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[15][16] It causes serious eye damage and skin irritation, and may cause respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and/or face shield).[15][16][17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16]

  • Handling: Avoid all personal contact, including inhalation of dust.[15] Do not eat, drink, or smoke when using this product.[15][16] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Spills and First Aid: In case of a spill, avoid generating dust, remove ignition sources, and clean up using appropriate procedures.[15] If contact occurs, seek immediate medical attention. For skin contact, wash off immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move to fresh air.[10]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the tailored reactivity of its chloro and nitrile substituents. Its utility as a scaffold in the synthesis of complex heterocyclic systems, particularly for drug discovery, is well-established. The ability to perform selective nucleophilic aromatic substitutions and subsequent nitrile group transformations provides a robust platform for developing novel kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

A Comprehensive Spectroscopic Guide to 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloropyridine-2-carbonitrile is a pivotal heterocyclic building block in modern chemistry, finding extensive application in the synthesis of pharmaceutical and agrochemical compounds.[1][2] Its disubstituted pyridine ring, featuring both an electron-withdrawing nitrile group and a halogen, provides a versatile scaffold for developing complex molecular architectures. The precise confirmation of its structure and purity is paramount for ensuring the reliability and reproducibility of synthetic outcomes.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the combination of these techniques offers unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on rigorous analytical data for their work.

Molecular Structure and Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound (C₆H₃ClN₂) has a molecular weight of approximately 138.55 g/mol .[1][3] The pyridine ring contains three aromatic protons, a chloro substituent at position 6, and a nitrile substituent at position 2.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N1", pos="0,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C2", pos="1.2,0.6!", fontcolor="#202124"]; C3 [label="C3", pos="1.2,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C5", pos="-1.2,-0.6!", fontcolor="#202124"]; C6 [label="C6", pos="-1.2,0.6!", fontcolor="#202124"];

// Substituents CN_C [label="C7", pos="2.3,1.1!", fontcolor="#202124"]; CN_N [label="N2", pos="3.2,1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; Cl [label="Cl", pos="-2.4,1.1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];

// Protons H3 [label="H3", pos="2.1,-1.1!", fontcolor="#5F6368"]; H4 [label="H4", pos="0,-2.1!", fontcolor="#5F6368"]; H5 [label="H5", pos="-2.1,-1.1!", fontcolor="#5F6368"];

// Define edges for bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Substituent bonds C2 -- CN_C [len=1.5]; CN_C -- CN_N [style=bold, len=1.5, label=" ≡"]; C6 -- Cl [len=1.5];

// Proton bonds C3 -- H3 [len=1.2, style=dashed]; C4 -- H4 [len=1.2, style=dashed]; C5 -- H5 [len=1.2, style=dashed]; } Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct and diagnostic information.

¹H NMR Spectroscopy

Theoretical Analysis: The molecular structure features three aromatic protons in different chemical environments, which should give rise to three distinct signals.

  • H4: This proton is situated between two other protons (H3 and H5). It is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both neighbors.

  • H3 and H5: These protons are adjacent to only one other proton (H4) and are therefore expected to appear as doublets. The relative positions of the electron-withdrawing nitrile and chloro groups will influence their chemical shifts.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H4~7.9 - 8.1t (or dd)J(H4-H5) ≈ 8.0, J(H4-H3) ≈ 8.0
H3~7.8 - 7.9dJ(H3-H4) ≈ 8.0
H5~7.6 - 7.7dJ(H5-H4) ≈ 8.0

Note: Predicted values are based on general principles and data for similar compounds like 2-chloropyridine and 2-cyanopyridine.[4][5]

Interpretation: The downfield shifts (7.6-8.1 ppm) are characteristic of protons on an electron-deficient pyridine ring. The splitting pattern—one triplet (or dd) and two doublets—is a definitive fingerprint for the 3, 4, and 5-protons on the ring, confirming the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrumentation: Use a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the range of aromatic protons (e.g., 0-10 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

¹³C NMR Spectroscopy

Theoretical Analysis: The molecule has six carbon atoms, all in unique chemical environments, plus the nitrile carbon. This should result in six distinct signals in the ¹³C NMR spectrum.

  • Aromatic Carbons (C2-C6): These will appear in the typical aromatic region (120-150 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C6) will be significantly shifted.[8]

  • Nitrile Carbon (C7): The carbon of the nitrile group typically appears in a distinct region around 115-120 ppm.[9]

Experimental Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C6 (C-Cl)~152
C2 (C-CN)~145
C4~140
C5~130
C3~125
C7 (-C≡N)~117

Note: Predicted values are based on additive models and data from similar structures like 2-cyanopyridine.[10][11]

Interpretation: The chemical shifts provide a map of the electronic environment of each carbon. The downfield shift of C6 confirms its attachment to both the ring nitrogen and the chlorine atom. The C2 carbon is also shifted downfield due to the nitrogen and the nitrile group. The nitrile carbon signal around 117 ppm is a key diagnostic peak.[12]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

  • Instrumentation: Use a Fourier-transform NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Analysis: The key functional groups in this compound will produce characteristic absorption bands.

  • Nitrile (C≡N): A sharp, strong absorption is expected in the triple bond region.

  • Aromatic Ring (C=C, C=N): Multiple absorptions are expected in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H: Stretching vibrations will appear just above 3000 cm⁻¹.

  • C-Cl: A stretching vibration will appear in the fingerprint region.

Experimental Data:

Wavenumber (cm⁻¹) Intensity/Shape Functional Group Assignment
~2240Strong, SharpC≡N Stretch (Nitrile)
~3100-3000Medium, SharpAromatic C-H Stretch
~1580, 1550, 1450Medium to StrongAromatic C=C and C=N Stretches
~1100-1000MediumC-Cl Stretch

Note: Values are based on typical ranges for these functional groups.[13][14] A peak around 2240 cm⁻¹ is highly diagnostic for the nitrile group.[15]

Interpretation: The most crucial peak in the IR spectrum is the strong, sharp band around 2240 cm⁻¹, which is definitive evidence for the nitrile functional group. The presence of aromatic C-H stretches above 3000 cm⁻¹ and multiple C=C/C=N bands in the 1450-1600 cm⁻¹ region confirms the pyridine ring.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.

Theoretical Analysis: For this compound, the key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

  • M⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺: The peak corresponding to the molecule containing the ³⁷Cl isotope, which will be approximately two mass units higher and have about one-third the intensity of the M⁺ peak.

Experimental Data:

m/z Value Relative Intensity Assignment
138HighMolecular Ion (M⁺) with ³⁵Cl
140~32% of M⁺Molecular Ion ([M+2]⁺) with ³⁷Cl
103Medium[M - Cl]⁺, Loss of chlorine
76MediumFragmentation ion (e.g., [C₅H₂N]⁺)

Note: Data is consistent with information from the NIST Mass Spectrometry Data Center and PubChem.[1]

Interpretation: The observation of a peak at m/z 138 is consistent with the molecular weight of the compound.[1] The presence of a corresponding peak at m/z 140 with an intensity ratio of approximately 3:1 is the definitive signature of a molecule containing one chlorine atom, thus confirming the elemental composition.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Inject the sample solution into the GC, where it is vaporized and separated from the solvent and any impurities.

    • The separated compound enters the MS ion source. In EI, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their m/z ratio.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Compare the fragmentation pattern with known fragmentation pathways to further support the structural assignment.[16]

Integrated Analytical Workflow

No single technique is sufficient for absolute confirmation. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are used synergistically to provide a complete and validated structural characterization.

dot digraph "analytical_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Primary Analysis"; style = "rounded"; bgcolor = "#FFFFFF";

}

subgraph "cluster_1" { label = "Data Interpretation"; style = "rounded"; bgcolor = "#FFFFFF";

}

subgraph "cluster_2" { label = "Validation & Confirmation"; style = "rounded"; bgcolor = "#FFFFFF";

}

IR -> IR_Data; MS -> MS_Data; NMR -> NMR_Data;

{IR_Data, MS_Data, NMR_Data} -> Cross_Validation;

Cross_Validation -> Confirmation [label=" Yes"]; Cross_Validation -> Re_evaluate [label=" No"]; } Figure 2: Integrated workflow for the spectroscopic confirmation of the compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. Infrared spectroscopy confirms the presence of the critical nitrile and chloro-aromatic functionalities. Mass spectrometry validates the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the precise substitution pattern on the pyridine ring. This comprehensive guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

Crystal structure and molecular geometry of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 6-Chloropyridine-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of pharmaceutical and agrochemical compounds.[1] A profound understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties, which are fundamental to drug design and materials science. This guide provides a detailed analysis of the molecular geometry and crystal structure of this compound, elucidated by single-crystal X-ray diffraction. We will explore the intramolecular bond parameters, the planarity of the molecule, and the supramolecular architecture governed by a combination of hydrogen bonding and π-stacking interactions. Methodologies for structural determination and characterization are also detailed to provide a comprehensive framework for researchers.

Molecular Geometry and Conformation

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the C6 position and a nitrile group at the C2 position. The molecule is fundamentally planar, a characteristic feature of aromatic systems.

Planarity

Single-crystal X-ray diffraction data reveals that the molecule is nearly perfectly planar. The root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is a mere 0.0161 Å.[1] This planarity is critical for facilitating the intermolecular interactions that define the crystal packing, particularly π-stacking.

Bond Lengths and Angles

The intramolecular distances and angles conform to established values for substituted pyridine derivatives. The heterocyclic ring exhibits a slight wedge shape, a common feature resulting from the shorter C-N bonds compared to the C-C bonds within the aromatic ring.[1] Key structural parameters are summarized below.

Table 1: Selected Bond Lengths for this compound

BondLength (Å)Source
C1-N2 (Nitrile C≡N)1.138 (2)[1][2]
C6-N1 (Pyridine)1.322 (1)[1][2]
C2-N1 (Pyridine)1.349 (1)[1][2]
Average Ring C-C1.391 (5)[2]

Note: Atom numbering corresponds to the published crystallographic data.

The nitrile C≡N bond length of 1.138 (2) Å is consistent with that observed in related cyanopyridine compounds.[1] The C-N bond lengths within the pyridine ring, 1.322 (1) Å and 1.349 (1) Å, are shorter than the average C-C bond length of 1.391 (5) Å, which is typical for nitrogen-containing heterocycles.[2]

G cluster_layer1 2D Sheet Formation cluster_layer2 π-Stacking Between Sheets mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···N mol3 Molecule C mol1->mol3 mol4 Molecule D mol2->mol4 mol3->mol4 C-H···N mol_stack1 Sheet 1 mol_stack2 Sheet 2 mol_stack1->mol_stack2 Offset π-π Stacking cluster_exp Experimental Workflow start Sample Acquisition (Commercial or Synthesized) crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth 1. Prepare Saturated Solution data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection 2. Mount Crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution 3. Process Diffraction Data refinement Structure Refinement (Least-Squares) structure_solution->refinement 4. Build Initial Model validation Data Validation (CIF File Generation) refinement->validation 5. Finalize & Validate

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the solubility and stability of 6-Chloropyridine-2-carbonitrile (IUPAC name: this compound), a key intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of comprehensive quantitative data in public literature for this specific compound, this document synthesizes information from analogous structures and outlines standardized experimental protocols to empower researchers, scientists, and drug development professionals in their work.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for its handling, processing, and formulation.

PropertyValueSource
Molecular Formula C₆H₃ClN₂[1][2]
Molecular Weight 138.55 g/mol [1]
Appearance Solid (predicted)[2]
Melting Point 87 °C[2]
Boiling Point 288.6 °C (at 1.01325 bar)[2]
Density 1307.87 kg/m ³ (at 25 °C, 1.01325 bar)[2]
CAS Number 33252-29-8[1][2]

Solubility Profile: An Investigation into Solvent Compatibility

Quantitative solubility data for this compound is not extensively documented. However, by examining structurally similar compounds, such as other cyanopyridine isomers, we can infer its likely solubility characteristics. Cyanopyridines generally exhibit good solubility in polar organic solvents and limited solubility in water.[3][4] The solubility of these compounds is also temperature-dependent, typically increasing with a rise in temperature.[4][5]

Expected Solubility in Organic Solvents

Based on the behavior of related compounds like 3-cyanopyridine and 4-cyanopyridine, this compound is expected to be soluble in a range of common organic solvents.[3][5][6] These include, but are not limited to:

  • Alcohols (e.g., methanol, ethanol, n-propanol)

  • Ketones (e.g., acetone)

  • Ethers (e.g., diethyl ether)

  • Esters (e.g., ethyl acetate)

  • Halogenated solvents (e.g., dichloromethane)

  • Aprotic polar solvents (e.g., acetonitrile, dimethyl sulfoxide)

The presence of the polar nitrile group and the pyridine nitrogen atom suggests strong interactions with polar solvents.

Aqueous Solubility

The aqueous solubility of this compound is anticipated to be limited.[4] For instance, 4-cyanopyridine has a low solubility in pure water.[5] The introduction of a chlorine atom may further decrease water solubility due to its hydrophobic nature.

Experimental Protocol for Determining Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following isothermal dissolution method is recommended.[5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at various temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the vials for a sufficient time to reach equilibrium (preliminary studies should determine the required time, typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the experimental temperature.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.[7]

      • Weigh the vial containing the dried residue. The mass of the dissolved solute can then be determined.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to fall within the concentration range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Data Calculation:

    • Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction.

    • Repeat the experiment at different temperatures to generate a solubility curve.

Diagram of the Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Settle excess solid B->C D Withdraw supernatant with pre-thermostated syringe C->D E Filter through 0.45 µm syringe filter D->E H Dilute filtered sample E->H F Prepare calibration standards G Analyze standards (HPLC/UV-Vis) to create calibration curve F->G I Analyze diluted sample H->I J Determine concentration from calibration curve I->J K Calculate solubility (g/L or mole fraction) J->K

Caption: Workflow for determining the solubility of this compound.

Stability Profile: Assessing Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways include hydrolysis, thermal decomposition, and photodecomposition.

Hydrolytic Stability

The nitrile group in cyanopyridines can undergo hydrolysis, typically in the presence of acid or base, to form a carboxamide and subsequently a carboxylic acid. Studies on the hydrolysis of cyanopyridine isomers in high-temperature water have shown that this is a significant degradation pathway.[8][9] It is therefore reasonable to assume that this compound will be susceptible to hydrolysis, particularly under non-neutral pH conditions. The rate of hydrolysis is expected to increase with temperature.

Thermal Stability

While specific data for this compound is lacking, the thermal decomposition of related compounds provides some insights. For instance, the thermal decomposition of chlorpyrifos, which contains a trichlorinated pyridine ring, begins at temperatures between 550 and 650 °C.[10] The decomposition of polyacrylonitrile involves the degradation of the nitrile groups.[11] It is likely that at elevated temperatures, this compound will decompose, potentially leading to the formation of various nitrogen- and chlorine-containing compounds.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions. A study on the photodegradation of 2-chloropyridine identified 2-pyridinecarbonitrile as a cytotoxic intermediate product.[12] This suggests that the pyridine ring and the nitrile group in this compound may be susceptible to photodegradation.

Experimental Protocol for Assessing Stability

A comprehensive stability study should evaluate the impact of temperature, pH, and light on the integrity of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • High-purity water and organic solvents

  • Temperature-controlled ovens

  • Photostability chamber with controlled light and temperature

  • HPLC system with a stability-indicating method (a method capable of separating the parent compound from its degradation products)

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis:

      • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.

      • Store the solutions at a specified temperature (e.g., 60 °C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples before analysis.

    • Thermal Degradation:

      • Store solid this compound and a solution of the compound in a suitable solvent in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

      • Collect samples at various time points.

    • Photodegradation:

      • Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.

      • Simultaneously, keep a control sample in the dark at the same temperature.

      • Collect samples at various time points.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any degradation products formed.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant and half-life under each stress condition.

Diagram of the Experimental Workflow for Stability Assessment

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation A Acid/Base Hydrolysis (various pH) D Collect samples at defined time intervals A->D B Thermal Degradation (elevated temperature) B->D C Photodegradation (controlled light exposure) C->D E Analyze samples using a stability-indicating HPLC method D->E F Quantify parent compound and degradation products E->F G Plot concentration vs. time F->G H Determine degradation kinetics (rate constant, half-life) G->H

Caption: Workflow for assessing the stability of this compound.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is sparse, a comprehensive understanding can be built upon the behavior of analogous compounds and through rigorous experimental investigation. This guide provides a framework for researchers to both estimate the properties of this important chemical intermediate and to generate the precise data necessary for process optimization, formulation development, and ensuring product quality and safety. The provided experimental protocols are designed to be robust and adaptable, forming a solid foundation for in-depth characterization.

References

A Comprehensive Guide to the Safe Handling of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the hazards and necessary safety precautions for handling 6-Chloropyridine-2-carbonitrile (CAS No. 33252-29-8). The information herein is synthesized from authoritative safety data sheets and toxicological sources to ensure the highest level of scientific integrity and promote a culture of safety in the laboratory.

Introduction: Understanding the Compound

This compound is a halogenated pyridine derivative, a class of compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a chloro and a nitrile group on a pyridine ring, imparts specific reactivity that is valuable for building more complex molecules. However, these same functional groups are responsible for its significant health hazards, necessitating strict adherence to safety protocols. Mismanagement of this compound can lead to severe health consequences, making a thorough understanding of its properties and risks paramount for all personnel.

Hazard Identification and Analysis

A comprehensive analysis of safety data reveals that this compound is a multi-hazard substance. The primary dangers are its acute toxicity upon exposure through multiple routes and its potential for severe irritation.[2][3]

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's dangers.[4] It is crucial to recognize and understand these classifications before any handling occurs.

Hazard Class Category Hazard Statement Key Insight
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic / Harmful if swallowedIngestion can lead to significant systemic toxicity. The nitrile group can exhibit toxicity similar to cyanide poisoning.[2][3][5]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic / Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic effects. This underscores the critical need for appropriate gloves and lab coats.[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledInhalation of the dust or aerosolized particles can cause systemic harm and respiratory distress.[2]
Serious Eye DamageCategory 1H318: Causes serious eye damageDirect contact poses a high risk of irreversible damage to the eyes, necessitating robust eye protection.[2][3]
Skin IrritationCategory 2H315: Causes skin irritationProlonged or repeated contact can lead to significant skin irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation can irritate the respiratory tract, leading to coughing and discomfort.[2][3]

This table summarizes data from multiple sources.[2][3][6]

The presence of the nitrile functional group is a key toxicological concern. Nitriles can be metabolized to release cyanide ions, which interfere with cellular respiration. Symptoms of nitrile poisoning are similar to those of hydrogen cyanide and can include headache, dizziness, and respiratory distress.[5]

Proactive Risk Mitigation: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk management must be implemented. The "Hierarchy of Controls" is a foundational principle in occupational safety that prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Controls for this compound E Elimination (Not Feasible) S Substitution (Use a less hazardous alternative if possible) E->S Most Effective EC Engineering Controls • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing • Eyewash Stations & Safety Showers S->EC AC Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Safety Training EC->AC PPE Personal Protective Equipment (PPE) • Chemical Splash Goggles / Face Shield • Nitrile or Neoprene Gloves • Chemical-Resistant Lab Coat AC->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination/Substitution: For many research applications, eliminating or substituting this compound is not feasible due to its specific chemical properties. However, this should always be the first consideration.

2. Engineering Controls: This is the most critical layer of protection. All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or fumes.[1][7] Eyewash stations and safety showers must be readily accessible.[8]

3. Administrative Controls: Strict protocols and designated work areas are mandatory. All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before beginning work. Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]

4. Personal Protective Equipment (PPE): PPE is the final barrier of defense and must not be relied upon as the primary safety measure.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][6]
  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[5]
  • Body Protection: A fully buttoned, chemical-resistant lab coat must be worn.[1]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed SOPs is crucial for minimizing exposure risk.

SOP: Weighing Solid this compound

Objective: To accurately weigh the solid compound while preventing the generation and inhalation of airborne dust.

Methodology:

  • Preparation:

    • Ensure the designated chemical fume hood is on and functioning correctly.

    • Don all required PPE (goggles, face shield, nitrile gloves, lab coat).

    • Decontaminate the work surface within the fume hood.

    • Place an analytical balance inside the fume hood or use a ventilated balance safety enclosure.

  • Procedure:

    • Carefully open the stock container inside the fume hood. Avoid any abrupt movements that could generate dust.

    • Use a clean spatula to transfer the approximate required amount of solid to a pre-tared weighing vessel.

    • Keep the stock container as far back in the hood as practical during the transfer.

    • Securely close the stock container immediately after dispensing.

    • Record the precise weight.

  • Cleanup:

    • Carefully clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol), ensuring the wipe is disposed of as hazardous waste.

    • Wipe down the balance and surrounding surfaces within the fume hood.

    • Dispose of all contaminated materials (weighing paper, wipes) in a designated, sealed hazardous waste container.[2]

SOP: Storage and Waste Disposal
  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents.[9] Keep containers in a locked cabinet or an area accessible only to authorized personnel.

  • Waste Disposal: All waste contaminated with this compound, including empty containers, weighing paper, and used PPE, must be treated as hazardous waste.[2] Collect waste in a clearly labeled, sealed container and dispose of it through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[6]

Emergency Response Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

cluster_0 Emergency Response Workflow Start Exposure Incident Occurs Skin Skin Contact Flush with water for 15+ min. Remove contaminated clothing. Seek immediate medical attention. Start->Skin Eye Eye Contact Flush with eyewash for 15+ min. Hold eyelids open. Seek immediate medical attention. Start->Eye Inhale Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Start->Inhale Ingest Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Start->Ingest

Caption: Immediate actions for different exposure routes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention without delay.[2][10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air immediately. If the person is not breathing, trained personnel should perform artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

  • Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2] Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Do not allow the material to enter drains.[2]

Conclusion

This compound is an indispensable reagent in modern chemical synthesis, but its utility is matched by its significant toxicity. A thorough understanding of its hazards, coupled with the disciplined implementation of a multi-layered safety strategy rooted in the hierarchy of controls, is non-negotiable. By integrating these principles and protocols into all laboratory workflows, researchers can mitigate the risks and ensure a safe environment for scientific advancement.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloropyridine-2-carbonitrile: Discovery, History, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloropyridine-2-carbonitrile

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a nitrile group at positions that allow for differential reactivity, has made it an invaluable intermediate in the development of a wide array of pharmaceuticals and agrochemicals. The strategic placement of these functional groups enables sequential and regioselective modifications, providing a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the discovery, historical evolution, and current state-of-the-art methodologies for the synthesis of this crucial compound.

Historical Perspectives: The Dawn of Pyridine Functionalization

The journey to the efficient synthesis of this compound is intrinsically linked to the broader history of pyridine chemistry and the development of fundamental organic reactions. While a definitive first synthesis of this specific molecule is not readily apparent in early literature, its creation is the culmination of several key discoveries in the late 19th and early 20th centuries.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, stands as a cornerstone in the functionalization of aromatic rings.[1][2] This reaction, which initially demonstrated the conversion of aryl diazonium salts to aryl halides, was later extended to include the introduction of the cyano group.[1] This provided a conceptual pathway for the synthesis of cyanopyridines from their corresponding amino precursors.

Another classical method, the Rosenmund-von Braun reaction , which emerged from the work of Karl Wilhelm Rosenmund, Erich Struck, Julius von Braun, and Alfred Pongratz in the early 20th century, offered a direct route to aryl nitriles from aryl halides using copper(I) cyanide.[3][4][5] This reaction, though often requiring harsh conditions, laid the groundwork for direct cyanation strategies on halogenated pyridine rings.

The direct chlorination of pyridine, a process that yields a mixture of chloropyridines including the key precursor 2,6-dichloropyridine, also has a long history, with various methods being developed to control the regioselectivity and extent of chlorination.[6]

These foundational reactions set the stage for the targeted synthesis of specifically substituted pyridines like this compound as the demand for complex heterocyclic compounds grew throughout the 20th century.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is primarily achieved through three major strategic approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Nucleophilic Substitution: The Direct Cyanation of 2,6-Dichloropyridine

This is arguably the most direct and historically significant industrial method for the preparation of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a cyanide salt displaces one of the chlorine atoms on the 2,6-dichloropyridine ring.

Reaction Scheme:

References

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 6-Chloropyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloropyridine-2-carbonitrile scaffold is a privileged starting material in synthetic and medicinal chemistry, offering a unique combination of reactive sites for molecular elaboration. Its strategic placement of a reactive chlorine atom and a versatile nitrile group on the pyridine ring provides a robust platform for the synthesis of diverse heterocyclic compounds with significant therapeutic and material science potential. This in-depth technical guide moves beyond established applications to illuminate promising, yet underexplored, research avenues for its derivatives. By dissecting the core reactivity and leveraging structure-activity relationship (SAR) insights from analogous structures, we present a forward-looking perspective on novel research directions. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to innovate at the cutting edge of pyridine chemistry.

Core Chemistry and Synthetic Versatility

This compound (1) possesses two primary reactive handles: the electrophilic carbon at the 6-position, susceptible to nucleophilic aromatic substitution (SNAr), and the nitrile group, which can undergo a variety of transformations. The chlorine atom, activated by the electron-withdrawing nitrile and the ring nitrogen, is readily displaced by a wide range of nucleophiles. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate diverse functionalities.

Synthesis of the parent compound can be achieved through methods such as the vapor-phase chlorination of 2-cyanopyridine or the cyanation of 2-chloropyridine N-oxide hydrochloride with sodium cyanide.[1] The crystal structure of this compound reveals intermolecular π-stacking and C—H⋯N interactions, which can influence its solid-state properties and reactivity.[1][2]

Potential Research Area 1: Novel Kinase Inhibitors through Bioisosteric Replacement and Scaffolding

The pyridine core is a well-established scaffold for kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[3] While derivatives of related structures like 6-chloropyridin-3-amine have been explored as kinase inhibitors, the potential of the 2-carbonitrile isomer remains significantly untapped.[3][4]

Proposed Research Thrust: Design of Novel Hinge-Binding Fragments

The nitrile group offers a unique opportunity for bioisosteric replacement of more common hinge-binding motifs. Research in this area could focus on the conversion of the nitrile to functionalities such as amidines, tetrazoles, or oxadiazoles, which are known to participate in hydrogen bonding interactions within kinase active sites.

Experimental Workflow: Synthesis and Screening of Novel Kinase Inhibitors

A proposed synthetic workflow is outlined below:

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., with primary amines) start->step1 step2 Nitrile Transformation (e.g., to tetrazole via azide cycloaddition) step1->step2 step3 Kinase Panel Screening step2->step3 step4 Structure-Activity Relationship (SAR) Studies step3->step4 end Lead Optimization step4->end

Figure 1. Proposed workflow for the development of novel kinase inhibitors.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: React this compound with a library of primary and secondary amines under standard SNAr conditions (e.g., DIPEA, DMSO, heat) to generate a diverse set of 6-amino-pyridine-2-carbonitrile derivatives.

  • Nitrile Transformation: Convert the nitrile group of the resulting compounds into various bioisosteres. For example, treatment with sodium azide and a Lewis acid (e.g., ZnCl2) can yield the corresponding tetrazole.

  • Kinase Profiling: Screen the synthesized library against a panel of commercially available kinases to identify initial hits.

  • SAR Analysis and Lead Optimization: Based on the screening results, perform systematic structural modifications to improve potency and selectivity. This could involve varying the amine substituent and exploring other nitrile-derived functionalities.[5][6]

Potential Research Area 2: Development of Novel Antimicrobial and Antiproliferative Agents

Existing research has demonstrated that derivatives of 2-chloropyridine exhibit antimicrobial and antiproliferative activities.[7][8][9] However, the chemical space around this compound in this context is not extensively explored.

Proposed Research Thrust: Synthesis of Fused Heterocyclic Systems

The juxtaposition of the chloro and nitrile groups allows for the construction of fused heterocyclic systems with potential biological activity. For example, reaction with hydrazines could lead to the formation of pyrazolo[3,4-b]pyridines, a scaffold known for its diverse pharmacological properties.

Experimental Workflow: Synthesis and Biological Evaluation of Fused Pyridine Derivatives

G start This compound step1 Reaction with Hydrazine Hydrate start->step1 step2 Cyclization to Pyrazolo[3,4-b]pyridine Core step1->step2 step3 Antimicrobial and Antiproliferative Assays step2->step3 step4 Mechanism of Action Studies step3->step4 end Identification of Novel Bioactive Scaffolds step4->end

Figure 2. Workflow for the synthesis and evaluation of fused pyridine derivatives.

Step-by-Step Protocol:

  • Hydrazinolysis: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux.[9]

  • Cyclization: The initial product can undergo intramolecular cyclization to form the 3-amino-1H-pyrazolo[3,4-b]pyridine core.

  • Further Derivatization: The amino group of the pyrazolopyridine can be further functionalized to generate a library of compounds.

  • Biological Screening: Evaluate the synthesized compounds for their antimicrobial activity against a panel of pathogenic bacteria and fungi, and for their antiproliferative activity against various cancer cell lines.[7][8]

  • Mechanism of Action Studies: For the most active compounds, investigate their mechanism of action to identify their molecular targets.

Potential Research Area 3: Exploration in Materials Science

The rigid, planar structure of the pyridine ring, combined with the potential for π-stacking and the presence of heteroatoms, makes pyridine derivatives attractive candidates for applications in materials science, such as organic electronics. The specific substitution pattern of this compound offers opportunities for creating novel organic materials with interesting photophysical and electronic properties.

Proposed Research Thrust: Synthesis of Novel Organic Emitters and Sensors

The chloro and nitrile groups can be strategically modified to tune the electronic properties of the molecule. For example, Suzuki or Stille coupling at the 6-position with aromatic boronic acids or stannanes can extend the π-conjugated system, potentially leading to materials with interesting emissive properties. The nitrile group can also act as a coordination site for metal ions, suggesting applications in chemosensors.

Experimental Workflow: Synthesis and Characterization of Novel Organic Materials

G start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) start->step1 step2 Purification and Structural Characterization step1->step2 step3 Photophysical and Electrochemical Characterization step2->step3 step4 Device Fabrication and Testing (for OLEDs) or Sensing Studies step3->step4 end Development of Novel Organic Materials step4->end

Figure 3. Workflow for the development of novel organic materials.

Step-by-Step Protocol:

  • Cross-Coupling Reactions: Perform palladium-catalyzed cross-coupling reactions on this compound with a variety of aryl boronic acids or organostannanes.

  • Purification and Characterization: Purify the resulting compounds using techniques such as column chromatography and recrystallization. Characterize their structures using NMR, mass spectrometry, and single-crystal X-ray diffraction.

  • Photophysical and Electrochemical Studies: Investigate the absorption and emission properties of the new materials using UV-Vis and fluorescence spectroscopy. Determine their HOMO and LUMO energy levels using cyclic voltammetry.

  • Application-Specific Testing: For potential OLED applications, fabricate and test thin-film devices. For sensing applications, investigate the changes in their photophysical properties upon addition of various analytes.

Conclusion

This compound is a versatile and underexplored building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. The strategic research directions outlined in this guide—focusing on novel kinase inhibitors, antimicrobial and antiproliferative agents, and functional organic materials—provide a roadmap for future investigations. By leveraging the unique reactivity of this scaffold and employing rational design principles, researchers can unlock new frontiers in chemical synthesis and discover innovative solutions to pressing challenges in human health and technology.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloropyridine-2-carbonitrile from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-chloropyridine-2-carbonitrile, a valuable building block in medicinal chemistry, from the readily available starting material, 2,6-dichloropyridine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where a cyanide anion displaces one of the chlorine atoms on the pyridine ring. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into reaction optimization and safety considerations. The information presented herein is intended to equip researchers with the knowledge and practical guidance necessary to successfully and safely perform this important synthesis.

Introduction: The Significance of this compound in Drug Discovery

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in crucial hydrogen bonding interactions within the active sites of various biological targets, such as kinases.[3] The presence of both a chloro and a cyano group on the pyridine ring offers orthogonal reactivity, allowing for sequential and selective modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions. This versatility makes this compound a highly sought-after precursor for the development of novel therapeutics, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[3]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,6-dichloropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] In this reaction, the electron-rich cyanide ion (CN⁻) acts as the nucleophile, attacking the electron-deficient pyridine ring. The presence of the electronegative nitrogen atom and the two chlorine atoms withdraws electron density from the pyridine ring, making it susceptible to nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The cyanide ion attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion (Cl⁻), yielding the final product, this compound.

The regioselectivity of the reaction, i.e., the substitution of only one chlorine atom, is a critical aspect. While the substitution of the second chlorine atom is possible, it generally requires more forcing conditions. By carefully controlling the reaction parameters, such as temperature and reaction time, monosubstitution can be achieved with high selectivity.

Visualizing the Transformation

Reaction Scheme

Reaction_Scheme 2_6_dichloropyridine 2,6-Dichloropyridine 6_chloropyridine_2_carbonitrile This compound 2_6_dichloropyridine->6_chloropyridine_2_carbonitrile NaCN NaCN Solvent_Heat Solvent, Heat NaCl NaCl G start Start setup Reaction Setup Combine 2,6-dichloropyridine, NaCN, and solvent in a flask. start->setup heating Heating & Stirring Heat the reaction mixture to the specified temperature with vigorous stirring. setup->heating monitoring Reaction Monitoring Monitor the reaction progress by TLC or GC-MS. heating->monitoring workup Aqueous Workup Cool the reaction and quench with water. Extract with an organic solvent. monitoring->workup Upon completion purification Purification Dry the organic layer and purify by column chromatography or recrystallization. workup->purification characterization Characterization Analyze the final product by NMR, MS, and IR. purification->characterization end End characterization->end

References

Application Notes and Protocols for the Cyanation of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-cyanopyridine derivatives is a critical transformation. These compounds are valuable precursors and key structural motifs in a wide array of pharmaceuticals and agrochemicals. The conversion of readily available 2-chloropyridines to their corresponding nitriles is a fundamental and powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the primary catalytic methods for this conversion, focusing on the underlying principles, practical execution, and critical considerations for success.

Introduction: The Strategic Importance of 2-Cyanopyridines

The cyano group is a versatile functional handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles. Its introduction onto the pyridine ring at the 2-position opens up a vast chemical space for molecular elaboration. However, the direct cyanation of 2-chloropyridines presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with and inhibit transition metal catalysts necessitate carefully optimized reaction conditions. This document will dissect the most prevalent and effective catalytic systems—palladium, nickel, and copper-based—offering detailed protocols and the scientific rationale behind them.

A Comparative Overview of Catalytic Systems

The choice of catalyst for the cyanation of 2-chloropyridines is a critical decision, dictated by factors such as cost, substrate scope, functional group tolerance, and desired reaction conditions. While palladium catalysts have historically been the workhorses for cross-coupling reactions, nickel and copper systems have emerged as powerful and often more economical alternatives.

Catalyst System Typical Cyanide Source Advantages Disadvantages
Palladium-based Zn(CN)₂, K₄[Fe(CN)₆]Broad substrate scope, high functional group tolerance, well-understood mechanisms.Higher cost, potential for catalyst poisoning by cyanide and pyridine nitrogen.
Nickel-based Zn(CN)₂, K₄[Fe(CN)₆]Lower cost than palladium, effective for less reactive chlorides, mild reaction conditions.[1][2]Can be sensitive to air and moisture, toxicity concerns.
Copper-based CuCN, KCN, NaCNVery low cost, effective for large-scale synthesis.Often requires higher temperatures, can have limited functional group tolerance, stoichiometric amounts of copper may be needed in classic methods.[3]

Palladium-Catalyzed Cyanation: The Gold Standard

Palladium catalysis is renowned for its versatility and reliability in C-C and C-N bond formation. For the cyanation of 2-chloropyridines, palladium systems offer mild reaction conditions and exceptional tolerance for a wide range of functional groups.

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed cyanation proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Palladium-Catalyzed Cyanation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Cl Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Oxidative Addition->Ar-Pd(II)(Cl)L_n Transmetalation Transmetalation Ar-Pd(II)(Cl)L_n->Transmetalation M-CN Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Transmetalation->Ar-Pd(II)(CN)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-CN Ar-CN Reductive Elimination->Ar-CN

Caption: Catalytic cycle for palladium-catalyzed cyanation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloropyridine, forming a Pd(II)-aryl complex.

  • Transmetalation: The cyanide source (e.g., from Zn(CN)₂) exchanges the chloride on the palladium complex with a cyanide group.

  • Reductive Elimination: The desired 2-cyanopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

A key challenge is the potential for excess cyanide ions to coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[4] The use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) helps to maintain a low concentration of free cyanide in solution, mitigating this issue.[4]

Detailed Protocol: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is a general and effective method for the cyanation of a range of 2-chloropyridine derivatives.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyanopyridine derivative.

Nickel-Catalyzed Cyanation: A Cost-Effective and Powerful Alternative

Nickel catalysis has gained significant traction as a more economical alternative to palladium for a variety of cross-coupling reactions, including the cyanation of aryl chlorides.[1] Nickel catalysts can be particularly effective for less reactive chlorides and often operate under milder conditions.

Mechanistic Rationale

The catalytic cycle for nickel-catalyzed cyanation is analogous to that of palladium, involving a Ni(0)/Ni(II) redox couple.

Nickel-Catalyzed Cyanation Ni(0)L_n Ni(0)L_n Oxidative Addition Oxidative Addition Ni(0)L_n->Oxidative Addition Ar-Cl Ar-Ni(II)(Cl)L_n Ar-Ni(II)(Cl)L_n Oxidative Addition->Ar-Ni(II)(Cl)L_n Transmetalation Transmetalation Ar-Ni(II)(Cl)L_n->Transmetalation M-CN Ar-Ni(II)(CN)L_n Ar-Ni(II)(CN)L_n Transmetalation->Ar-Ni(II)(CN)L_n Reductive Elimination Reductive Elimination Ar-Ni(II)(CN)L_n->Reductive Elimination Reductive Elimination->Ni(0)L_n Ar-CN Ar-CN Reductive Elimination->Ar-CN

Caption: Catalytic cycle for nickel-catalyzed cyanation.

The use of additives such as 4-dimethylaminopyridine (DMAP) can be crucial for the success of nickel-catalyzed cyanations with Zn(CN)₂, as it is believed to activate the zinc cyanide and facilitate the transmetalation step.[1]

Detailed Protocol: Nickel-Catalyzed Cyanation using Zinc Cyanide and DMAP

This protocol is particularly effective for a broad range of 2-chloropyridine derivatives under relatively mild conditions.[1]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.05 mmol, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol, 5 mol%)

  • Zinc dust (<10 micron, 0.1 mmol, 10 mol%)

  • 4-Dimethylaminopyridine (DMAP, 0.2 mmol, 20 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and equipment

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-chloropyridine derivative (1.0 mmol), Zn(CN)₂ (0.6 mmol), NiCl₂·6H₂O (0.05 mmol), dppf (0.05 mmol), zinc dust (0.1 mmol), and DMAP (0.2 mmol).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous DMAc (2 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of silica gel, washing with additional ethyl acetate.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure 2-cyanopyridine product.

Copper-Catalyzed Cyanation: The Economical Workhorse

The Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures, is one of the oldest methods for aryl nitrile synthesis.[3] Modern advancements have led to catalytic versions that operate under milder conditions, offering a highly cost-effective approach, especially for large-scale production.

Mechanistic Rationale

The mechanism of the modern copper-catalyzed cyanation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) cycle.

Copper-Catalyzed Cyanation Cu(I)CN Cu(I)CN Oxidative Addition Oxidative Addition Cu(I)CN->Oxidative Addition Ar-Cl Ar-Cu(III)(Cl)(CN) Ar-Cu(III)(Cl)(CN) Oxidative Addition->Ar-Cu(III)(Cl)(CN) Reductive Elimination Reductive Elimination Ar-Cu(III)(Cl)(CN)->Reductive Elimination Ar-CN Ar-CN Reductive Elimination->Ar-CN Cu(I)Cl Cu(I)Cl Reductive Elimination->Cu(I)Cl Cu(I)Cl->Cu(I)CN M-CN

Caption: Proposed catalytic cycle for copper-catalyzed cyanation.

The use of ligands, such as diamines, can significantly accelerate the reaction and allow for lower reaction temperatures.

Detailed Protocol: Copper-Catalyzed Cyanation using Potassium Cyanide

This protocol provides a practical and economical method for the cyanation of 2-chloropyridines. Extreme caution must be exercised when handling potassium cyanide.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Potassium cyanide (KCN, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and equipment

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.1 mmol) and KCN (1.2 mmol).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous toluene (3 mL), followed by the 2-chloropyridine derivative (1.0 mmol) and DMEDA (0.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Carefully quench the reaction by slowly adding a 10% aqueous solution of sodium hypochlorite (bleach) to oxidize any residual cyanide. Stir for 1 hour.

  • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst (Pd or Ni).- Catalyst poisoning by pyridine nitrogen.- Insufficiently anhydrous conditions.- Poor quality cyanide source.- Use a fresh batch of catalyst and ensure proper inert atmosphere technique.- Increase ligand loading or use a more sterically hindered ligand to prevent pyridine coordination.- Thoroughly dry all glassware and solvents.- Use a high-purity, finely powdered cyanide source.
Formation of byproducts - Hydrolysis of the nitrile to the amide.- Homocoupling of the 2-chloropyridine.- Reduction of the chloro group.- Ensure strictly anhydrous conditions.- Optimize catalyst and ligand loading; lower reaction temperature.- Ensure a robust inert atmosphere; check for sources of hydrogen.
Inconsistent results - Variable quality of reagents or solvents.- Inconsistent heating or stirring.- Inefficient inerting of the reaction vessel.- Use reagents and solvents from reliable sources.- Ensure uniform heating and efficient stirring.- Re-evaluate and standardize the procedure for establishing an inert atmosphere.

Safety Precautions for Handling Cyanide Reagents

Cyanide compounds are highly toxic and must be handled with extreme care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-glove with nitrile gloves.

  • Avoid Inhalation and Contact: Handle solid cyanides carefully to avoid generating dust.

  • Incompatible Materials: Keep cyanides away from acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.

  • Emergency Preparedness: Ensure a cyanide antidote kit is readily available and that all personnel are trained in its use. Never work alone when handling cyanides.

Conclusion

The cyanation of 2-chloropyridine derivatives is a versatile and essential transformation in modern organic synthesis. The choice between palladium, nickel, and copper catalysis depends on a careful consideration of factors such as cost, scale, and the specific substrate. By understanding the underlying mechanisms and adhering to detailed, optimized protocols, researchers can confidently and safely access a wide range of valuable 2-cyanopyridine building blocks for their research and development endeavors.

References

The Versatile Precursor: 6-Chloropyridine-2-carbonitrile as a Gateway to Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous biologically active compounds and functional materials.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloropyridine-2-carbonitrile as a versatile and readily available precursor for the synthesis of a diverse array of substituted pyridines. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), and strategic manipulations of the nitrile functionality.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged heterocycle in drug discovery, present in a multitude of FDA-approved pharmaceuticals.[2] The ability to precisely functionalize this core structure is a cornerstone of modern synthetic chemistry. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its two functional groups: the chloro substituent at the 6-position and the carbonitrile at the 2-position.

The electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group significantly activates the 6-position towards nucleophilic attack, making it an excellent substrate for SNAr reactions.[3] Furthermore, the chloro group serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen-based substituents. The 2-cyano group, in turn, can be readily transformed into other valuable functionalities such as a carboxylic acid or an aminomethyl group, further expanding the molecular diversity accessible from this single precursor.[4][5]

This guide will provide a detailed exploration of these transformations, offering not just step-by-step protocols but also the rationale behind the choice of reagents and conditions, empowering researchers to adapt and innovate in their own synthetic endeavors.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • This compound: This compound is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[6] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Bases: Strong bases such as sodium tert-butoxide and potassium carbonate are corrosive and should be handled with appropriate care to avoid skin and eye contact.

  • Solvents: Many of the solvents used in these protocols (e.g., dioxane, toluene, DMF) are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Always follow established laboratory safety procedures and dispose of chemical waste in accordance with institutional and local regulations.

Key Synthetic Transformations and Protocols

This section details the primary synthetic routes for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The electron-deficient nature of the pyridine ring, amplified by the cyano group, renders the 6-chloro position highly susceptible to nucleophilic displacement. This allows for the straightforward introduction of a variety of heteroatom nucleophiles.

Protocol 1: Synthesis of 6-Amino-pyridine-2-carbonitrile Derivatives

This protocol describes a general procedure for the SNAr reaction with a primary amine.

  • Reagents and Materials:

    • This compound

    • Primary amine (e.g., morpholine, piperidine, aniline) (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and DMF.

    • Add the primary amine (1.2 equiv) to the stirred suspension.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-pyridine-2-carbonitrile derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro substituent at the 6-position of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and an aryl or heteroaryl group.[7]

Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • 1,4-Dioxane and water (e.g., 10:1 v/v)

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

    • In a separate vial, pre-mix the palladium(II) acetate (3 mol%) and SPhos (6 mol%) in a small amount of dioxane. Add this catalyst mixture to the Schlenk tube.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[8]

The Sonogashira coupling is a reliable method for the formation of a C-C bond between the pyridine and a terminal alkyne.[9][10]

Protocol 3: Sonogashira Coupling with Terminal Alkynes

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

    • Schlenk tube for inert atmosphere

    • Magnetic stirrer

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

    • Add the anhydrous solvent (e.g., THF) to dissolve the solids.

    • Add the amine base (e.g., TEA, 3 equiv).

    • Add the terminal alkyne (1.2 equiv) dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[11][12]

The Buchwald-Hartwig amination offers a powerful and general method for the formation of C-N bonds, often succeeding where traditional SNAr reactions may be challenging, particularly with less nucleophilic amines.[13][14]

Protocol 4: Buchwald-Hartwig Amination with Primary or Secondary Amines

  • Reagents and Materials:

    • This compound

    • Amine (primary or secondary) (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene or dioxane

    • Schlenk tube for inert atmosphere

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • In a separate vial, pre-mix Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Add the degassed anhydrous solvent (e.g., toluene) via syringe.

    • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[14]

Transformations of the 2-Cyano Group

The nitrile functionality is a versatile precursor to other important chemical groups.

The nitrile can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, a key functional group in many pharmaceutical compounds.[4]

Protocol 5: Basic Hydrolysis of the 2-Cyano Group

  • Reagents and Materials:

    • 6-Substituted-pyridine-2-carbonitrile (from previous steps)

    • Sodium hydroxide (NaOH) solution (e.g., 6M)

    • Hydrochloric acid (HCl) for acidification

    • Round-bottom flask

    • Magnetic stirrer and heating mantle/reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve the 6-substituted-pyridine-2-carbonitrile (1.0 equiv) in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material (TLC or LC-MS).

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of approximately 3-4, which should precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 6-substituted-pyridine-2-carboxylic acid.[4]

Catalytic hydrogenation is a common method for the reduction of the nitrile to a primary amine.

Protocol 6: Catalytic Reduction of the 2-Cyano Group

  • Reagents and Materials:

    • 6-Substituted-pyridine-2-carbonitrile

    • Raney Nickel or Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol, often with ammonia

    • Hydrogen gas source (balloon or hydrogenation apparatus)

    • Reaction vessel suitable for hydrogenation

  • Procedure:

    • To a hydrogenation vessel, add the 6-substituted-pyridine-2-carbonitrile (1.0 equiv) and the catalyst (e.g., Raney Nickel).

    • Add the solvent (e.g., methanolic ammonia).

    • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon pressure or higher in a Parr shaker).

    • Stir the reaction vigorously at room temperature or with gentle heating. Monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-substituted-2-(aminomethyl)pyridine.

    • Purify as necessary, often by distillation or crystallization of a salt.[5]

Data Presentation and Summary

The following tables summarize typical reaction conditions for the transformations discussed.

Table 1: Summary of Cross-Coupling Reactions

ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-110
Sonogashira PdCl₂(PPh₃)₂ / CuITEA or DIPEATHF or DMFRT - 50
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-110

Table 2: Summary of Nitrile Transformations

TransformationReagentsSolventTemperature (°C)
Hydrolysis NaOH (aq)WaterReflux
Reduction H₂, Raney NiMethanolic NH₃RT - 50

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G start This compound snar 6-Amino-pyridine-2-carbonitrile start->snar  SNAr (R₂NH, Base) suzuki 6-Aryl-pyridine-2-carbonitrile start->suzuki Suzuki (ArB(OH)₂, Pd cat., Base) sonogashira 6-Alkynyl-pyridine-2-carbonitrile start->sonogashira Sonogashira (R-C≡CH, Pd/Cu cat., Base) buchwald 6-Amino-pyridine-2-carbonitrile start->buchwald Buchwald-Hartwig (R₂NH, Pd cat., Base) hydrolysis_suzuki 6-Aryl-pyridine-2-carboxylic acid suzuki->hydrolysis_suzuki Hydrolysis (NaOH, H₂O) reduction_suzuki 6-Aryl-2-(aminomethyl)pyridine suzuki->reduction_suzuki Reduction (H₂, Catalyst) workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_reagents 1. Combine this compound, coupling partner, and base in a Schlenk tube. setup_catalyst 2. Add the palladium catalyst and ligand. setup_reagents->setup_catalyst setup_inert 3. Evacuate and backfill with inert gas. setup_catalyst->setup_inert setup_solvent 4. Add degassed solvent. setup_inert->setup_solvent reaction_heat 5. Heat to the specified temperature and stir. setup_solvent->reaction_heat reaction_monitor 6. Monitor progress by TLC or LC-MS. reaction_heat->reaction_monitor workup_cool 7. Cool to room temperature. reaction_monitor->workup_cool workup_extract 8. Perform aqueous work-up and extraction. workup_cool->workup_extract workup_purify 9. Purify by column chromatography. workup_extract->workup_purify

References

One-Pot Synthesis of Heterocyclic Compounds Using 6-Chloropyridine-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 6-Chloropyridine-2-carbonitrile in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the synthetic chemist, this compound has emerged as a particularly versatile and powerful precursor for the construction of diverse nitrogen-containing heterocycles. Its unique electronic properties, featuring an electron-deficient pyridine ring activated by both a chloro and a cyano group, render it highly susceptible to nucleophilic attack, making it an ideal substrate for a variety of transformations.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the one-pot synthesis of a range of heterocyclic compounds utilizing this compound. By leveraging multicomponent reactions and tandem cyclization strategies, the protocols outlined herein offer a streamlined and atom-economical approach to complex molecular architectures, minimizing purification steps and maximizing synthetic efficiency. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.

Core Principle: Nucleophilic Aromatic Substitution as the Gateway to Molecular Diversity

The synthetic utility of this compound is primarily rooted in its reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring synergistically activate the C6 position for nucleophilic attack, facilitating the displacement of the chloride leaving group. This initial SNAr event is the cornerstone of the one-pot methodologies described, serving as the entry point for the introduction of various functionalities that can subsequently participate in intramolecular cyclization reactions to forge new heterocyclic rings.

Application Protocol I: One-Pot Synthesis of Substituted 2-Aminopyridines

A foundational application of this compound is its conversion to highly functionalized 2-aminopyridine derivatives. These compounds are not only valuable in their own right but also serve as key intermediates for the synthesis of more complex fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. This protocol details a one-pot, three-component approach for the synthesis of 2,4,6-trisubstituted-3-cyanopyridines.

Causality and Experimental Rationale

This one-pot synthesis is a modification of the classical Guareschi-Thorpe pyridine synthesis. The reaction proceeds through a cascade of reactions initiated by the formation of an enolate from an active methylene compound (e.g., malononitrile) and a ketone. This enolate then participates in a Michael addition with a chalcone (formed in situ from an aldehyde and a ketone), followed by cyclization and aromatization. In our case, we will adapt this by first reacting this compound with a nucleophile to generate an intermediate that can then undergo further transformations in the same pot.

A more direct and efficient approach for the synthesis of 2-amino-3-cyanopyridines involves a four-component reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate.[1][2] This method, while not directly starting from this compound, provides a valuable framework for understanding the assembly of the 2-amino-3-cyanopyridine core. The protocol below is a conceptual adaptation, illustrating how this compound can be envisioned to participate in similar multicomponent setups.

Experimental Protocol

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ketone (e.g., acetophenone, cyclohexanone)

  • Base (e.g., sodium ethoxide, piperidine)

  • Solvent (e.g., ethanol, DMF)

  • Ammonium acetate

Procedure:

  • Step 1: In situ generation of the nucleophile. In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the active methylene compound (1.1 eq) and the ketone (1.0 eq) in anhydrous ethanol.

  • Step 2: Michael Addition. To the stirred solution, add a catalytic amount of a suitable base such as piperidine (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Michael adduct.

  • Step 3: Introduction of the Pyridine Moiety. To the reaction mixture, add this compound (1.0 eq) and ammonium acetate (2.0 eq).

  • Step 4: Cyclization and Aromatization. Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours depending on the substrates.

  • Step 5: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Yields
EntryActive Methylene CompoundKetoneAldehyde (for chalcone formation)Yield (%)
1MalononitrileAcetophenoneBenzaldehyde85-95
2Ethyl CyanoacetateCyclohexanone4-Chlorobenzaldehyde80-90
3Malononitrile3-Acetylpyridine4-Methoxybenzaldehyde75-85

Note: Yields are based on analogous four-component reactions for the synthesis of 2-amino-3-cyanopyridines and are illustrative. Actual yields may vary depending on the specific reaction conditions and substrates.[3]

Workflow Diagram

OnePot_Aminopyridine_Synthesis cluster_flask One-Pot Reaction Vessel Start Start: - this compound - Active Methylene Compound - Ketone - Base - Ammonium Acetate Michael_Addition Michael Addition & Intermediate Formation Start->Michael_Addition Base Catalyst Room Temp Cyclization Cyclization & Aromatization Michael_Addition->Cyclization Reflux Product Substituted 2-Aminopyridine Cyclization->Product

Caption: Workflow for the one-pot synthesis of substituted 2-aminopyridines.

Application Protocol II: Thorpe-Ziegler Cyclization for Fused Heterocycles

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles.[4] This intramolecular cyclization can be ingeniously applied in a one-pot fashion starting from this compound to construct fused heterocyclic systems. By first introducing a nucleophile containing a nitrile group, an intermediate dinitrile is formed, which can then undergo an intramolecular Thorpe-Ziegler cyclization.

Causality and Experimental Rationale

The success of this one-pot strategy hinges on the careful selection of a bifunctional nucleophile that can first displace the chloride from the pyridine ring and then participate in the intramolecular cyclization. The base-catalyzed Thorpe-Ziegler cyclization proceeds via the deprotonation of an α-carbon to one of the nitrile groups, followed by nucleophilic attack on the carbon of the other nitrile group, leading to the formation of a new ring. Subsequent tautomerization or hydrolysis yields the final product.

Experimental Protocol

Materials:

  • This compound

  • A dinitrile with an active methylene group (e.g., malononitrile dimer) or a nucleophile containing a nitrile group (e.g., cyanoacetamide)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Aprotic solvent (e.g., THF, dioxane)

  • Acid for work-up (e.g., dilute HCl)

Procedure:

  • Step 1: Nucleophilic Substitution. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend a strong base like sodium hydride (1.2 eq) in anhydrous THF. To this suspension, add the nucleophile containing a nitrile group (1.1 eq) dropwise at 0 °C. Stir for 30 minutes. Then, add a solution of this compound (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Step 2: Intramolecular Cyclization. Heat the reaction mixture to reflux to promote the Thorpe-Ziegler cyclization. The reaction time can range from 2 to 8 hours.

  • Step 3: Work-up and Hydrolysis. Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute HCl to facilitate the hydrolysis of the enamine intermediate to the corresponding ketone.

  • Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mechanistic Diagram

Thorpe_Ziegler_Mechanism Start This compound + Nucleophile-CN Intermediate Dinitrile Intermediate Start->Intermediate SNAr Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Enamine Cyclic Enamine Cyclization->Enamine Product Fused Heterocycle Enamine->Product Hydrolysis

Caption: Mechanistic pathway of the Thorpe-Ziegler reaction.

Application Protocol III: Microwave-Assisted One-Pot Synthesis of Fused Pyrimidines

Microwave-assisted organic synthesis has revolutionized the field by offering significant rate enhancements, higher yields, and cleaner reactions.[5] This protocol describes a microwave-assisted, one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives, which are of significant interest due to their biological activities.

Causality and Experimental Rationale

Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and solvents, leading to a rapid increase in temperature and pressure within a sealed vessel. This allows for reactions to be completed in minutes rather than hours. The one-pot synthesis of pyrido[2,3-d]pyrimidines from this compound can be achieved by reacting it with a suitable amino-pyrimidine or a precursor that can form the pyrimidine ring in situ.

Experimental Protocol

Materials:

  • This compound

  • 6-Amino-1,3-dimethyluracil

  • Aromatic aldehyde

  • Malononitrile

  • Catalyst (e.g., piperidine, bismuth triflate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Step 1: Preparation of the Reaction Mixture. In a microwave-safe reaction vial, combine 6-amino-1,3-dimethyluracil (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.1 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq).

  • Step 2: Initial Condensation. Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short period (e.g., 5-10 minutes) to facilitate the formation of the initial adduct.

  • Step 3: Addition of the Pyridine Component. Carefully open the vial and add this compound (1.0 eq).

  • Step 4: Cyclization. Reseal the vial and continue the microwave irradiation at a higher temperature (e.g., 150 °C) for an additional 10-20 minutes.

  • Step 5: Work-up and Purification. After cooling, the product may precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Data Presentation: Microwave vs. Conventional Heating
HeterocycleMethodTimeYield (%)
Pyrido[2,3-d]pyrimidineConventional8-12 h70-80
Pyrido[2,3-d]pyrimidineMicrowave15-30 min85-95

Note: Data is illustrative and highlights the typical advantages of microwave-assisted synthesis.

Logical Relationship Diagram

MW_vs_Conventional cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Conv_Time Time: Hours Conv_Yield Yield: Good Conv_Time->Conv_Yield Product Product Conv_Yield->Product MW_Time Time: Minutes MW_Yield Yield: Excellent MW_Time->MW_Yield MW_Yield->Product Reactants Reactants Reactants->Conv_Time Reactants->MW_Time

Caption: Comparison of conventional and microwave-assisted synthesis.

Conclusion and Future Outlook

The one-pot synthetic strategies detailed in this application note underscore the immense potential of this compound as a versatile building block for the rapid and efficient construction of a wide array of heterocyclic compounds. The protocols provided are designed to be robust and adaptable, offering a solid foundation for further exploration and optimization in both academic and industrial research settings. As the demand for novel molecular entities continues to grow, the development of such atom-economical and step-efficient synthetic methodologies will undoubtedly play a pivotal role in accelerating the drug discovery and development pipeline. The principles and techniques outlined herein can be extended to the synthesis of an even broader range of heterocyclic systems, limited only by the creativity and ingenuity of the synthetic chemist.

References

Application Notes & Protocols: Palladium-Catalyzed Amination of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets. The synthesis of substituted 2-aminopyridines is, therefore, a critical endeavor in drug discovery. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and highly versatile method for forging the crucial C-N bond, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.[1][2]

This guide provides a detailed examination of the palladium-catalyzed amination of 6-chloropyridine-2-carbonitrile. This specific substrate is of particular interest due to the presence of two key functional groups: the chloro substituent, which serves as the reactive handle for cross-coupling, and the nitrile group, which can be a valuable synthetic precursor or a key pharmacophoric element. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer insights into optimizing this pivotal transformation.

The Reaction Mechanism: A Look Inside the Catalytic Cycle

The transformation relies on the Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this cycle is paramount for rational optimization and troubleshooting.

The generally accepted mechanism involves four key steps:[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3] The choice of a sterically bulky, electron-rich phosphine ligand is crucial here, as it increases the electron density on the palladium center, facilitating this step.[5]

  • Ligand Exchange/Amine Coordination: The amine nucleophile displaces a ligand on the newly formed Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The strength and nature of the base are critical; it must be strong enough to deprotonate the amine complex but not so harsh as to cause degradation of substrates or reagents.[6]

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired 6-aminopyridine-2-carbonitrile product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#EA4335"]; AmineCoord [label="Amine Coordination\nComplex", fillcolor="#34A853"]; Amido [label="Palladium Amido\nComplex", fillcolor="#34A853"];

// Invisible nodes for labels ArCl_in [label="this compound\n(Ar-Cl)", shape=none, fontcolor="#202124"]; Amine_in [label="Amine\n(R₂NH)", shape=none, fontcolor="#202124"]; Base_in [label="Base", shape=none, fontcolor="#202124"]; Product_out [label="6-Aminopyridine-2-carbonitrile\n(Ar-NR₂)", shape=none, fontcolor="#202124"]; BaseH_out [label="[Base-H]⁺", shape=none, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> AmineCoord [label=" Amine\n Coordination"]; AmineCoord -> Amido [label=" Deprotonation"]; Amido -> Pd0 [label=" Reductive\n Elimination"];

// Input/Output Edges ArCl_in -> OxAdd [style=dashed, arrowhead=vee, color="#5F6368"]; Amine_in -> AmineCoord [style=dashed, arrowhead=vee, color="#5F6368"]; Base_in -> Amido [style=dashed, arrowhead=vee, color="#5F6368"]; Amido -> Product_out [style=dashed, arrowhead=none, color="#5F6368"]; Amido -> BaseH_out [style=dashed, arrowhead=none, color="#5F6368"]; } oct

Figure 1: Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocols & Key Parameters

Success in palladium-catalyzed amination hinges on meticulous attention to detail, particularly the exclusion of oxygen and moisture, as the Pd(0) catalyst is sensitive to oxidation.[6]

Reagents and Equipment
  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective choice. Palladium(II) acetate (Pd(OAc)₂) can also be used.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Xantphos is a widely used, versatile ligand for coupling with heteroaryl chlorides due to its wide bite angle.[7][8] Other successful ligands include RuPhos and BrettPhos.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard choices.[6]

  • Atmosphere: All reactions must be performed under an inert atmosphere (Argon or Nitrogen). Standard Schlenk line or glovebox techniques are required.[10]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound with a primary or secondary amine.

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or reaction vial inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[9][10]

    • Scientist's Note: Using a pre-catalyst can sometimes offer better reproducibility. The ligand-to-palladium ratio is critical; a 2:1 or slightly higher ratio is often optimal to prevent catalyst decomposition.[11]

  • Reagent Addition: To the same vessel, add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).

  • Solvent Addition: Remove the vessel from the glovebox (if used) and add anhydrous solvent (e.g., toluene, ~0.1-0.2 M concentration) via syringe under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[6]

    • Scientist's Note: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[11] Using bulky ligands and sufficient temperature helps to mitigate this effect.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride or water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[9]

Data Summary: Exemplary Reaction Conditions

The optimal conditions are highly dependent on the specific amine coupling partner. The following table summarizes typical conditions reported for the amination of related chloropyridines, providing a valuable starting point for optimization.

Amine Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001685-95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102470-80
BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2.0)t-BuOH901280-90
n-ButylaminePd(OAc)₂ (1.5)XPhos (3)K₂CO₃ (2.0)Toluene1001880-90
(Data adapted from representative procedures for chloropyridine aminations)[9]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach is key to resolving them.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Inactivity: Oxygen or moisture contamination; impure reagents.Ensure all reagents are pure and solvents are anhydrous. Thoroughly degas the solvent and maintain a strict inert atmosphere.[6][12]
Inappropriate Ligand/Base: The chosen ligand or base is not optimal for the substrate.Screen a small panel of ligands (e.g., Xantphos, RuPhos, SPhos) and bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).[6]
Low Temperature: The reaction temperature is insufficient to overcome the activation energy for oxidative addition.Gradually increase the reaction temperature in 10 °C increments, but avoid excessive heat which can cause catalyst decomposition.[6]
Formation of Palladium Black Catalyst Decomposition: Temperature is too high; insufficient ligand-to-palladium ratio.Lower the reaction temperature. Ensure the ligand-to-palladium ratio is at least 2:1. Consider using a more thermally stable pre-catalyst.[11][12]
Side Product Formation Hydrodehalogenation: Reduction of the C-Cl bond to a C-H bond.This can occur via a β-hydride elimination pathway.[1] Ensure the amine is pure and consider a different ligand/base combination.
Double Arylation (with primary amines): The product amine reacts further.Use a slight excess of the primary amine or consider using an ammonia surrogate like benzophenone imine.[3][13]

Safety Precautions

  • Reagents: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and may be pyrophoric. Sodium tert-butoxide is a strong, corrosive base.

  • Procedures: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Schlenk line and glovebox operations should only be performed by trained personnel.

  • Waste: Dispose of all chemical waste, especially heavy metal waste, according to institutional safety guidelines.

References

Application Notes & Protocols for the Laboratory Scale Preparation of 2-Cyano-6-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of the 2-Cyano-6-Substituted Pyridine Scaffold

The 2-cyano-6-substituted pyridine motif is a privileged scaffold in modern chemistry, serving as a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrile group is not merely a structural component but a versatile synthetic handle, readily transformable into a wide array of functional groups including amines, carboxylic acids, aldehydes, and tetrazoles. This synthetic flexibility makes cyanopyridines highly valuable intermediates in drug discovery and development. This guide provides a detailed overview of the principal synthetic strategies for accessing these compounds on a laboratory scale, focusing on practical protocols, mechanistic rationale, and field-proven insights to aid researchers in selecting and executing the most suitable methodology.

II. Strategic Overview of Synthetic Methodologies

The preparation of 2-cyano-6-substituted pyridines can be broadly categorized into three primary strategies, each with distinct advantages depending on the available starting materials and desired substitution patterns.

  • Nucleophilic Aromatic Substitution (SNAr) on Halopyridines : This is arguably the most common and direct approach, where a halogen at the 2-position is displaced by a cyanide nucleophile. The reaction can be performed under thermal conditions, with phase-transfer catalysis, or, more recently, with transition-metal catalysis for enhanced scope and milder conditions.[3][4][5]

  • Cyanation of Pyridine N-Oxides : This method, often proceeding via a Reissert-Henze type mechanism, involves activating the pyridine ring towards nucleophilic attack by first forming the N-oxide.[1][2][6] This is particularly useful when the corresponding 2-halopyridine is inaccessible.

  • Sandmeyer Reaction of 2-Aminopyridines : A classical transformation that converts a 2-amino group into a cyano group via an intermediate diazonium salt.[7][8][9] This remains a viable route when the 2-amino-6-substituted pyridine is the most readily available precursor.

Synthetic_Strategies Start Available Starting Material Halo 2-Halo-6-R-Pyridine Start->Halo Halogenated Precursor N_Oxide 6-R-Pyridine N-Oxide Start->N_Oxide N-Oxide Precursor Amine 2-Amino-6-R-Pyridine Start->Amine Amino Precursor Product 2-Cyano-6-R-Pyridine Halo->Product S(N)Ar or Pd-Catalyzed Cyanation N_Oxide->Product Reissert-Henze Cyanation Amine->Product Sandmeyer Reaction

Figure 1. Primary synthetic routes to 2-cyano-6-substituted pyridines.

III. Method 1: Cyanation of 2-Halopyridines via Nucleophilic Aromatic Substitution (SNAr)

A. Principle and Mechanistic Insight

The SNAr pathway is facilitated by the inherent electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing effect of the substituent at the 6-position and the ring nitrogen itself. The reaction proceeds through a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. For 2-halopyridines, the reactivity of the leaving group typically follows the order F > Cl > Br > I, which is inverse to their C-X bond strength. This is because the rate-determining step is often the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond.

B. Protocol 1.1: Phase-Transfer Catalyzed Cyanation of 2-Chloro-6-Substituted Pyridines

This method is robust and avoids the use of often difficult-to-recover polar aprotic solvents, making it suitable for larger scale preparations.[3][10] The phase-transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add the 2-chloro-6-substituted pyridine (1.0 eq), water, and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 - 0.1 eq).

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 - 1.5 eq) to the stirred mixture. EXTREME CAUTION: Cyanide salts are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates lethal HCN gas.

  • Reaction: Heat the mixture to 20-60°C and stir vigorously for 4-24 hours.[3][10] Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent such as dichloromethane or ethyl acetate and wash with water to remove inorganic salts.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Substrate ExampleCatalystCyanide SourceTemp (°C)Time (h)Yield (%)Reference
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineTetrabutylammonium bromideNaCN20-252382[3]
2,3,6-trichloropyridine(various)NaCN20-404-8~90[3][11]
C. Protocol 1.2: Palladium-Catalyzed Cyanation

For less reactive aryl chlorides and bromides, or for reactions requiring milder conditions, palladium-catalyzed cross-coupling is the method of choice.[12][13] These reactions tolerate a wider range of functional groups. Safer cyanide sources like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are typically used.[13] The latter is a non-toxic food additive, offering a significant safety advantage.[13]

Principle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the halopyridine to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[14]

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition Product Ar-CN Start Ar-X Start->OA Cyanide M-CN TM Ar-Pd(II)(CN)L_n Cyanide->TM OA->TM Transmetalation TM->Pd0 Reductive Elimination TM->Product

Figure 2. Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol:

  • Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), charge an oven-dried Schlenk flask with the 2-halo-6-substituted pyridine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent: Add a dry, degassed aprotic polar solvent such as DMAc or NMP.[12]

  • Reaction: Seal the flask and heat the mixture to 80-120°C with stirring for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with aqueous ammonia or EDTA solution to remove zinc salts, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

IV. Method 2: Cyanation of Pyridine N-Oxides (Reissert-Henze Reaction)

A. Principle and Mechanistic Insight

This method circumvents the need for a halopyridine by starting from the parent pyridine or its substituted derivative. The pyridine is first oxidized to the corresponding N-oxide. The N-oxide is then activated by an acylating agent (e.g., dimethylcarbamoyl chloride, benzoyl chloride) or an anhydride (e.g., trifluoroacetic anhydride, TFAA).[1] This activation step forms a highly electrophilic N-acyloxypyridinium salt, which readily undergoes nucleophilic attack by cyanide at the 2-position. A subsequent elimination step rearomatizes the ring and expels the activating group, yielding the 2-cyanopyridine.[1][2][6]

Reissert_Henze_Mechanism cluster_0 Activation cluster_1 Cyanide Attack cluster_2 Elimination Py_NO Pyridine N-Oxide Activated N-Acyloxypyridinium Salt Py_NO->Activated + Ac-X AcX Activating Agent (e.g., (CH₃)₂NCOCl) Adduct Dihydropyridine Adduct Activated->Adduct + CN⁻ CN_ion CN⁻ Product 2-Cyanopyridine Adduct->Product - H-OAc

Figure 3. Mechanism of the Reissert-Henze reaction for pyridine N-oxides.

B. Protocol 2.1: One-Pot Cyanation of Pyridines via In Situ N-Oxide Activation

A convenient procedure involves the direct conversion of pyridines to 2-cyanopyridines without isolating the N-oxide intermediate.[1]

Experimental Protocol:

  • Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool a solution of the substituted pyridine (1.0 eq) in a suitable solvent like CCl₄ or CH₂Cl₂.

  • Activation: Prepare a solution of nitric acid and trifluoroacetic anhydride (TFAA) to generate dinitrogen pentoxide in situ.[1] Add this activating mixture dropwise to the pyridine solution while maintaining a low temperature (e.g., 0-5°C). This forms the N-nitropyridinium salt intermediate.

  • Cyanation: In a separate flask, prepare a buffered solution of potassium cyanide (KCN) (2.0-3.0 eq) and sodium acetate in water. Add the activated pyridine solution dropwise to the vigorously stirred cyanide solution, keeping the temperature below 20°C.

  • Reaction: Allow the mixture to stir at room temperature for several hours or overnight.

  • Workup: Extract the reaction mixture with an organic solvent (e.g., chloroform, ethyl acetate).[15] Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography or distillation.

SubstrateActivating SystemYield (%)Reference
3-MethylpyridineHNO₃ / TFAA75[1]
3-BromopyridineHNO₃ / TFAA81[1]
2,6-Lutidine(CH₃)₂NCOCl / TMSCN85[15]

V. Method 3: Sandmeyer Reaction of 2-Aminopyridines

A. Principle and Mechanistic Insight

The Sandmeyer reaction is a powerful method for converting primary aromatic amines into a variety of functional groups.[7][8] The reaction proceeds in two stages:

  • Diazotization: The 2-aminopyridine is treated with a source of nitrous acid (typically generated in situ from NaNO₂ and a strong acid like H₂SO₄ or HCl) at low temperatures (0-5°C) to form a diazonium salt.

  • Cyanide Displacement: The diazonium salt solution is then added to a solution of a copper(I) cyanide, which catalyzes the displacement of the diazonium group (N₂) with a cyanide group. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species.[7][16]

Caution: Pyridine diazonium salts can be unstable and potentially explosive, especially if isolated. They should always be prepared in situ at low temperatures and used immediately.

B. Protocol 3.1: Sandmeyer Cyanation of a 2-Amino-6-Substituted Pyridine

Experimental Protocol:

  • Diazotization: Dissolve the 2-amino-6-substituted pyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., 40% H₂SO₄) and cool to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30-60 minutes at this temperature.

  • Copper Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (1.5 eq) in water.

  • Reaction: Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Foaming and gas evolution (N₂) will occur. Allow the reaction to warm slowly to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.

  • Workup: Cool the mixture and extract with an organic solvent (e.g., toluene, ethyl acetate). The workup may require steam distillation or treatment with a base to break up copper complexes.

  • Purification: Wash the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or distillation.

VI. Summary and Method Selection

The choice of synthetic route is primarily dictated by the availability of starting materials.

MethodStarting MaterialKey ReagentsProsCons
SNAr 2-Halo-6-R-PyridineNaCN/KCN, PTC, or Pd-catalyst, Zn(CN)₂Direct, often high-yielding, broad scope with Pd-catalysis.Requires halogenated precursor; harsh conditions for unactivated chlorides without a catalyst.
Reissert-Henze 6-R-Pyridine or its N-OxideActivating agent (TFAA, etc.), KCNStarts from readily available pyridines; avoids halogens.Requires an extra oxidation step (if starting from pyridine); can have regioselectivity issues.
Sandmeyer 2-Amino-6-R-PyridineNaNO₂, Acid, CuCNClassic, reliable method for converting amines.Diazonium salts are potentially hazardous; workup can be complex due to copper salts.

VII. Critical Safety Considerations

  • Cyanide Toxicity: All cyanide sources (NaCN, KCN, Zn(CN)₂, CuCN) are extremely toxic. Ingestion, inhalation, or skin contact can be fatal. Always work in a high-performance chemical fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Hydrogen Cyanide (HCN) Gas: Never allow cyanide salts or solutions to come into contact with acids. This reaction generates highly toxic and flammable HCN gas. A separate basic quench bath (e.g., aqueous sodium hypochlorite/bleach) should be kept ready to neutralize any cyanide waste and spills.

  • Diazonium Salt Instability: Diazonium salts, especially when dry, are shock-sensitive and can decompose explosively. Always use them in solution at low temperatures immediately after their preparation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide a validated protocol.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound (also known as 2-cyano-6-chloropyridine) is a crucial transformation in the preparation of numerous pharmaceutical and agrochemical compounds. The two most prevalent synthetic routes are:

  • The Sandmeyer Reaction: This classic method involves the diazotization of 2-amino-6-chloropyridine followed by cyanation using a copper(I) cyanide catalyst.[1][2] This is often the go-to method due to readily available starting materials.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine) with an alkali metal cyanide, such as sodium or potassium cyanide.[3]

While seemingly straightforward, both pathways are fraught with potential pitfalls that can drastically reduce yield and purity. Key challenges include incomplete diazotization, formation of phenolic byproducts, catalyst deactivation, and competing side reactions. This guide will primarily focus on troubleshooting the more common Sandmeyer approach.

Section 2: Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common issues encountered during the synthesis.

  • Q1: My Sandmeyer reaction is giving a very low yield (<30%). What's the most likely culprit?

    • A: The most common issue is inefficient diazotization. This is highly sensitive to temperature and acid concentration. Ensure your reaction is maintained at 0-5 °C and that you have sufficient strong acid (like HCl) to both protonate the amine and generate nitrous acid in situ from sodium nitrite.[4][]

  • Q2: I'm seeing a significant amount of 6-chloro-2-pyridone as a byproduct. Why is this happening?

    • A: This indicates that the diazonium salt is reacting with water instead of the cyanide nucleophile.[6] This can happen if the temperature of the cyanation step is too high, or if the copper catalyst is not sufficiently active, allowing the competing hydrolysis reaction to dominate.

  • Q3: The reaction mixture turns dark brown or black immediately after adding the diazonium salt solution to the cyanide mixture. Is this normal?

    • A: While some color change is expected, a rapid transition to a dark, tarry mixture often signals decomposition of the diazonium salt or side reactions. This can be caused by adding the diazonium salt too quickly, leading to localized heating, or by the presence of impurities.

  • Q4: Can I use copper(II) salts instead of copper(I) for the Sandmeyer cyanation?

    • A: While some Sandmeyer-type reactions can utilize other transition metals, the classic cyanation reaction is most efficient with copper(I) cyanide (CuCN).[1][7] Copper(I) is crucial for the single-electron transfer (SET) mechanism that initiates the radical-nucleophilic aromatic substitution.[1]

Section 3: Detailed Troubleshooting Guide

This section provides a systematic approach to identifying and solving specific experimental problems.

Problem 1: Low or No Product Yield
Symptom Potential Cause Diagnostic Check Recommended Solution
Reaction fails to progress after addition of all reagents.Incomplete Diazotization: The initial 2-amino-6-chloropyridine has not been converted to the aryl diazonium salt intermediate.Test for the presence of nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid. If the paper remains white, the NaNO₂ may have decomposed or was insufficient.Ensure NaNO₂ is fresh and added slowly as a solution to the acidic amine mixture at 0-5 °C.[8] Maintain a slight excess of nitrous acid for the duration of the diazotization step (typically 15-30 minutes).
A significant amount of starting material (2-amino-6-chloropyridine) is recovered.Premature Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures and can decompose back to the amine or other byproducts before it can react.Monitor the internal temperature strictly during the addition of NaNO₂. Any excursion above 10 °C can lead to rapid decomposition.Perform the diazotization in a well-controlled cooling bath (ice-salt or cryocooler). Add the NaNO₂ solution dropwise, ensuring the temperature never exceeds 5 °C.[]
Formation of a significant amount of 6-chloro-2-pyridone.Hydrolysis of Diazonium Salt: The diazonium group is displaced by water, a competing nucleophile. This is a common side reaction in aqueous acidic conditions.[6]Analyze the crude product by LC-MS or ¹H NMR to quantify the pyridone byproduct.Ensure the copper(I) cyanide solution is active and ready for immediate use. Add the cold diazonium salt solution to the CuCN solution promptly. Avoid letting the diazonium salt sit for extended periods.
Problem 2: Presence of Significant Impurities
Symptom Potential Cause Diagnostic Check Recommended Solution
Isolation of biaryl byproducts (e.g., dichloro-bipyridines).Radical Side Reactions: The aryl radical intermediate, formed during the Sandmeyer mechanism, can dimerize instead of reacting with the cyanide.[1]These impurities are often less polar than the desired product and can be detected by TLC or GC-MS.Ensure a sufficient concentration and activity of the copper(I) catalyst. The copper species is responsible for trapping the aryl radical.[1] Ensure the CuCN is of high quality and free from inhibiting impurities.
Product is discolored (yellow, brown, or tarry).Azo Coupling or Polymerization: The highly reactive diazonium salt can couple with electron-rich species, including the starting amine or phenol byproducts, to form colored azo compounds.Discoloration that persists after workup and initial purification attempts.Maintain low temperatures throughout the process. Ensure the pH of the reaction mixture is strongly acidic during diazotization to prevent the free amine from being available for coupling.[]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding synthesis.

G start Low Yield Observed check_diazotization Check Diazotization Efficiency (Starch-Iodide Test) start->check_diazotization diazotization_ok Diazotization Complete? check_diazotization->diazotization_ok adjust_diazotization Adjust Diazotization: - Use fresh NaNO2 - Ensure T < 5°C - Slow, dropwise addition diazotization_ok->adjust_diazotization No check_byproducts Analyze Byproducts (LC-MS / NMR) diazotization_ok->check_byproducts Yes adjust_diazotization->start Re-run byproduct_type Major Byproduct? check_byproducts->byproduct_type pyridone 6-Chloro-2-pyridone byproduct_type->pyridone Pyridone biaryl Biaryl Impurities byproduct_type->biaryl Biaryl solve_pyridone Improve Cyanation Step: - Ensure active CuCN - Prompt addition of diazonium salt pyridone->solve_pyridone solve_biaryl Optimize Radical Trapping: - Increase CuCN concentration - Verify CuCN quality biaryl->solve_biaryl end Yield Improved solve_pyridone->end solve_biaryl->end

Troubleshooting workflow for low yield.

Section 4: Optimized Protocol for Sandmeyer Synthesis

This protocol incorporates best practices to maximize yield and purity.

Step 1: Diazotization

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-chloropyridine (1.0 eq).

  • Add concentrated hydrochloric acid (~37%, 4.0 eq) and water.

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. The mixture should become a clear, pale yellow solution.

Step 2: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water.

  • Warm the cyanide solution gently to ~60-70 °C until the salts dissolve, then cool to room temperature.

  • Carefully and slowly, add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. Caution: This step evolves nitrogen gas and can be exothermic. Control the addition rate to maintain the temperature below 40 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently warm to 50 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature, and proceed with extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash chromatography or recrystallization to yield this compound as a solid.

Reaction Pathway Overview

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) A 2-Amino-6-chloropyridine B Aryl Diazonium Salt (Ar-N₂⁺) A->B NaNO₂, HCl 0-5 °C C Aryl Radical (Ar•) + N₂ B->C Cu(I) e⁻ transfer D This compound C->D Cu(II)CN

Simplified Sandmeyer reaction pathway.

By carefully controlling reaction parameters and understanding the potential side reactions, researchers can consistently achieve high yields of this compound. This guide serves as a starting point for troubleshooting and process optimization.

References

Technical Support Center: Synthesis of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, simplify purification, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Section 1: Byproduct Identification & Characterization

Question 1: What are the most common byproducts I should expect when synthesizing this compound?

The synthesis of this compound, a valuable intermediate in pharmaceuticals and agrochemicals, can be approached through several routes. The most prevalent methods are the cyanation of 2,6-dichloropyridine and the Sandmeyer reaction of 2-amino-6-chloropyridine.[1][2] Each pathway, while effective, is prone to the formation of specific byproducts.

The primary byproducts to anticipate are:

  • Unreacted Starting Materials: Incomplete conversion is a common issue, leading to the presence of 2,6-dichloropyridine or 2-amino-6-chloropyridine in your crude product.

  • 6-Chloropicolinamide: This is the partial hydrolysis product of the target nitrile. Its formation is often promoted by the presence of water under acidic or basic conditions during the reaction or workup.

  • 6-Chloropicolinic Acid: This is the full hydrolysis product. It becomes a significant byproduct if the reaction is exposed to harsh acidic or basic conditions, especially at elevated temperatures, for a prolonged period.[3]

  • Dimeric/Polymeric Byproducts: In radical-mediated pathways like the Sandmeyer reaction, the formation of biaryl compounds can occur.[1]

Here is a summary of the most common byproducts and their key identifiers:

Byproduct NameMolecular FormulaCommon CauseAnalytical Signature (Typical)
2,6-DichloropyridineC₅H₃Cl₂NIncomplete cyanation reaction.Distinct retention time/spot from product in GC/TLC.
6-ChloropicolinamideC₆H₅ClN₂O[4]Partial hydrolysis of the nitrile group.Higher polarity than the nitrile product on TLC; characteristic amide peaks in IR and NMR.
6-Chloropicolinic AcidC₆H₄ClNO₂[3]Complete hydrolysis of the nitrile group.Significantly higher polarity; may remain in the aqueous layer during extraction if deprotonated.
Biaryl SpeciesVariesRadical side-reactions (e.g., Sandmeyer).Higher molecular weight peaks in MS; complex aromatic signals in NMR.
Section 2: Mechanisms of Byproduct Formation & Prevention

Question 2: I'm observing significant amounts of 6-Chloropicolinamide in my product. What causes this hydrolysis and how can I minimize it?

The formation of 6-chloropicolinamide is a direct result of the hydrolysis of the nitrile functional group. This reaction can be catalyzed by both acid and base and is promoted by the presence of water.

Causality: The carbon atom of a nitrile group is electrophilic. Water, though a weak nucleophile, can attack this carbon. This process is significantly accelerated under:

  • Acidic Conditions: The nitrile nitrogen is protonated, making the carbon even more electrophilic and susceptible to attack by water.

  • Basic Conditions: Hydroxide ions, being much stronger nucleophiles than water, readily attack the nitrile carbon.

Many cyanation reactions or their workups involve aqueous acidic or basic solutions, creating an environment ripe for this side reaction.[5] For example, quenching a reaction with a sodium bicarbonate solution can be basic enough to initiate hydrolysis if the temperature is not controlled.

Preventative Strategies:

  • Anhydrous Conditions: To the greatest extent possible, run your reaction under anhydrous conditions. Use dry solvents and reagents.

  • Temperature Control: During aqueous workup, always keep the temperature low (0-5 °C) to minimize the rate of hydrolysis.

  • Minimize Exposure Time: Reduce the time your reaction mixture is in contact with aqueous acidic or basic solutions. Perform extractions and washes swiftly.

  • Choice of Reagents: When using cyanide sources that require aqueous conditions, such as in some Sandmeyer reactions, carefully control the pH and temperature.[6][7]

Question 3: My cyanation of 2,6-dichloropyridine is sluggish and leaves a large amount of starting material. Why is this happening?

Incomplete conversion in the cyanation of 2,6-dichloropyridine is a frequent challenge, often rooted in catalyst deactivation or suboptimal reaction parameters. Palladium-catalyzed cyanations are common for this transformation.[8]

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions. The cyanide source itself can, in some instances, poison the catalyst if its concentration is not well-controlled.

  • Insufficient Temperature: Aromatic nucleophilic substitution reactions, including cyanation, often require sufficient thermal energy to overcome the activation barrier, especially with a deactivated ring like pyridine.

  • Poor Solubility: If the starting material or catalyst is not well-solubilized in the reaction solvent, the reaction kinetics will be severely hampered.

Optimization Strategies:

  • Catalyst & Ligand Choice: Screen different palladium catalysts and ligands. The choice of ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle.

  • Solvent Selection: Use a high-boiling point, aprotic polar solvent like DMF, DMAc, or NMP to ensure all components remain in solution at the reaction temperature.

  • Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and byproduct formation.

  • Cyanide Source: The choice of cyanide source (e.g., KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆]) can significantly impact the reaction.[8][9][10] Zinc cyanide, for instance, is often less toxic and can be effective in palladium-catalyzed reactions.

Diagram: Synthetic Pathways and Byproduct Formation The following diagram illustrates the desired synthetic route from 2,6-dichloropyridine versus the common side reactions leading to unwanted byproducts.

Synthesis_Byproducts Start 2,6-Dichloropyridine Start:e->Start:e Product This compound Start->Product Cyanation (e.g., Pd-cat., CuCN) Amide 6-Chloropicolinamide Product->Amide Partial Hydrolysis (H₂O, H⁺ or OH⁻) Acid 6-Chloropicolinic Acid Amide->Acid

Caption: Key reaction and byproduct pathways.

Section 3: Troubleshooting & Purification

Question 4: I have a mixture of my desired nitrile product and the amide byproduct. What is the most effective purification strategy?

Separating this compound from its more polar hydrolysis byproduct, 6-chloropicolinamide, is typically achieved through column chromatography. Recrystallization can also be effective if a suitable solvent system is identified.[11]

Workflow: Purification Strategy Selection

Purification_Workflow start Analyze Crude Mixture (TLC, LC-MS) check_purity Is the major spot the desired product? start->check_purity impurity_type Identify Impurity: Amide or Acid? check_purity->impurity_type No end Pure Product check_purity->end Yes (>95% pure) chromatography Perform Column Chromatography impurity_type->chromatography Amide Impurity recrystallize Attempt Recrystallization impurity_type->recrystallize Alternative to column acid_wash Perform Acidic Wash (e.g., dilute HCl) impurity_type->acid_wash Acid Impurity chromatography->end recrystallize->end Success acid_wash->chromatography If still impure

Caption: Decision workflow for purification.

Detailed Protocol: Flash Column Chromatography

This protocol is a general guideline for separating the less polar nitrile product from the more polar amide byproduct.

  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), add silica gel (approx. 2-3 times the weight of your crude product), and then remove the solvent under reduced pressure until you have a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The desired product, this compound, is less polar and will elute first.

    • Monitor the fractions using TLC. A common TLC stain for visualization is potassium permanganate.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the more polar byproduct, 6-chloropicolinamide.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing your desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Expert Tip: If your crude product contains the 6-chloropicolinic acid byproduct, a simple acidic wash of your organic layer during workup can be highly effective. Dissolving the crude mixture in a solvent like ethyl acetate and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic pyridine nitrogen of the acid byproduct, making it highly water-soluble and partitioning it into the aqueous layer. The neutral nitrile product will remain in the organic layer.

References

Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-chloropyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this electron-deficient heteroaryl chloride. Our goal is to provide a comprehensive resource that blends fundamental principles with practical, field-proven troubleshooting strategies to enhance your reaction success.

The Suzuki coupling of this compound presents a unique set of challenges. The pyridine nitrogen and the electron-withdrawing nitrile group significantly influence the electronic properties of the aromatic ring, making the C-Cl bond notoriously difficult to activate. This guide will walk you through a logical framework for catalyst selection, reaction optimization, and troubleshooting common pitfalls.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the Suzuki coupling of this compound.

Question 1: My reaction shows low or no conversion, and I recover most of my starting this compound. What is the likely cause and how do I fix it?

Answer: This is the most common failure mode and almost always points to an inefficient oxidative addition step. The C-Cl bond in your electron-deficient substrate is strong and requires a highly active, electron-rich palladium(0) catalyst to break it.

  • Causality: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step in the catalytic cycle.[1] For electron-deficient pyridines, this step is particularly sluggish. Your catalyst system is likely not active enough.

  • Troubleshooting Steps:

    • Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need to increase the electron density on the palladium center. Switch to bulky, electron-donating phosphine ligands, which are known to accelerate oxidative addition.[2][3][4]

    • Consider a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 types) are designed for stability and to reliably generate the active LPd(0) species in situ. They often outperform catalysts generated from simple Pd(II) sources like Pd(OAc)₂.[5]

    • Increase Temperature: If your substrates are stable, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.

.

Question 2: My reaction is messy, with multiple side products. I see my desired product, but also significant amounts of a homocoupled biaryl from my boronic acid and a dechlorinated pyridine byproduct. What's happening?

Answer: This indicates that while your catalyst is active, the relative rates of the desired catalytic steps are out of sync, leading to competing side reactions.

  • Causality:

    • Homocoupling: This occurs when two molecules of the boronic acid couple together. It can be promoted by the presence of oxygen or if the transmetalation step is slow relative to other pathways.[2][4]

    • Protodehalogenation: The chloro-substituent is replaced by a hydrogen atom. This side reaction becomes competitive if the transmetalation step is slow, allowing for alternative decomposition pathways of the palladium-aryl intermediate.[6]

  • Troubleshooting Steps:

    • Optimize the Base: The base is critical for activating the boronic acid for transmetalation.[7][8] If transmetalation is slow, side reactions can dominate. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry, as this can improve reproducibility.[9]

    • Ensure Anhydrous Conditions: Water can facilitate protodeboronation, a process where the boronic acid is converted back to the arene, reducing its effective concentration and promoting other side reactions.[9][10] Using an anhydrous solvent and a base like K₃PO₄ can mitigate this.[2]

    • Degas Thoroughly: Oxygen can degrade phosphine ligands and promote homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[11]

.

Question 3: I am getting a good yield, but my final product is contaminated with the corresponding amide or carboxylic acid derivative of my pyridine. How can I prevent this?

Answer: This points to the hydrolysis of the nitrile group on your substrate. The nitrile is susceptible to hydrolysis under basic aqueous conditions, especially at elevated temperatures.[12][13][14]

  • Causality: The combination of a strong aqueous base (like NaOH or aqueous K₂CO₃) and heat can hydrolyze the 2-carbonitrile group to a 2-carboxamide or even further to a 2-carboxylic acid.[12][13]

  • Troubleshooting Steps:

    • Switch to a Non-Aqueous Base System: This is the most effective solution. Use a base like potassium phosphate (K₃PO₄) in an anhydrous solvent like dioxane or toluene.[2] This removes the water required for hydrolysis.

    • Use a Milder Base: If aqueous conditions are necessary for other reasons (e.g., solubility), switch to a milder base. Sometimes, simply moving from NaOH to K₂CO₃ or even potassium fluoride (KF) can prevent hydrolysis, although this may require re-optimization of the catalyst system as reaction rates can be affected.[15]

    • Lower the Reaction Temperature: If possible, use a more active catalyst system that allows the reaction to proceed efficiently at a lower temperature, minimizing the rate of hydrolysis.

Catalyst & Base Selection Guide

The choice of catalyst, ligand, and base is paramount for this reaction. The tables below provide a starting point for optimization.

Table 1: Palladium Catalyst & Ligand Selection for Heteroaryl Chlorides

Catalyst System Ligand Type Strengths Weaknesses Best For...
Pd(OAc)₂ / PPh₃ Monodentate Phosphine Inexpensive, readily available. Often too low in activity for unreactive chlorides.[3] Initial screening on more reactive aryl bromides/iodides.
Pd₂(dba)₃ / Buchwald Ligands (SPhos, XPhos, RuPhos) Bulky, Electron-Rich Biaryl Phosphines High activity for C-Cl activation, broad substrate scope, good thermal stability.[4][16] Higher cost. The go-to choice for challenging substrates like this compound.
PdCl₂(dppf) Bidentate Ferrocenyl Phosphine Good general-purpose catalyst, stable. May not be active enough for the most challenging chlorides.[17] Moderately reactive aryl chlorides and bromides.
[NHC-Pd-PEPPSI] or similar NHC catalysts N-Heterocyclic Carbene (NHC) Very high activity, often effective when phosphines fail, good for sterically hindered substrates.[16][18] Can be sensitive to air and moisture. Cases where even advanced phosphine ligands give low yields.

| XPhos Pd G3/G4 | Palladacycle Pre-catalyst | Air-stable, highly reliable generation of active Pd(0), excellent for challenging couplings.[5] | Premium cost. | When reproducibility and high efficiency are critical, especially in medicinal chemistry. |

Table 2: Base Selection Guide for Suzuki Couplings

Base Common Solvent(s) Strengths Weaknesses Key Considerations
K₂CO₃ / Na₂CO₃ Toluene/H₂O, Dioxane/H₂O Inexpensive, effective for many couplings, widely used.[2][7] Aqueous nature can cause hydrolysis of sensitive groups (like nitriles) and protodeboronation.[10] A good starting point, but be wary of nitrile hydrolysis with your substrate.
K₃PO₄ Dioxane, Toluene (often anhydrous) Stronger base, excellent for activating chlorides, can be used under anhydrous conditions to prevent side reactions.[2][7] Can be less soluble, requires fine powdering for best results.[9] Highly recommended for this compound to avoid nitrile hydrolysis.
Cs₂CO₃ Dioxane, THF Very effective, often gives higher yields than other carbonates, good solubility.[19] High cost. An excellent, albeit expensive, alternative to K₃PO₄ for difficult couplings.

| KF | Anhydrous THF, Dioxane | Mild, useful for substrates with base-labile groups (e.g., esters).[15] | Often results in slower reaction rates, may require a more active catalyst. | Consider if even K₃PO₄ causes degradation, but expect to increase catalyst loading or temperature. |

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical decision-making process when faced with a low-yielding reaction.

Troubleshooting_Suzuki start Low Yield (<50%) Observed check_sm Analysis of Crude Reaction: Recovered Starting Material? start->check_sm sm_yes YES: Inefficient Oxidative Addition check_sm->sm_yes  Yes sm_no NO: Decomposition or Side Reactions check_sm->sm_no  No sol_oa1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) sm_yes->sol_oa1 check_side_reactions Identify Major Byproducts: Homocoupling? Dechlorination? Nitrile Hydrolysis? sm_no->check_side_reactions sol_oa2 Use a Modern Pre-catalyst (e.g., XPhos Pd G3/G4) sol_oa1->sol_oa2 sol_oa3 Increase Reaction Temperature sol_oa2->sol_oa3 homocoupling Homocoupling / Dechlorination: Slow Transmetalation or Protodeboronation check_side_reactions->homocoupling  Homocoupling hydrolysis Nitrile Hydrolysis: Base/Water Issue check_side_reactions->hydrolysis  Hydrolysis sol_trans1 Switch to Stronger Anhydrous Base (e.g., K3PO4) homocoupling->sol_trans1 sol_hydrolysis Run Reaction Under Anhydrous Conditions (Anhydrous Solvent + K3PO4) hydrolysis->sol_hydrolysis sol_trans2 Ensure Rigorous Degassing (Remove O2) sol_trans1->sol_trans2

Caption: Decision tree for troubleshooting low yield in Suzuki couplings.

Frequently Asked Questions (FAQs)

  • Q1: Do I need to use an expensive Buchwald ligand, or can I get away with something cheaper?

    • For the Suzuki coupling of an electron-deficient aryl chloride like this compound, investing in a high-performance ligand is almost always necessary.[20][21] While cheaper ligands like PPh₃ might work for aryl bromides, they typically fail with chlorides, leading to wasted time and materials. Starting with a robust system like Pd₂(dba)₃/SPhos or an XPhos Pd G3 pre-catalyst is the most efficient path to success.

  • Q2: How important is the purity of my boronic acid?

    • Extremely important. Boronic acids can decompose over time, especially through protodeboronation.[10] Using old or impure boronic acid is a common cause of low yields. It is recommended to use freshly purchased, high-purity boronic acid or to check the purity of your existing stock by NMR before use. If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable MIDA boronate ester, which can participate in "slow-release" coupling.[17]

  • Q3: Can I run this reaction open to the air?

    • It is strongly discouraged. While some modern pre-catalysts show remarkable air stability, the active Pd(0) species is susceptible to oxidation, and phosphine ligands can be oxidized.[4] Furthermore, oxygen can promote the unwanted homocoupling of your boronic acid.[11] For reproducible and high-yielding results, always perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Q4: My reaction looks black and heterogeneous. Is that normal?

    • Yes, this is often normal. The active catalyst is Pd(0), which can appear as finely divided black particles ("palladium black").[9] A color change from the initial mixture to a dark brown or black suspension is typical and often indicates the formation of the active catalytic species. However, if this happens immediately upon heating before any product is formed, it could indicate rapid catalyst decomposition.

Experimental Protocol: General Procedure for Catalyst Screening

This protocol provides a reliable starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing: Stir the mixture and sparge with Argon or Nitrogen gas for 15-20 minutes to thoroughly degas the solvent and mixture.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (0.02 mmol).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.

References

Technical Support Center: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 6-chloropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

The pyridine ring, being electron-deficient, is inherently activated for nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing groups.[1][2] In this compound, the chlorine atom is positioned at the C-6 (or C-2) position, which is ortho to the ring nitrogen. This strategic placement allows for effective stabilization of the negatively charged Meisenheimer intermediate that forms during nucleophilic attack, thereby facilitating the substitution reaction.[3] The nitrile group at the C-2 position further activates the ring towards nucleophilic substitution.[4]

Despite these activating features, researchers can still face issues with low reactivity. This guide will explore the underlying reasons for these challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low to no conversion in my SNAr reaction under standard conditions?

A1: Several factors can contribute to low reactivity. Here's a breakdown of the most common culprits:

  • Inadequate Reaction Conditions: SNAr reactions on pyridine rings can be sensitive to temperature and solvent.[1] Less reactive substrates or weaker nucleophiles often require higher temperatures to proceed efficiently.

  • Poor Leaving Group Ability: While chlorine is a viable leaving group, fluorine is often superior for SNAr reactions.[1][5] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it's attached to, making it more susceptible to nucleophilic attack.[5]

  • Nucleophile Strength and Basicity: A strong nucleophile is essential for the reaction to proceed. However, a highly basic nucleophile can lead to side reactions, such as deprotonation of the pyridine ring or reaction with the solvent.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[6] However, for certain reactions, "green" solvents like water have shown surprising efficacy.[7]

Q2: What is the specific role of the nitrile group in the reactivity of this compound?

A2: The nitrile group (-CN) is a strong electron-withdrawing group. Its presence on the pyridine ring significantly enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack.[4] The nitrile group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is a key step in the SNAr mechanism.[4]

Q3: What are the key considerations for selecting a suitable solvent and base for this reaction?

A3:

  • Solvent Selection: As mentioned, polar aprotic solvents are generally the first choice.[6] However, the optimal solvent depends on the specific nucleophile and reaction conditions. For instance, microwave-assisted reactions have been successfully carried out in ethanol.[8] Water, in some cases, can also be a highly effective and environmentally friendly solvent.[7]

  • Base Selection: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to unwanted side reactions. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA). The solubility of the base in the chosen solvent is also an important factor.

Q4: Are there catalytic systems that can be employed to enhance the reactivity?

A4: While many SNAr reactions proceed without a catalyst, certain transformations can benefit from catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be an alternative for forming C-N bonds if direct SNAr is proving difficult.[9] However, for direct nucleophilic substitution, the focus is typically on optimizing reaction conditions rather than using a catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficiently activated pyridine ring. 2. Poor leaving group. 3. Weak nucleophile. 4. Suboptimal reaction conditions (temperature, time). 5. Inappropriate solvent or base.1. While the nitrile group is activating, consider if a stronger electron-withdrawing group is needed for your specific nucleophile.[1] 2. If possible, switch to the corresponding fluoro-pyridine derivative.[1] 3. Use a stronger nucleophile or increase its concentration. 4. Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction.[8][10] Extend the reaction time and monitor progress by TLC or LC-MS. 5. Screen different polar aprotic solvents (DMF, DMSO, NMP) and bases (K2CO3, Cs2CO3).
Formation of Side Products 1. Competing reactions due to a highly basic nucleophile. 2. Reaction with the solvent. 3. Hydrolysis of the nitrile group.[11]1. Use a less basic but still nucleophilic reagent. Consider using a weaker base or a salt of the nucleophile. 2. Ensure the solvent is anhydrous and inert under the reaction conditions. 3. Work up the reaction under neutral or slightly acidic conditions to minimize nitrile hydrolysis.
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting material or byproducts during chromatography.1. Use a continuous extraction method or saturate the aqueous layer with salt to improve extraction efficiency. 2. Optimize the chromatography conditions (different solvent system, gradient elution, or use of a different stationary phase).

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on this compound

This protocol provides a starting point for the reaction. Optimization of the nucleophile, base, solvent, and temperature will likely be necessary.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel (e.g., round-bottom flask with a condenser or a microwave vial)

  • Stirring apparatus and heating source (oil bath or microwave reactor)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Add the nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Add the anhydrous solvent to achieve a suitable concentration (typically 0.1 - 0.5 M).

  • If using conventional heating, equip the flask with a condenser and heat the mixture to the desired temperature (e.g., 80-150 °C) with stirring.

  • If using microwave irradiation, seal the vial and heat to the desired temperature for the specified time.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, recrystallization, or distillation.

Visualizations

Mechanism of SNAr on this compound

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products This compound This compound Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) This compound->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Substituted_Product Substituted Product Meisenheimer->Substituted_Product Loss of Leaving Group Chloride_Ion Chloride Ion (Cl-) Meisenheimer->Chloride_Ion

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow Start Low or No Conversion Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Optimize_Conditions Increase Temperature/Time Use Microwave Irradiation Check_Conditions->Optimize_Conditions Conditions Suboptimal Check_Reagents Evaluate Nucleophile and Base Check_Conditions->Check_Reagents Conditions OK Optimize_Conditions->Check_Reagents No Improvement Success Successful Reaction Optimize_Conditions->Success Improvement Change_Reagents Use Stronger Nucleophile/ Alternative Base Check_Reagents->Change_Reagents Reagents Suboptimal Check_Solvent Assess Solvent Choice Check_Reagents->Check_Solvent Reagents OK Change_Reagents->Check_Solvent No Improvement Change_Reagents->Success Improvement Change_Solvent Screen Polar Aprotic Solvents (DMF, DMSO, NMP) Check_Solvent->Change_Solvent Solvent Suboptimal Consider_Alternative Consider Alternative Substrate (e.g., Fluoro-derivative) Check_Solvent->Consider_Alternative Solvent OK Change_Solvent->Consider_Alternative No Improvement Change_Solvent->Success Improvement Consider_Alternative->Success Improvement

Caption: Decision tree for troubleshooting low reactivity in SNAr reactions.

References

Technical Support Center: Navigating the Chemistry of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 6-Chloropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this versatile building block during synthetic reactions. The inherent reactivity of both the chloro and nitrile functionalities, coupled with the electron-deficient nature of the pyridine ring, presents unique stability challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the issues you may encounter in the laboratory.

I. Understanding the Instability of this compound

Before delving into specific troubleshooting, it's crucial to understand the primary decomposition pathways of this compound. The molecule's reactivity is dictated by two main features: the electrophilic carbon atoms at positions 2 and 6, and the susceptibility of the nitrile group to hydrolysis.

  • Hydrolysis of the Nitrile Group: Under basic or strongly acidic conditions, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid. This is a common decomposition pathway, especially when using strong inorganic bases at elevated temperatures.[1][2] The formation of 6-chloro-2-pyridinecarboxylic acid can be a significant side reaction.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes the carbon atom bearing the chlorine susceptible to nucleophilic attack. While this is often the desired reaction, unwanted nucleophiles (e.g., hydroxide ions from water) can lead to the formation of 6-hydroxypyridine-2-carbonitrile.

  • Hydrodehalogenation in Catalytic Reactions: In palladium-catalyzed cross-coupling reactions, a common side reaction is the reduction of the C-Cl bond, replacing the chlorine with a hydrogen atom.[4] This "hydrodehalogenation" is often mediated by palladium-hydride species that can form under certain reaction conditions.

Below is a diagram illustrating the major decomposition pathways.

cluster_main This compound cluster_products Decomposition Products A This compound B 6-Chloropyridine-2-carboxamide A->B H₂O / Base or Acid D 6-Hydroxypyridine-2-carbonitrile A->D Nucleophilic Attack (e.g., OH⁻) E 2-Cyanopyridine (Hydrodehalogenation) A->E Pd-H species (Catalytic Reactions) C 6-Chloropyridine-2-carboxylic acid B->C H₂O / Base or Acid

Caption: Major decomposition pathways of this compound.

II. Troubleshooting Guide for Common Reactions

This section provides specific advice for mitigating decomposition in common synthetic transformations involving this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: I am observing significant hydrodehalogenation of my starting material in a Suzuki-Miyaura coupling. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a frequent challenge with electron-deficient aryl chlorides. It arises from the formation of palladium-hydride species which can reductively cleave the C-Cl bond. Here are several strategies to suppress this pathway:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[5]

    • Recommended Ligands: Biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective for coupling aryl chlorides.[4][6] These ligands promote the formation of a monoligated, highly active Pd(0) species that favors oxidative addition.[5]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent formation of the active catalytic species and reduce side reactions compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can be a source of protons for the hydrodehalogenation process.

  • Base Selection: The choice of base can influence the formation of Pd-H species. While strong bases are often needed for aryl chlorides, consider screening different options.

Question 2: My nitrile group is hydrolyzing during a Buchwald-Hartwig amination. What conditions should I use to prevent this?

Answer: Nitrile hydrolysis is typically promoted by strong, aqueous bases and high temperatures. To preserve the nitrile group, you should modify your reaction conditions to be milder.

  • Use a Milder or Non-Nucleophilic Base: Strong alkoxide bases like NaOtBu can be aggressive. Consider the following alternatives:

    • Potassium Phosphate (K₃PO₄): A strong, yet less nucleophilic base that is often effective for challenging couplings.[7]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Standard choices that are generally milder than alkoxides.[7]

    • Organic Bases: In some cases, a soluble organic base like 1,8-Diazabicycloundec-7-ene (DBU) can be used, which is known to be compatible with sensitive functional groups like nitriles.[8]

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a more active catalyst system or a longer reaction time, but it will significantly reduce the rate of hydrolysis.

  • Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[4] Ensure they are anhydrous.

The following workflow diagram summarizes the decision-making process for optimizing a cross-coupling reaction with this compound.

cluster_start Start cluster_analysis Reaction Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Cross-Coupling Reaction Setup Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Success Successful Coupling Analysis->Success Clean Reaction Decomp Decomposition Observed Analysis->Decomp Side Products Hydrolysis Nitrile Hydrolysis Decomp->Hydrolysis Dehalogenation Hydrodehalogenation Decomp->Dehalogenation Sol_Hydrolysis Use Milder Base (K₃PO₄, DBU) Lower Temperature Hydrolysis->Sol_Hydrolysis Sol_Dehalogenation Use Bulky Ligand (SPhos, XPhos) Use Pre-catalyst (G3, G4) Ensure Anhydrous Conditions Dehalogenation->Sol_Dehalogenation Sol_Hydrolysis->Start Re-run Reaction Sol_Dehalogenation->Start Re-run Reaction

References

Troubleshooting guide for the cyanation of halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide provides in-depth, field-tested insights into one of modern synthetic chemistry's more nuanced transformations: the cyanation of halopyridines. Cyanopyridines are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis via cross-coupling reactions is often plagued by challenges unique to the pyridine scaffold.

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows and validated protocols to enhance the success of your reactions.

Frequently Asked Questions & Troubleshooting

Q1: My palladium-catalyzed cyanation of a chloropyridine has failed or resulted in a very low yield. What are the primary causes?

Failure in these reactions is a common frustration. The issues typically stem from the inherent properties of the pyridine ring, which can complicate the standard palladium catalytic cycle.

Root Cause Analysis:

  • Catalyst Inhibition by the Pyridine Nitrogen: The most significant hurdle is the pyridine nitrogen itself. Its lone pair of electrons can coordinate strongly to the palladium center.[3] This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it and halting catalytic turnover. This is particularly problematic with 2-halopyridines due to the proximity of the nitrogen to the reaction site.[4]

  • Catalyst Deactivation by Excess Cyanide: Cyanide ions (CN⁻) are potent ligands for palladium. An excessive concentration of free cyanide in the reaction mixture can displace the necessary phosphine ligands and form inactive palladium-cyanide complexes like [(CN)₃PdAr]²⁻ or [(CN)₄Pd]²⁻, which are reluctant to undergo reductive elimination to form the desired product.[5][6][7]

  • Inefficient Oxidative Addition: The C-Cl bond in chloropyridines is strong and less reactive than C-Br or C-I bonds. The electron-deficient nature of the pyridine ring can further disfavor oxidative addition to the Pd(0) center, which is often the rate-limiting step.[8]

  • Presence of Moisture: Trace amounts of water can be highly detrimental. Water can hydrolyze the cyanide source to generate hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) and can lead to the formation of inactive hydride complexes such as [(CN)₃PdH]²⁻, effectively killing the catalyst.[5][6]

Troubleshooting Workflow:

If you are experiencing low to no yield, a systematic approach is essential.

G start Low / No Yield Observed q1 Is Palladium Black visible? start->q1 a1 YES: Catalyst Precipitation - Check Ligand:Pd Ratio - Lower Temperature - Ensure Proper Mixing q1->a1 Yes q2 Are reagents and solvent rigorously anhydrous? q1->q2 No a1->q2 a2 NO: Potential HCN Formation - Dry Solvent (e.g., over sieves) - Use Fresh, Dry Reagents - Run under Inert Gas (Ar/N2) q2->a2 No q3 What is your Cyanide Source? q2->q3 Yes a2->q3 a3_kcn KCN/NaCN: High CN⁻ Concentration Risk - Consider slow addition - Switch to Zn(CN)₂ or K₄[Fe(CN)₆] q3->a3_kcn KCN/NaCN a3_zncn2 Zn(CN)₂: Good choice, low solubility. - Ensure fine powder - Check for additives (e.g., Zn dust) q3->a3_zncn2 Zn(CN)₂ q4 What Ligand are you using? a3_kcn->q4 a3_zncn2->q4 a4 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, tBuXPhos) - They shield Pd from pyridine N - Promote reductive elimination q4->a4 end Re-run Optimized Reaction a4->end

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

Side product formation often points to the hydrolysis of the desired nitrile or reactions involving the pyridine ring itself.

Common Side Products:

  • Pyridine Carboxamide and Carboxylic Acid: The most common impurities arise from the hydrolysis of the cyanopyridine product.[9] This is exacerbated by the presence of water, especially under basic or acidic conditions at elevated temperatures.

  • Protodehalogenation: Loss of the halide from the starting material to give unsubstituted pyridine. This can occur if the catalytic cycle is interrupted after oxidative addition and the intermediate reacts with trace water or other proton sources.

  • Homocoupling: Formation of bipyridyl species, which can occur at high temperatures or catalyst loadings.

Minimization Strategies:

  • Rigorous Anhydrous Conditions: This is the most critical factor. Dry your solvent (e.g., toluene, DMF, dioxane) over activated molecular sieves. Ensure your halopyridine and reagents are dry. Assemble the reaction under an inert atmosphere (Argon or Nitrogen).[10]

  • Control Reaction Time and Temperature: Monitor the reaction by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of hydrolysis products. Avoid excessively high temperatures which can promote side reactions and catalyst decomposition.[9]

  • Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base like K₂CO₃ or Cs₂CO₃. Avoid hydroxide bases if possible.

Q3: How do I choose the right combination of catalyst, ligand, and cyanide source for my specific halopyridine?

The optimal conditions depend heavily on the position of the halide (2-, 3-, or 4-) and the electronic nature of other substituents on the pyridine ring.

Component Selection Guide:

ComponentRecommendationRationale & Causality
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable sources of Pd(0) upon reaction with phosphine ligands. Pre-formed palladacycle precatalysts can also offer enhanced stability and activity.[10]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, tBuXPhos, SPhos) or DPPF.[10]Expertise: The steric bulk of these ligands creates a "pocket" around the palladium atom, which physically hinders the pyridine nitrogen from coordinating and poisoning the catalyst. Their strong electron-donating character increases the electron density on the palladium, facilitating the difficult oxidative addition of the C-Cl bond and promoting the final reductive elimination step.[8]
Cyanide Source 1. Zinc Cyanide (Zn(CN)₂): Often the best choice.[11] 2. Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic alternative.[12][13] 3. Potassium/Sodium Cyanide (KCN/NaCN): Use with caution.Trustworthiness: Zn(CN)₂ is less toxic than alkali metal cyanides and has low solubility in organic solvents.[11][14] This low solubility maintains a low, steady concentration of free cyanide, preventing catalyst deactivation.[10] K₄[Fe(CN)₆] is even safer and works well, often in aqueous/organic biphasic systems.[10] KCN/NaCN should only be used when other sources fail, potentially with slow-addition techniques to keep the free cyanide concentration low.[15]
Solvent Anhydrous polar aprotic solvents (e.g., DMF, DMAc, NMP, Dioxane).These solvents are generally effective at dissolving the reagents and facilitating the reaction at the required temperatures. Ensure they are rigorously dried.

Validated Experimental Protocol: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol provides a robust starting point for the cyanation of an electron-deficient chloropyridine, a common substrate class in drug discovery.

Materials & Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv), Zinc Cyanide (0.6 mmol, 1.2 equiv CN source), Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and XPhos (0.044 mmol, 4.4 mol %).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous DMAc (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 120 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LCMS or GC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Cyano-5-(trifluoromethyl)pyridine.

Understanding the Mechanism: The Palladium Catalytic Cycle

A firm grasp of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism for palladium-catalyzed cyanation involves three key steps.

G pd0 Pd(0)L₂ (Active Catalyst) inactive_pd_cn inactive_pd_cn pd0->inactive_pd_cn Deactivation inactive_pd_py inactive_pd_py pd0->inactive_pd_py Deactivation pdi_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pdii_cn_complex Transmetalation Intermediate (Ar-Pd(II)-CN)L₂

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine (Ar-X) to form a Pd(II) intermediate. This is often the slowest step, especially for aryl chlorides.[7]

  • Transmetalation (or Salt Metathesis): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).

  • Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the C-C bond of the final cyanopyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Understanding that excess cyanide and the pyridine nitrogen can intercept and deactivate the catalyst at various points in this cycle is the key to designing successful experiments.[5][10]

References

Technical Support Center: Lithiation of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lithiation of chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles that govern the success of your experiments.

Introduction to Chloropyridine Lithiation

The directed ortho-metalation (DoM) of chloropyridines is a cornerstone of modern heterocyclic chemistry, enabling the regioselective functionalization of the pyridine ring. This reaction is pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. However, the high reactivity of the organolithium reagents and the unique electronic nature of the chloropyridine ring can give rise to a number of challenging side reactions. This guide will help you troubleshoot these issues and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing low yields or recovering only my starting material. What are the common causes?

This is a common issue that often points to fundamental experimental parameters rather than complex side reactions.

Possible Causes and Solutions:

  • Reagent Quality: Organolithium reagents like n-butyllithium (n-BuLi) are highly pyrophoric and reactive towards moisture and oxygen[1]. Their molarity can decrease over time if not stored and handled properly.

    • Troubleshooting:

      • Titrate your organolithium reagent: Before use, always titrate your organolithium solution to determine its exact molarity.

      • Use fresh reagents: If the reagent is old or has been handled improperly, it is best to use a fresh bottle.

  • Reaction Temperature: The stability of lithiated intermediates is highly temperature-dependent. Many lithiated chloropyridines are unstable at temperatures above -78 °C.

    • Troubleshooting:

      • Maintain strict temperature control: Ensure your reaction is maintained at the recommended low temperature (typically -78 °C or lower) throughout the addition of the organolithium reagent and the subsequent quenching with an electrophile.

      • Pre-cool all solutions: Pre-cool the solution of your chloropyridine before adding the organolithium reagent.

  • Atmospheric Moisture and Oxygen: Organolithium reagents and the resulting lithiated intermediates are extremely sensitive to moisture and oxygen.

    • Troubleshooting:

      • Use anhydrous solvents and reagents: Ensure all solvents are rigorously dried and all reagents are anhydrous.

      • Maintain an inert atmosphere: Perform the reaction under a positive pressure of an inert gas like argon or nitrogen. Use proper air-free techniques such as Schlenk lines or a glovebox.

FAQ 2: I have obtained a mixture of regioisomers. How can I control the regioselectivity of the lithiation?

The position of lithiation on the chloropyridine ring is highly dependent on the choice of base, solvent, and temperature. The chlorine substituent can direct the lithiation to the ortho position (C-Cl), but the pyridine nitrogen also has a strong directing effect.

Understanding the Causality:

The regioselectivity is a result of a kinetic versus thermodynamic control. The most acidic proton is not always the one that is removed. The choice of the lithiating agent and its aggregation state, influenced by the solvent, plays a crucial role in determining which proton is abstracted.

Troubleshooting Strategies:

  • Choice of Lithiating Agent: Different bases have different steric and electronic properties, leading to different regiochemical outcomes.

    • Lithium Diisopropylamide (LDA): This sterically hindered, non-nucleophilic base often favors deprotonation at the position ortho to the chlorine atom due to the inductive effect of the halogen[2][3].

    • n-Butyllithium (n-BuLi): Can lead to mixtures of isomers and is also more prone to nucleophilic addition (see FAQ 4)[4][5].

    • BuLi/LiDMAE (Lithium 2-dimethylaminoethoxide): This "superbase" mixture can direct lithiation to the C-6 position of 2-chloropyridine, away from the chlorine atom, due to complex-induced proximity effects with the pyridine nitrogen[5][6][7][8].

Lithiating AgentCommon Regioselectivity on 2-ChloropyridineKey Considerations
LDA / LTMPortho to Chlorine (C3)[9][10]Favors deprotonation over nucleophilic addition.
n-BuLiMixture of isomers, potential for C6 lithiationProne to nucleophilic addition side reactions.
n-BuLi/LiDMAEC6-position[5][7][8]Excellent for achieving non-traditional regioselectivity.
n-BuLi/TMEDACan favor ortho-lithiationLess effective than LDA for clean ortho-lithiation.
  • Solvent Effects: The coordinating ability of the solvent affects the aggregation and reactivity of the organolithium reagent.

    • Coordinating Solvents (e.g., THF, Et₂O): These solvents can deaggregate the organolithium species, increasing their reactivity. THF is commonly used for lithiations with LDA[11][12].

    • Non-coordinating Solvents (e.g., Hexane, Toluene): Often used with mixed-base systems like BuLi/LiDMAE[4][13].

Experimental Protocol for Regiocontrol:

To favor ortho-lithiation of 3-chloropyridine at the C4 position:

  • Dissolve 3-chloropyridine in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF.

  • Stir for 1-2 hours at -78 °C.

  • Quench the reaction with the desired electrophile.

cluster_desired Desired ortho-Lithiation cluster_undesired Undesired C6-Lithiation start_desired 2-Chloropyridine inter_desired 3-Lithio-2-chloropyridine start_desired->inter_desired LDA, THF, -78°C product_desired 3-Substituted-2-chloropyridine inter_desired->product_desired Electrophile (E+) start_undesired 2-Chloropyridine inter_undesired 6-Lithio-2-chloropyridine start_undesired->inter_undesired n-BuLi/LiDMAE, Hexane, -78°C product_undesired 6-Substituted-2-chloropyridine inter_undesired->product_undesired Electrophile (E+)

Caption: Regioselectivity in the lithiation of 2-chloropyridine.

FAQ 3: I am observing my halogen in a different position on the pyridine ring in my product. What is happening?

This is a classic sign of a "halogen dance" rearrangement.

Understanding the Causality:

A halogen dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on the ring[14]. It proceeds through a series of deprotonation and halogen-metal exchange steps. The driving force is the formation of a more stable lithiated intermediate[14][15]. For example, lithiation ortho to a chloro group might be kinetically favored, but if a more thermodynamically stable lithiated species can be formed elsewhere on the ring, the halogen can "dance" to a new position to allow the lithium to reside at the more stable site[16][17].

Troubleshooting Strategies:

  • Temperature Control: The halogen dance is often more prevalent at higher temperatures. Maintaining a very low reaction temperature (e.g., -100 °C) can often suppress this side reaction[17].

  • In Situ Trapping: Adding the electrophile to the reaction mixture before or during the addition of the organolithium base can trap the kinetically formed lithiated intermediate before it has a chance to rearrange.

  • Choice of Base: The choice of base can influence the propensity for the halogen dance[14]. Sometimes, a less reactive base or a different solvent system can mitigate the issue.

start 2-Chloro-3-bromopyridine kinetic_lithiation Kinetic Lithiation (at C4) start->kinetic_lithiation LDA, -78°C rearranged_lithiation Thermodynamic Lithiation (at C2, after Br migration) kinetic_lithiation->rearranged_lithiation Warming / Time kinetic_product 4-Substituted Product kinetic_lithiation->kinetic_product Electrophile (E+) rearranged_product 2-Substituted Product (Halogen Dance Product) rearranged_lithiation->rearranged_product Electrophile (E+)

Caption: The "Halogen Dance" side reaction pathway.

FAQ 4: My main byproduct appears to be a dihydropyridine derivative from the addition of the organolithium's alkyl group. How can I prevent this?

This side reaction is the nucleophilic addition of the organolithium reagent to the pyridine ring.

Understanding the Causality:

The pyridine ring is electron-deficient and susceptible to nucleophilic attack. While strong, non-nucleophilic bases like LDA primarily act as proton abstractors, alkyllithiums like n-BuLi can act as both a base and a nucleophile[4][18]. The outcome depends on the relative rates of deprotonation versus nucleophilic addition. Higher temperatures and less sterically hindered bases favor nucleophilic addition[13].

Troubleshooting Strategies:

  • Use a Non-Nucleophilic Base: The most effective way to avoid nucleophilic addition is to use a sterically hindered, non-nucleophilic base.

    • LDA (Lithium Diisopropylamide): The bulky isopropyl groups disfavor nucleophilic attack.

    • LTMP (Lithium 2,2,6,6-tetramethylpiperidide): Even more sterically hindered than LDA.

  • Low Temperature: Perform the reaction at the lowest possible temperature (-78 °C to -100 °C) to favor the kinetically faster deprotonation over nucleophilic addition[18].

  • Solvent Choice: The choice of solvent can influence the aggregation state of the organolithium reagent. In some cases, a less coordinating solvent can reduce the rate of nucleophilic addition[4].

Base TypeExamplePrimary Reactivity with Chloropyridines
Nucleophilic n-BuLi, MeLiDeprotonation and Nucleophilic Addition
Non-Nucleophilic LDA, LTMPPrimarily Deprotonation
FAQ 5: I am observing dimeric products or products resulting from reaction with my solvent. Could this be due to pyridyne formation?

The formation of highly reactive pyridyne intermediates is a significant side reaction pathway, especially with 3- and 4-halopyridines.

Understanding the Causality:

A lithiated chloropyridine can undergo elimination of lithium chloride to form a pyridyne[2][19][20]. This highly strained and reactive intermediate will rapidly react with any available nucleophile or diene in the reaction mixture.

  • Nucleophilic Attack: The pyridyne can be trapped by another equivalent of the organolithium reagent, leading to a di-lithiated species or, after workup, an alkylated pyridine.

  • Dimerization: Two pyridyne molecules can react with each other.

  • Reaction with Solvent: If THF is used as the solvent, the pyridyne can react with it.

  • Diels-Alder Reaction: If a diene like furan is present, the pyridyne can be trapped in a [4+2] cycloaddition reaction[21].

Troubleshooting Strategies:

  • Strict Temperature Control: Pyridyne formation is often more favorable at temperatures above -78 °C. Maintaining a very low temperature is critical.

  • Choice of Halogen: Bromo- and iodopyridines are more prone to forming pyridynes than chloropyridines. If possible, using the chloro-analogue can suppress this pathway.

  • Rapid Trapping: Ensure the desired electrophile is present and can react quickly with the lithiated intermediate before it has a chance to eliminate LiCl.

start 3-Chloro-4-lithiopyridine pyridyne 3,4-Pyridyne start->pyridyne - LiCl side_product1 Dimeric Products pyridyne->side_product1 Dimerization side_product2 Reaction with Solvent (THF) pyridyne->side_product2 + THF side_product3 Trapping by R-Li pyridyne->side_product3 + R-Li

Caption: Pyridyne formation and subsequent side reactions.

References

Technical Support Center: Purification of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Chloropyridine-2-carbonitrile. As a Senior Application Scientist, I understand that the purity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, practical solutions to common purification challenges encountered with this compound, moving beyond simple protocols to explain the scientific reasoning behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial or crude sample of this compound?

A1: Understanding potential impurities is the first step toward effective purification. Impurities in this compound typically arise from its synthetic pathway or degradation. Common synthetic routes include the vapor-phase chlorination of 2-cyanopyridine or the cyanation of 2-chloropyridine N-oxide.[1]

This knowledge allows us to anticipate the following types of impurities:

  • Precursor-Related Impurities: Unreacted starting materials such as 2-cyanopyridine or 2-chloropyridine.

  • Over-chlorination Products: Dichlorinated pyridine species (e.g., 2,6-dichloropyridine) can form if chlorination is not precisely controlled.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of 6-Chloropyridine-2-carboxylic acid or its amide.

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

A summary of these potential impurities is provided below.

Impurity TypeSpecific Example(s)Rationale for Presence
Starting Materials 2-Cyanopyridine, 2-ChloropyridineIncomplete reaction during synthesis.
Reaction Byproducts DichloropyridinesLack of regioselectivity or over-reaction during chlorination steps.[2]
Degradation Products 6-Chloropyridine-2-carboxylic acidHydrolysis of the nitrile functional group.
Reagent Residues Cyanide salts, acids/basesCarryover from the cyanation or work-up steps.
Q2: My solid sample is off-white or yellowish. What is the most straightforward method to improve its purity?

A2: For solid compounds that are thermally stable, recrystallization is the most effective and straightforward technique for removing small amounts of impurities and improving color. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the this compound well at an elevated temperature but poorly at a low temperature, while impurities remain either soluble or insoluble at all temperatures.

Based on literature for analogous chloropyridines, ethanol or an ethanol-water mixture is an excellent starting point.[1][3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. Ethanol is a good first choice.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 3-4 mL) and heat the mixture gently (e.g., on a hot plate at ~70-80°C) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble particulate matter.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. A stable melting point close to the literature value (87°C) is a good indicator of purity.[1]

Causality Insight: The reason slow cooling is preferred is that it allows the crystal lattice to form in an ordered manner, selectively incorporating the target molecule while excluding differently shaped impurity molecules. Rapid crashing out of the solution can trap impurities within the crystal structure.

Workflow for Recrystallization

G cluster_dissolve Dissolution cluster_purify Purification cluster_isolate Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Hot Filtration (Optional) C->D Removes insolubles E Slow Cooling to Room Temp D->E F Ice Bath Cooling E->F Maximize Yield G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of this compound via recrystallization.

Q3: My analytical data (NMR/LC-MS) shows impurities with very similar structures to my product. Will recrystallization be enough?

A3: When dealing with structurally similar impurities, such as positional isomers or dichlorinated byproducts, recrystallization may not be sufficient as their solubility properties can be very close to your target compound. In this scenario, flash column chromatography is the superior method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).

Expertise in Action: this compound is a moderately polar compound due to the pyridine nitrogen and the nitrile group. Therefore, a common silica gel stationary phase with a mobile phase of intermediate polarity, such as a gradient of Ethyl Acetate in Hexanes, is a logical starting point.

Step-by-Step Flash Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate and elute with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the spot for your product (aim for an Rf value of ~0.3) and the impurity spots.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry loading" method typically yields better separation than loading a liquid solution. Carefully add the dried silica with your adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined by your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Flash Column Chromatography

G A Crude Sample B Determine Solvent System (TLC) A->B D Dry Load Sample onto Column A->D C Pack Silica Gel Column B->C E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Isolated Product I->J

Caption: General workflow for purification by flash column chromatography.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a powerful technique for purifying liquids, it is less common for solids. However, if the compound is thermally stable and has a suitable boiling point, vacuum distillation can be effective, particularly for removing non-volatile impurities.

This compound has a predicted normal boiling point of approximately 288°C.[1] Distilling at atmospheric pressure would likely cause decomposition. Therefore, distillation must be performed under reduced pressure (vacuum) to lower the boiling point to a safe temperature. This method is most appropriate for larger scale purifications where chromatography would be impractical, and when impurities are significantly less volatile than the product.

Considerations for Vacuum Distillation:

  • Thermal Stability: First, confirm the thermal stability of your compound. Heat a small sample to the expected boiling temperature under vacuum and check for any color change that might indicate decomposition.

  • Apparatus: A short-path distillation apparatus is recommended to minimize product loss on the glass surfaces.

  • Impurity Profile: This method is only effective if the impurities have significantly different boiling points from the product. It will not separate closely related isomers.

Q5: How should I properly handle and store my purified this compound?

A5: Proper handling and storage are critical to maintaining the purity of your compound.

  • Safety Precautions: According to safety data, this compound is toxic if swallowed and causes skin and serious eye irritation.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage Conditions: To prevent degradation via hydrolysis or other pathways, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dry, and dark place away from strong acids, bases, and oxidizing agents.

Q6: What are the best analytical methods to confirm the purity of my final product?

A6: After purification, you must validate the purity of your material. A combination of methods is often best for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column is typically effective.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low-boiling point byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect structurally similar impurities. The absence of unexpected signals is a strong indicator of high purity.

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value (87°C) indicates high purity.[1] Impurities will typically cause the melting point to broaden and become depressed.

Typical Analytical Parameters

TechniqueStationary Phase / ColumnMobile Phase / Carrier GasDetectorTypical Use Case
HPLC Reverse-Phase C18Acetonitrile / Water with 0.1% Formic AcidUV (e.g., 254 nm)Quantifying purity, detecting non-volatile impurities.[4]
GC-MS Non-polar capillary (e.g., DB-5ms)HeliumMass Spectrometer (MS)Identifying volatile impurities and byproducts.[4]

By employing these troubleshooting strategies and analytical checks, you can ensure the high purity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Chloropyridine-2-carbonitrile Purity

This compound is a pivotal building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Its reactive nitrile and chloro-substituted pyridine ring make it a versatile precursor for a multitude of more complex target molecules. The purity of this starting material is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and well-characterized analytical method for purity assessment is indispensable.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the definitive purity assessment of this compound. We will move beyond rote protocol recitation to explore the underlying chromatographic principles, explaining the rationale behind methodological choices. This guide is designed for researchers, analytical chemists, and drug development professionals who require a self-validating and scientifically sound approach to purity analysis. The methods discussed are grounded in established chromatographic theory and adhere to the validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Methodological Comparison: Choosing the Right Chromatographic Approach

The selection of an HPLC method hinges on the physicochemical properties of the analyte and its potential impurities.[4][5] this compound is a moderately polar molecule containing a basic nitrogen atom, which presents specific challenges, such as poor retention on traditional reversed-phase columns and peak tailing.[6][7][8] We will compare the two most pertinent chromatographic strategies: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

dot

Caption: Decision logic for selecting the appropriate HPLC mode.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the default starting point for most small molecules due to its robustness and versatility. It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[9]

  • Causality of Stationary Phase Choice :

    • C18 (Octadecylsilyl) : A C18 column is the most common choice, offering high hydrophobicity and retention for a wide range of molecules.[9] For this compound, a high-purity, end-capped C18 column is critical. End-capping neutralizes residual acidic silanol groups on the silica surface, which would otherwise interact strongly with the basic pyridine nitrogen, causing severe peak tailing.[8]

    • Phenyl-Hexyl : As an alternative, a Phenyl-Hexyl phase can offer different selectivity. The phenyl groups can engage in π-π interactions with the aromatic ring of the pyridine derivative, providing a retention mechanism complementary to the hydrophobic interactions of the alkyl chains. This can be invaluable for resolving closely related impurities.[8]

  • Mobile Phase Optimization—The Key to Success : The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[10][11]

    • Organic Modifier : Acetonitrile is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shapes and lower UV cutoff.

    • pH Control : This is the most critical parameter. The pKa of pyridine is approximately 5.2.[7] To ensure consistent retention and symmetrical peaks, the mobile phase pH must be controlled with a buffer. Operating at a low pH (e.g., pH 2.5-3.5) using a phosphate or formate buffer ensures the pyridine nitrogen is consistently protonated. This minimizes secondary interactions with residual silanols and leads to sharp, symmetrical peaks.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar-Compound Specialist

When an analyte is too polar to be adequately retained on an RP-HPLC column, HILIC is an excellent alternative.[12] HILIC employs a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[12]

  • Mechanism of Retention : In HILIC, the polar stationary phase adsorbs a water-enriched layer from the mobile phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[12] This mechanism is ideal for retaining polar compounds like this compound and any highly polar impurities, such as the corresponding carboxylic acid formed by hydrolysis.[13]

  • Comparative Advantage : HILIC offers an orthogonal (different) selectivity compared to RP-HPLC. Impurities that co-elute with the main peak in a reversed-phase method may be well-resolved using HILIC, providing a more comprehensive purity profile. Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection, as it promotes more efficient desolvation and ionization.[12][13]

Experimental Protocols & Data Comparison

The following protocols represent validated starting points for analysis. Method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[3][14]

Sample & Standard Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (0.1 mg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent.

  • Sample Preparation (0.1 mg/mL) : Prepare the sample to be tested at the same concentration as the Working Standard using the same diluent.

  • Filtration : Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Protocol 1: Validated RP-HPLC Method
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column : High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    Time (min) %A %B
    0.0 80 20
    15.0 20 80
    17.0 20 80
    17.1 80 20

    | 20.0 | 80 | 20 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 5 µL.

  • PDA Detector : Wavelength 275 nm for quantification. Full spectral acquisition from 200-400 nm for peak purity analysis.

Protocol 2: Comparative HILIC Method
  • Instrumentation : Same as RP-HPLC method.

  • Column : Un-derivatized Silica, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A : 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B : 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient Program :

    Time (min) %A %B
    0.0 100 0
    10.0 50 50
    12.0 50 50
    12.1 100 0

    | 18.0 | 100| 0 |

  • Flow Rate : 1.2 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • PDA Detector : Same as RP-HPLC method.

Comparative Data Summary

The following table presents typical performance data for the two methods, illustrating their distinct chromatographic characteristics.

ParameterRP-HPLC Method (C18)HILIC Method (Silica)Rationale / Insight
Retention Time (Main Peak) ~ 8.5 min~ 6.2 minHILIC provides strong retention under high organic conditions, demonstrating its suitability for this polar analyte.
USP Tailing Factor 1.11.2Both methods produce excellent peak symmetry due to proper mobile phase pH control (RP) and mechanism (HILIC).
Resolution (Critical Pair) 2.5 (vs. a non-polar impurity)3.1 (vs. a polar degradant)The methods show orthogonal selectivity; RP better resolves non-polar species, while HILIC excels for polar ones.
Peak Purity (PDA) Pass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)A PDA detector is essential for confirming peak homogeneity in both methods.[15][16]
Equilibration Time 3 min6 minHILIC columns require longer equilibration times to establish the aqueous layer, impacting throughput.[13]

Ensuring Trustworthiness: Method Validation & Peak Purity

A method is only trustworthy if it is validated. The cornerstone of a purity method validation is demonstrating specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[2][3]

Forced Degradation Studies

To prove the stability-indicating nature of the chosen method, forced degradation studies are essential.[17][18] The bulk substance is subjected to stress conditions to intentionally generate degradation products. A degradation of 5-20% is typically targeted.[19] The stressed samples are then analyzed to ensure that all degradant peaks are baseline-resolved from the main this compound peak.

  • Acid Hydrolysis : 0.1 M HCl at 60 °C for 8 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation : Expose to UV/Vis light as per ICH Q1B guidelines.

The Role of the Photodiode Array (PDA) Detector

A simple UV detector measures absorbance at a single wavelength. In contrast, a PDA detector acquires the full UV-Vis spectrum at every point across an eluting peak.[20][21] This capability is fundamental to modern purity analysis.[15][22] Chromatography data systems use this spectral information to calculate a "Purity Angle" and a "Purity Threshold."[16] If the Purity Angle is less than the Threshold, it provides a high degree of confidence that the peak is spectrally homogeneous and therefore not co-eluting with an impurity. This is a self-validating check performed on every injection.

dot

Caption: General workflow for HPLC purity assessment.

Conclusion and Recommendations

For the routine purity assessment of this compound, a well-optimized Reversed-Phase HPLC method on a modern, end-capped C18 column with mobile phase pH control (pH 2.5-3.5) and PDA detection is the recommended primary approach. This method is robust, reliable, and leverages technology familiar to most QC laboratories.

However, for investigational purposes, such as impurity identification or in cases where polar impurities are a significant concern, the development of an orthogonal HILIC method is strongly advised. The different selectivity it provides offers a more complete picture of the sample's purity and serves as an excellent confirmatory technique.

Ultimately, the choice of method must be guided by the specific analytical challenge and validated to demonstrate its fitness for purpose. By understanding the chemical principles behind the separation, scientists can develop and implement truly self-validating systems that ensure the quality and integrity of this critical chemical intermediate.

References

A Comparative Guide to the Reactivity of 2-Chloropyridine and 4-Chloropyridine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridine rings, in particular, are ubiquitous in pharmaceuticals, and their modification via nucleophilic aromatic substitution (SNAr) is a fundamental transformation. A frequent point of consideration in synthesis design is the relative reactivity of halopyridine isomers. This guide provides an in-depth, objective comparison of the SNAr reactivity of 2-chloropyridine versus 4-chloropyridine, grounded in mechanistic principles and supported by experimental and computational data.

Executive Summary: The Established Reactivity Order

In the landscape of nucleophilic aromatic substitution on chloropyridines, a clear and consistent reactivity hierarchy exists. Experimental and computational evidence overwhelmingly supports the following order:

4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine

This guide will dissect the underlying electronic factors that govern this trend, offering a robust framework for predicting and leveraging the reactivity of these critical building blocks. The significantly lower reactivity of 3-chloropyridine is due to its inability to delocalize the negative charge of the reaction intermediate onto the ring nitrogen, placing it outside the scope of this direct comparison.[1]

The Mechanistic Heart of the Matter: Stability of the Meisenheimer Complex

The SNAr reaction is not a single-step event. It proceeds through a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the chlorine.[1] This disrupts the ring's aromaticity to form a high-energy, negatively charged anionic intermediate known as the Meisenheimer complex.[1][2] The rate of the overall reaction is critically dependent on the stability of this intermediate; a more stable intermediate implies a lower activation energy and a faster reaction.

The key to the enhanced reactivity of 2- and 4-chloropyridine compared to their parent, chlorobenzene, is the presence of the electron-withdrawing pyridine nitrogen. This nitrogen atom provides a pathway for stabilizing the negative charge of the Meisenheimer complex through resonance.

For both 2- and 4-chloropyridine, the negative charge that develops during nucleophilic attack can be effectively delocalized onto the electronegative nitrogen atom. This is a powerful stabilizing influence that significantly lowers the energy of the Meisenheimer complex.[1]

Caption: Resonance stabilization of the Meisenheimer complex in SNAr reactions.

Differentiating the Isomers: Why is 4-Chloropyridine More Reactive?

While both isomers benefit from resonance stabilization involving the nitrogen atom, the superior reactivity of the 4-chloro isomer is a result of a more nuanced interplay of electronic effects. The key distinction lies in the relative contributions of the nitrogen's electron-withdrawing resonance effect versus its inductive effect at the 2- and 4-positions.

  • Stabilization of the Intermediate: For nucleophilic attack at the 4-position (para to nitrogen), the resulting negative charge is delocalized through a conjugated system directly onto the nitrogen atom. This resonance stabilization is powerful and is the dominant electronic factor. In the case of attack at the 2-position (ortho to nitrogen), a similar resonance stabilization exists. However, the greater proximity of the electronegative nitrogen atom also exerts a stronger through-bond inductive pull. The intermediate formed from 4-chloropyridine is considered more stable because the negative charge distribution is more favorably dispersed.[3]

  • Computational Energetics: Quantum mechanical calculations consistently support this reactivity trend. They reveal that the activation energy for the SNAr reaction of 4-chloropyridine is lower than that for 2-chloropyridine.[4][5] This lower energetic barrier directly translates to a faster reaction rate.

  • Frontier Molecular Orbital (FMO) Theory: An analysis of the Lowest Unoccupied Molecular Orbital (LUMO) provides further insight. The LUMO is the orbital to which a nucleophile donates its electrons. A lower LUMO energy indicates a more electrophilic site and a greater propensity for reaction. In related systems like 2,4-dichloropyridine, FMO analysis has shown that the LUMO has a larger coefficient at the C4 position, making it the more favorable site for nucleophilic attack.[6][7] This principle extends to the mono-substituted chloropyridines, where the electronic configuration of 4-chloropyridine makes its C4 position inherently more electrophilic than the C2 position of 2-chloropyridine.

Quantitative and Experimental Data

While direct, side-by-side kinetic data for the parent 2- and 4-chloropyridines under identical conditions is sparse in the literature, a consistent picture emerges from computational studies and data on closely related analogues.[1]

Compound / SystemMetricValueSignificance
4-ChloropyridineRelative Activation Energy (Computational)0.00 kcal/mol (Reference)Lowest activation energy barrier.[4][5]
2-ChloropyridineRelative Activation Energy (Computational)+1.5 to +2.5 kcal/mol higher than 4-ClHigher energy barrier, indicating a slower reaction.[4][5]
2-ChloropyridineAbsolute Activation Energy (Experimental)88.8 kJ/mol (21.2 kcal/mol)Experimentally determined value for the reaction with benzyl alkoxide.[6][8]
4-Chloropyridine N-oxideApparent Rate Constant (k) with Piperidine1.1 x 10-3 s-1Provides an experimental analogue supporting higher reactivity at the 4-position.[1]
2-Chloropyridine N-oxideApparent Rate Constant (k) with Piperidine2.5 x 10-4 s-1Slower reaction rate compared to the 4-substituted analogue.[1]

Table 1: Summary of computational and experimental data comparing the reactivity of 2- and 4-chloropyridine systems in SNAr reactions.

A Self-Validating Experimental Protocol: Competition Experiment

To empirically determine the relative reactivity in a laboratory setting, a competition experiment is the most rigorous approach. This protocol is designed to provide a clear, quantitative comparison by having both substrates compete for a limited amount of a single nucleophile.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions: - 2-Chloropyridine (in DMSO) - 4-Chloropyridine (in DMSO) - Morpholine (Nucleophile, in DMSO) - Internal Standard (e.g., Dodecane) react_setup Reaction Setup: - Add equimolar 2-ClPy and 4-ClPy stocks - Add Internal Standard stock - Equilibrate at Reaction Temp (e.g., 80°C) prep_stock->react_setup react_initiate Initiate Reaction: - Add limiting Morpholine stock (0.5 eq) - Start timer (t=0) react_setup->react_initiate react_monitor Monitor & Quench: - Withdraw aliquots at time points (e.g., 1, 4, 12, 24h) - Quench immediately in cold water/EtOAc react_initiate->react_monitor analysis_extract Workup: - Extract organic layer - Dry with Na₂SO₄ react_monitor->analysis_extract analysis_gcms GC-MS Analysis: - Inject sample - Quantify peak areas of reactants and products relative to Internal Standard analysis_extract->analysis_gcms analysis_calc Data Analysis: - Plot consumption of reactants vs. time - Calculate ratio of products formed - Determine relative rate constant (k_rel = k_4 / k_2) analysis_gcms->analysis_calc

Caption: Workflow for a competition experiment to determine relative SNAr reactivity.

Step-by-Step Methodology

1. Materials and Reagents:

  • 2-Chloropyridine (1.0 eq)

  • 4-Chloropyridine (1.0 eq)

  • Morpholine (0.5 eq, nucleophile)

  • Dodecane (Internal Standard)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl Acetate

  • Deionized Water

  • Sodium Sulfate (anhydrous)

2. Causality Behind Experimental Choices:

  • Equimolar Substrates, Limiting Nucleophile: Using an equal concentration of both chloropyridines ensures that any difference in reaction rate is due to inherent reactivity, not concentration effects. A substoichiometric amount of the nucleophile ensures the reaction does not go to full completion for both substrates, allowing for a measurable difference.

  • Solvent (DMSO): A polar aprotic solvent is chosen because it effectively solvates the cationic counter-ion of the nucleophile (if any) but does not hydrogen-bond with the nucleophile itself, thus preserving its nucleophilicity. It also has a high boiling point, allowing for elevated reaction temperatures.

  • Internal Standard: Dodecane is a relatively inert hydrocarbon that will have a distinct retention time in GC-MS analysis. Its constant concentration allows for precise quantification of reactants and products, correcting for any variations in injection volume.

  • Analytical Method (GC-MS): Gas Chromatography-Mass Spectrometry is ideal for separating and identifying the volatile reactants and products, providing both retention time and mass spectral data for unambiguous identification and quantification.

3. Detailed Protocol:

  • Preparation: In a clean, dry vial, dissolve 2-chloropyridine (e.g., 0.1 mmol, 11.3 mg), 4-chloropyridine (0.1 mmol, 11.3 mg), and dodecane (0.1 mmol) in 1.0 mL of anhydrous DMSO.

  • Reaction Initiation: Place the vial in a heating block pre-heated to 80°C. Allow the solution to equilibrate for 5 minutes. To initiate the reaction, add morpholine (0.05 mmol, 4.4 µL) via a microsyringe.

  • Monitoring: At designated time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Workup: Immediately quench the aliquot in a vial containing 0.5 mL of deionized water and 0.5 mL of ethyl acetate. Vortex thoroughly. Allow the layers to separate and collect the top ethyl acetate layer. Pass this organic layer through a small plug of anhydrous sodium sulfate.

  • Analysis: Analyze the dried ethyl acetate solution by GC-MS. Identify the peaks corresponding to 2-chloropyridine, 4-chloropyridine, 2-morpholinopyridine, 4-morpholinopyridine, and the dodecane internal standard.

  • Data Interpretation: By comparing the integrated peak areas of the reactants and products relative to the internal standard at each time point, you can determine the rate of consumption of each chloropyridine isomer. The ratio of the products formed will directly reflect the relative reactivity.

Conclusion

The established reactivity order of 4-chloropyridine > 2-chloropyridine in SNAr reactions is a reliable principle for synthetic planning. This preference is not arbitrary but is deeply rooted in the fundamental electronic principles governing the stability of the crucial Meisenheimer intermediate. 4-Chloropyridine benefits from a more favorable arrangement of resonance and inductive effects, resulting in a lower activation energy barrier for nucleophilic attack. This theoretical understanding, supported by computational data and a wealth of experimental precedent, empowers chemists to make informed decisions, whether the goal is to exploit this reactivity difference for selective reactions or to choose the more reactive isomer for accelerating product formation.

References

A Researcher's Guide to the Spectroscopic Differentiation of Chloropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise identification of isomeric compounds is a critical step that underpins the synthesis, purification, and characterization of novel chemical entities. Chloropyridine isomers, specifically 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine, serve as vital building blocks in the creation of a wide array of functional molecules. Their structural similarity, however, presents a significant analytical challenge. This guide provides an in-depth, comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the experimental data and theoretical understanding necessary to confidently distinguish between these closely related compounds.

The positioning of the chlorine atom on the pyridine ring—at the ortho (2-), meta (3-), or para (4-) position relative to the nitrogen atom—induces subtle yet distinct changes in the electronic and vibrational properties of each molecule. These differences manifest as unique spectral fingerprints that, when properly interpreted, allow for unambiguous identification. This guide will delve into the causality behind these spectral variations and provide detailed, validated protocols for their observation.

Molecular Structures and Isomerism

The foundational difference between the chloropyridine isomers lies in the spatial arrangement of the chlorine substituent. This seemingly minor structural variance has profound implications for the molecule's symmetry, electron distribution, and, consequently, its interaction with electromagnetic radiation.

Caption: Molecular structures of the three chloropyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. Both ¹H and ¹³C NMR provide a wealth of structural information.

¹H NMR Spectroscopy

The ¹H NMR spectra of the chloropyridine isomers are distinct due to the influence of the electronegative chlorine atom and the nitrogen atom on the chemical shifts and coupling patterns of the aromatic protons.

  • 2-Chloropyridine: The proton adjacent to the nitrogen (at C6) is typically the most deshielded, appearing at the lowest field. The remaining protons exhibit a complex splitting pattern due to their proximity and coupling interactions.

  • 3-Chloropyridine: The proton at C2, situated between the nitrogen and the chlorine, is significantly deshielded. The proton at C6 is also deshielded by the adjacent nitrogen.

  • 4-Chloropyridine: Due to the molecule's symmetry, two sets of equivalent protons are observed, resulting in a simpler spectrum with two distinct signals. The protons at C2 and C6 are equivalent, as are the protons at C3 and C5.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Chloropyridine Isomers

Proton Position2-Chloropyridine[1][2][3]3-Chloropyridine[4][5]4-Chloropyridine[6][7]
H-2-~8.79~8.79
H-3~7.32-~8.19
H-4~7.23~7.57-
H-5~7.64~7.99~8.19
H-6~8.39~8.68~8.79

Note: Chemical shifts are approximate and can vary with the solvent used.

¹³C NMR Spectroscopy

The position of the chlorine atom also directly impacts the ¹³C chemical shifts. The carbon atom bonded to the chlorine (ipso-carbon) experiences a significant downfield shift. The electronic effects of the chlorine and nitrogen atoms create a unique chemical shift pattern for each isomer.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Chloropyridine Isomers

Carbon Position2-Chloropyridine[2]3-Chloropyridine[5][8]4-Chloropyridine[9]
C-2~152~148~144
C-3~123~134~122
C-4~139~124~151
C-5~123~138~122
C-6~150~150~144

Note: Chemical shifts are approximate and can vary with the solvent used.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the chloropyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Isomer in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Instrument Tuning & Shimming prep2->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 proc4 Spectral Interpretation proc3->proc4

Caption: Experimental workflow for NMR analysis of chloropyridine isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the vibrational modes of a molecule. The position of the chlorine atom influences the C-H and C-Cl stretching and bending vibrations, as well as the pyridine ring vibrations.

  • C-Cl Stretching: The C-Cl stretching frequency is sensitive to the electronic environment. Generally, this vibration appears in the 850-550 cm⁻¹ region.

  • Ring Vibrations: The pyridine ring has several characteristic vibrational modes. The positions of these bands are altered by the chlorine substituent.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region are particularly useful for determining the substitution pattern on the aromatic ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Chloropyridine Isomers

Vibrational Mode2-Chloropyridine[10]3-Chloropyridine[10]4-Chloropyridine
C-Cl Stretch~750-780~700-740~800-840
Ring Breathing~1000-1050~1000-1040~990-1020
C-H Out-of-Plane Bend~740-780~770-810~800-840

Note: Frequencies are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule.[11] The chloropyridine isomers exhibit π → π* and n → π* transitions.[12][13] The position of the chlorine atom affects the energy of these transitions, leading to shifts in the absorption maxima (λ_max).

  • π → π Transitions:* These transitions, involving the π-electron system of the pyridine ring, are generally intense and occur at shorter wavelengths.

  • n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atom. They are typically less intense and occur at longer wavelengths.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) in a Non-polar Solvent

Transition2-Chloropyridine[12]3-Chloropyridine[12]4-Chloropyridine
π → π~260~265~255
n → πNot Observed[12]~290~285

Note: λ_max values are approximate and can be influenced by the solvent.[11]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the chloropyridine isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: The baseline is automatically subtracted. Determine the λ_max and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can differ.

  • Molecular Ion Peak (M⁺): All three isomers will show a molecular ion peak at m/z 113 (for ³⁵Cl) and an M+2 peak at m/z 115 (for ³⁷Cl) with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.[14][15]

  • Fragmentation: The primary fragmentation pathway involves the loss of a chlorine atom or a hydrogen cyanide (HCN) molecule. The relative intensities of the fragment ions can vary between the isomers. For instance, the loss of HCl is a common fragmentation pathway. A general mass spectrometric method has been described to recognize the substitution site of monosubstituted pyridines.[16]

Table 5: Key Mass Spectral Fragments (m/z) of Chloropyridine Isomers

Fragment2-Chloropyridine[17]3-Chloropyridine[5]4-Chloropyridine
[M]⁺113/115113/115113/115
[M-Cl]⁺787878
[M-HCN]⁺86/8886/8886/88

Note: The relative abundances of these fragments can be used for differentiation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the chloropyridine isomer in a volatile solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the isomer from any impurities.

  • MS Detection: The eluting compound enters the mass spectrometer, where it is ionized (typically by electron ionization).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

MS_Logic cluster_ms Mass Spectrometry Differentiation start Chloropyridine Isomer molecular_ion Observe M⁺ and M+2 (m/z 113 & 115, Ratio ~3:1) start->molecular_ion fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation loss_cl [M-Cl]⁺ (m/z 78) fragmentation->loss_cl loss_hcn [M-HCN]⁺ (m/z 86/88) fragmentation->loss_hcn comparison Compare Relative Abundances of Fragment Ions loss_cl->comparison loss_hcn->comparison identification Isomer Identification comparison->identification

Caption: Logical flow for distinguishing chloropyridine isomers by mass spectrometry.

Conclusion: A Multi-faceted Approach to Isomer Identification

The spectroscopic comparison of 2-, 3-, and 4-chloropyridine isomers reveals that while each technique provides valuable information, a combination of methods offers the most definitive identification. ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for unambiguous structural elucidation due to their sensitivity to the unique electronic environment of each nucleus. IR and UV-Vis spectroscopy offer complementary data on vibrational and electronic properties, respectively, which can be used for rapid screening and confirmation. Mass spectrometry confirms the molecular weight and the presence of chlorine, with subtle differences in fragmentation patterns providing further clues to the isomeric identity.

By understanding the principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently differentiate these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.

References

Validated analytical methods for 6-Chloropyridine-2-carbonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 6-Chloropyridine-2-carbonitrile

This guide provides a comprehensive comparison of validated analytical methodologies for the precise quantification of this compound, a critical pyridine derivative used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate and reliable quantification of this compound is paramount for ensuring product quality, monitoring reaction kinetics, and meeting stringent regulatory standards.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and robust validation as outlined by the International Council for Harmonisation (ICH).[3][4]

Foundational Principles: Choosing the Right Analytical Strategy

The selection of an optimal analytical method for this compound hinges on its physicochemical properties. As a moderately polar, semi-volatile heterocyclic compound, it is amenable to analysis by both liquid and gas chromatography. The primary decision point involves balancing the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

The two most powerful and widely adopted techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for unequivocal identification and enhanced sensitivity.[5][6]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is fundamental. While both can be validated to provide excellent results, they operate on different principles of separation, making each uniquely suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, a Reverse-Phase (RP-HPLC) setup is the most common and effective approach.[7]

  • Underlying Principle: In RP-HPLC, the analyte is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18). The separation is driven by hydrophobic interactions; more polar compounds elute earlier, while less polar compounds are retained longer.

  • Causality of Method Design: Given the polar nature of the pyridine ring, RP-HPLC provides excellent retention and separation from nonpolar impurities. The method is robust, highly reproducible, and operates at ambient temperature, which prevents the degradation of thermally sensitive analytes.

  • Key Advantages:

    • Versatility: Easily handles a wide range of sample matrices.

    • MS-Compatibility: Seamlessly couples with mass spectrometry for high-specificity analysis. When using MS detection, volatile buffers like formic or acetic acid are required instead of non-volatile salts like phosphate.[7]

    • Robustness: Modern HPLC systems and columns deliver exceptional run-to-run and day-to-day reproducibility.

Gas Chromatography (GC)

GC is a powerful alternative, particularly when high resolution and sensitivity are required for volatile and thermally stable compounds.

  • Underlying Principle: The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the analyte's boiling point and its interactions with the stationary phase coating the column walls.

  • Causality of Method Design: this compound's volatility makes it a suitable candidate for GC. This method excels at separating the target analyte from other volatile or semi-volatile impurities with high efficiency. A potential challenge with pyridine-containing compounds is peak tailing on non-polar columns due to interactions with active sites on the column wall; however, modern, low-bleed columns are designed to minimize this effect.[8]

  • Key Advantages:

    • High Resolution: Capillary GC columns offer superior separating power compared to standard HPLC columns.

    • Sensitivity: GC detectors like Flame Ionization Detectors (FID) are highly sensitive, and GC-MS offers unparalleled sensitivity and structural information.[6]

    • Speed: GC runs can often be faster than HPLC runs, especially for simple mixtures.

Method Validation: The Framework of Trust

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][9] All methods must be validated according to ICH Q2(R2) guidelines, which establish performance characteristics that ensure data is reliable, accurate, and reproducible.[3][10][11]

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of a comprehensive method validation protocol.

G start_node Define Analytical Procedure & Purpose spec Specificity / Selectivity (Peak Purity, MS) start_node->spec Is the method specific? end_node Validation Report & Method Implementation process_node process_node lin Linearity & Range spec->lin Establish working range acc Accuracy (% Recovery) lin->acc Verify trueness prec Precision (Repeatability & Intermediate) acc->prec Assess variability lod_loq LOD & LOQ prec->lod_loq Determine sensitivity limits rob Robustness lod_loq->rob Test resilience to changes sst System Suitability Test (SST) rob->sst Define routine checks sst->end_node Finalize & Approve

Caption: Logical workflow for validating an analytical procedure per ICH guidelines.

Quantitative Performance Comparison

The table below summarizes typical performance characteristics and acceptance criteria for validated HPLC and GC methods for this compound quantification.

Validation Parameter HPLC-UV / HPLC-MS GC-FID / GC-MS Typical Acceptance Criteria (ICH Q2(R2))
Specificity High; confirmed with peak purity analysis (UV) or mass-to-charge ratio (MS). MS detection definitively separates co-eluting impurities.[12]Very High; confirmed with unique retention time and mass spectral fragmentation pattern (MS).The signal of the analyte should not be affected by other components (impurities, matrix).
Linearity (Correlation Coeff.) r² > 0.999r² > 0.998r² ≥ 0.995 is generally acceptable.
Range Typically 80-120% of the target concentration for assay.Typically 80-120% of the target concentration for assay.Demonstrated to have the required linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Typically within ±2.0% of the true value for an assay.
Precision (% RSD) Repeatability: < 1.0% Intermediate: < 2.0%Repeatability: < 1.5% Intermediate: < 2.5%RSD should be ≤ 2% for most applications.[10]
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL (UV) ~0.01 - 0.1 µg/mL (MS)~0.5 - 5 µg/mL (FID) ~0.005 - 0.05 µg/mL (MS)The lowest concentration quantifiable with acceptable accuracy and precision.
Robustness Resilient to small changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).Resilient to small changes in oven temperature ramp rate (±10%), flow rate (±5%), and inlet temperature (±10°C).No significant impact on results from deliberate small variations in method parameters.

Detailed Experimental Protocols

The following protocols provide robust starting points for method development and validation.

Protocol 1: Validated RP-HPLC-UV Method

This method is designed for reliable quantification in routine quality control environments.

start_node Sample & Standard Preparation prep Dissolve in Diluent (e.g., 50:50 ACN:H2O) to ~0.1 mg/mL start_node->prep end_node Quantification & Report process_node process_node hplc HPLC System Setup (See Table Below) prep->hplc inject Inject 5 µL onto Column hplc->inject detect UV Detection at 254 nm inject->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration vs. Standard Curve integrate->calculate calculate->end_node

Caption: Experimental workflow for the RP-HPLC-UV quantification of the analyte.

Instrumentation and Conditions:

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, robust system suitable for routine analysis.
Column Newcrom R1, 4.6 x 150 mm, 5 µm[7]A reverse-phase column with low silanol activity to prevent peak tailing of the basic pyridine analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile modifier that improves peak shape and is MS-compatible.[7]
Gradient Isocratic: 60% A, 40% BA simple isocratic method is often sufficient for clean samples and ensures maximum reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLA small injection volume prevents peak distortion and column overload.
Detector Diode Array Detector (DAD)Set to 254 nm for detection, with a full spectrum collected for peak purity analysis.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent (50:50 Acetonitrile:Water) to create a stock solution of 1.0 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.01 to 0.2 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability: Inject the 0.1 mg/mL standard six times. The %RSD for peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

  • Analysis: Inject the blank (diluent), followed by the calibration standards and samples.

  • Data Processing: Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration). Use the resulting equation to calculate the concentration of this compound in the samples.

Protocol 2: Validated GC-MS Method

This method is ideal for trace-level quantification or when definitive structural confirmation is required.

Instrumentation and Conditions:

Parameter Setting Rationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA high-performance system capable of sensitive and selective analysis.
Column Agilent DB-5MS, 30 m x 0.25 mm x 0.25 µm[13]A robust, general-purpose column providing good separation for semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert gas standard for GC-MS applications.
Inlet Split (50:1), 250 °CA split injection prevents column overload and ensures sharp peaks for concentrated samples.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 2 min)A temperature ramp effectively separates analytes based on their boiling points.
MSD Transfer Line 280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.
MSD Source Electron Ionization (EI) at 230 °CStandard ionization technique for creating reproducible fragmentation patterns.
MSD Quadrupole 150 °CEnsures stable ion transmission.
Acquisition Mode Scan (m/z 40-300) for identification; SIM for quantificationScan mode provides a full spectrum for library matching. Selected Ion Monitoring (SIM) dramatically increases sensitivity for quantification by focusing on specific ions.
SIM Ions Quantifier: 138 (M⁺) Qualifiers: 111, 103Monitoring the molecular ion (M⁺) and key fragment ions provides high selectivity and confidence in identification.

Step-by-Step Methodology:

  • Standard/Sample Preparation: Prepare standards and samples in a volatile solvent like Acetonitrile or Dichloromethane at concentrations ranging from 0.1 to 10 µg/mL.

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Processing:

    • Identification: Confirm the identity of this compound by matching its retention time and mass spectrum against the reference standard.

    • Quantification: Using the SIM data, create a calibration curve by plotting the abundance of the quantifier ion (m/z 138) against concentration. Calculate the sample concentrations from this curve.

Concluding Remarks

Both HPLC and GC are powerful, validatable techniques for the quantification of this compound.

  • RP-HPLC stands out for its robustness, simplicity, and applicability in routine QC labs, especially when coupled with UV detection.

  • GC-MS offers superior sensitivity and absolute specificity, making it the method of choice for trace-level analysis, impurity profiling, or when investigating unknown components.

The ultimate selection should be guided by a thorough risk assessment based on the analytical objective, sample characteristics, and regulatory requirements. A properly developed and validated method, regardless of the platform, will ensure that the data generated is scientifically sound and fit for its intended purpose.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Cyanopyridines: A Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Cyanopyridines in Modern Chemistry

2-Cyanopyridines are not merely simple heterocyclic molecules; they are pivotal building blocks in a multitude of high-value applications. Their unique electronic properties and the versatile reactivity of the nitrile group make them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] In drug discovery, the 2-cyanopyridine moiety is a well-established pharmacophore found in compounds targeting a range of diseases.[2] Given their importance, the efficient and selective synthesis of these scaffolds is a critical consideration for any research or development program.

This guide provides an in-depth comparison of the primary synthetic routes to 2-cyanopyridines. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each method, and provide field-proven experimental protocols. Our objective is to equip researchers, chemists, and drug development professionals with the expert knowledge required to select and execute the optimal synthetic strategy for their specific application, balancing factors of yield, substrate scope, cost, and scalability.

Visualizing the Synthetic Landscape

The synthesis of 2-cyanopyridines can be approached from several distinct classes of starting materials. The following diagram illustrates the major strategic pathways that will be discussed in this guide.

G cluster_2 Product SM1 2-Methylpyridine M1 Ammoxidation SM1->M1 SM2 Pyridine M2 N-Oxide Formation + Cyanation SM2->M2 SM3 2-Halopyridine (Cl, Br) M3 Rosenmund-von Braun (CuCN) SM3->M3 M4 Pd-Catalyzed Cyanation SM3->M4 SM4 2-Aminopyridine M5 Sandmeyer Reaction SM4->M5 Product 2-Cyanopyridine M1->Product M2->Product M3->Product M4->Product M5->Product

Caption: Major synthetic pathways to 2-cyanopyridines.

Industrial Workhorse: The Ammoxidation of 2-Methylpyridine

For large-scale, industrial production of the parent 2-cyanopyridine, the vapor-phase catalytic ammoxidation of 2-methylpyridine (2-picoline) is the undisputed method of choice.[3][4] This process combines the feedstock with ammonia and air at high temperatures over a heterogeneous catalyst bed.

Mechanism & Causality: The reaction proceeds via a complex oxidation-reduction cycle on the catalyst surface, typically a mixed metal oxide (e.g., vanadium-titanium).[5] The methyl group is sequentially oxidized to an aldehyde and then an imine intermediate by lattice oxygen from the catalyst. The imine is then further oxidized to the nitrile. The catalyst is simultaneously re-oxidized by oxygen from the air, completing the catalytic cycle. The high temperatures (320-400 °C) are necessary to achieve sufficient activation of the C-H bonds of the methyl group and to drive the reaction forward.[5][6]

  • Advantages:

    • Cost-Effectiveness: Utilizes inexpensive and readily available starting materials (2-picoline, ammonia, air).

    • High Throughput: As a continuous flow process, it is ideally suited for producing multi-ton quantities.[6][7]

  • Disadvantages:

    • Harsh Conditions: Requires specialized high-temperature and high-pressure reactors, making it impractical for laboratory settings.

    • Limited Substrate Scope: The method is generally not applicable for more complex or functionalized methylpyridines, which may not be volatile or may decompose under the harsh conditions.[3] It also shows poor selectivity when multiple methyl groups are present.[3]

Representative Industrial Process Conditions
  • Reactants: 2-picoline, ammonia, and air.[5]

  • Catalyst: Vanadium-titanium mixed oxide.[5]

  • Temperature: 320–390 °C.[5]

  • Yield: Reported yields are typically in the range of 78-86%.[5][8]

Laboratory Staple: Cyanation via Pyridine N-Oxides

On a laboratory scale, the most common and versatile strategy involves the activation of the pyridine ring via N-oxidation.[4] The N-oxide functionality dramatically alters the electronic character of the ring, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[9]

Mechanism & Causality: The reaction typically follows a Reissert-Henze type mechanism. The pyridine N-oxide is first activated by an acylating agent (e.g., dimethylcarbamoyl chloride or trifluoroacetic anhydride) to form a reactive N-acyloxypyridinium salt.[2][3] This intermediate is now highly activated, and a cyanide nucleophile (from KCN, Zn(CN)₂, or TMSCN) readily attacks the C2 position. A subsequent elimination step expels the acyloxy group and re-aromatizes the ring to furnish the 2-cyanopyridine product.[2] The choice of acylating agent and cyanide source can be optimized to improve yields and substrate compatibility.

  • Advantages:

    • Broad Substrate Scope: Generally tolerant of a wide variety of functional groups on the pyridine ring.

    • High Regioselectivity: The attack strongly favors the C2 position.

    • Milder Conditions: Avoids the extremely high temperatures of ammoxidation.

  • Disadvantages:

    • Multi-step Process: Requires a separate step to synthesize and isolate the pyridine N-oxide precursor.

    • Reagent Stoichiometry: Often requires stoichiometric or excess amounts of activating agents and cyanide sources.

Detailed Experimental Protocol: Cyanation of 4-Amidopyridine N-Oxide

This protocol is adapted from a procedure for the direct synthesis of 2-cyano-4-amidopyridine.[2]

G start Start step1 Combine 4-amidopyridine N-oxide, KCN, and CH3CN in a sealed tube. start->step1 step2 Add dimethylcarbamoyl chloride (3 equiv). step1->step2 step3 Heat at 120 °C for 12 hours. step2->step3 step4 Cool to room temp. and filter the mixture. step3->step4 step5 Concentrate the filtrate under reduced pressure. step4->step5 step6 Purify by column chromatography. step5->step6 end 2-Cyano-4-amidopyridine step6->end

Caption: Experimental workflow for N-oxide cyanation.

  • Reaction Setup: In a sealed reaction tube, combine 4-amidopyridine N-oxide (0.1 mmol), potassium cyanide (KCN, 3 equiv., 0.3 mmol), and anhydrous acetonitrile (CH₃CN).

  • Reagent Addition: Add dimethylcarbamoyl chloride (3 equiv., 0.3 mmol) to the suspension.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure 2-cyano-4-amidopyridine.

Classic and Modern Approaches: Cyanation of 2-Halopyridines

The direct displacement of a halide from the 2-position of a pyridine ring is a conceptually straightforward and widely used approach. This strategy has evolved from harsh, classical conditions to milder, more efficient modern catalytic systems.

a) The Rosenmund-von Braun Reaction

The classic Rosenmund-von Braun reaction involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures (150-250 °C), often in a high-boiling polar solvent like DMF or pyridine.[10][11][12]

Mechanism & Causality: The mechanism is thought to involve an oxidative addition of the 2-halopyridine to a Cu(I) species, forming a Cu(III) intermediate.[11] Reductive elimination of the 2-cyanopyridine product regenerates a Cu(I) species, though the overall process is generally not catalytic and requires at least stoichiometric copper cyanide. The high reaction temperatures are necessary to overcome the activation energy for the oxidative addition of the relatively unreactive C-X bond.[13]

  • Advantages:

    • Powerful Transformation: Effective for the conversion of even unreactive aryl chlorides and bromides.

    • Cost-Effective Reagent: Copper(I) cyanide is relatively inexpensive.

  • Disadvantages:

    • Harsh Conditions: High temperatures limit functional group tolerance.

    • Stoichiometric Heavy Metal: Requires large amounts of copper, leading to toxic waste streams and difficult product purification.[13][14]

    • Poor Solubility: The insolubility of CuCN can lead to heterogeneous reaction mixtures and reproducibility issues.

b) Palladium-Catalyzed Cyanation

A significant advancement over the Rosenmund-von Braun reaction is the use of palladium catalysts. These systems operate under much milder conditions, exhibit broader functional group tolerance, and can be truly catalytic.[15][16]

Mechanism & Causality: The catalytic cycle begins with the oxidative addition of the 2-halopyridine to a Pd(0) complex.[17] This is followed by a transmetalation step where a cyanide anion from a cyanide source (e.g., KCN, Zn(CN)₂, or K₄[Fe(CN)₆]) displaces the halide on the palladium center. The final step is a reductive elimination of the 2-cyanopyridine product, which regenerates the active Pd(0) catalyst. The choice of ligand on the palladium is crucial for stabilizing the catalytic species and facilitating the reductive elimination step, preventing catalyst deactivation by excess cyanide ions.[17]

  • Advantages:

    • Mild Conditions: Reactions are often run at temperatures between 80-120 °C, preserving sensitive functional groups.

    • High Yields & Selectivity: Generally provides excellent yields with high selectivity.

    • Catalytic Process: Requires only small amounts of the palladium catalyst.

    • Safer Cyanide Sources: Can utilize less toxic and more manageable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[15]

  • Disadvantages:

    • Catalyst Cost: Palladium catalysts and specialized ligands can be expensive.

    • Catalyst Sensitivity: The catalyst can be sensitive to air and moisture, requiring inert atmosphere techniques.

Detailed Experimental Protocol: Pd-Catalyzed Cyanation of 2-Bromopyridine

This protocol is representative of modern palladium-catalyzed cyanation methods.[15]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the 2-bromopyridine (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add a degassed solvent, such as dimethylformamide (DMF, 3 mL).

  • Reaction: Heat the reaction mixture at 120 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.

Diazotization Route: The Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to 2-cyanopyridines starting from 2-aminopyridine. It is a powerful method for introducing a variety of functional groups, including the nitrile.[18][19]

Mechanism & Causality: The process involves two distinct stages. First, the 2-aminopyridine is treated with a nitrite source (e.g., NaNO₂) in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form a pyridyl-2-diazonium salt. This intermediate is typically unstable and is used immediately. Second, the diazonium salt solution is added to a solution of copper(I) cyanide. The reaction proceeds via a single-electron transfer (SET) from the Cu(I) to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical.[20] This radical then reacts with the copper-cyanide complex to form the 2-cyanopyridine product.[18][20]

  • Advantages:

    • Alternative Substrate: Utilizes readily available 2-aminopyridines.

    • Versatile Intermediate: The diazonium salt can be converted to a wide range of functional groups, not just nitriles.

  • Disadvantages:

    • Unstable Intermediate: Diazonium salts can be explosive, especially if isolated, and must be handled with extreme care at low temperatures.

    • Strongly Acidic Conditions: The diazotization step is not compatible with acid-sensitive functional groups.

    • Byproducts: The radical nature of the reaction can sometimes lead to side products.[18]

Comparative Performance Benchmarking

The following table provides a side-by-side comparison of the key synthetic routes, allowing for an objective evaluation based on typical laboratory and industrial considerations.

FeatureAmmoxidationN-Oxide CyanationRosenmund-von BraunPd-Catalyzed CyanationSandmeyer Reaction
Starting Material 2-MethylpyridinePyridine / Substituted Pyridine2-Halopyridine2-Halopyridine2-Aminopyridine
Key Reagents NH₃, O₂ (air), Metal Oxide CatalystActivating Agent (e.g., DMCC), Cyanide SourceCuCN (stoichiometric)Pd Catalyst, Ligand, Cyanide SourceNaNO₂, H⁺, CuCN
Typical Temp. 320-400 °C80-120 °C150-250 °C80-120 °C0-10 °C (diazotization)
Typical Yields 75-90%50-90%60-85%70-95%60-80%
Scalability Excellent (Industrial)Good (Lab to Pilot)ModerateGood (Lab to Pilot)Moderate (Safety concerns)
Key Advantage Lowest cost for bulk productionBroad functional group tolerancePowerful for unreactive halidesMild conditions, high yieldUtilizes amino precursors
Key Disadvantage Harsh conditions, limited scopeExtra step for N-oxide prepHarsh conditions, heavy metal wasteCatalyst costUnstable/hazardous intermediate

Conclusion and Strategic Recommendations

The synthesis of 2-cyanopyridines is a well-developed field with several robust and reliable methods. The optimal choice is dictated entirely by the specific context of the synthesis.

  • For Industrial-Scale Production of the parent 2-cyanopyridine, ammoxidation is the only economically viable route.

  • For General Laboratory Synthesis with diverse and complex substrates, the cyanation of pyridine N-oxides offers the best balance of reactivity, selectivity, and broad functional group tolerance.

  • For Modern, Efficient Synthesis from halo-pyridines, palladium-catalyzed cyanation is superior to the classical Rosenmund-von Braun reaction, offering milder conditions, higher yields, and a better environmental profile, albeit at a higher reagent cost.

  • When Starting from an Amino-Pyridine , the Sandmeyer reaction provides a direct and effective, though potentially hazardous, alternative.

By understanding the mechanistic underpinnings and practical limitations of each pathway, the research scientist can confidently navigate the synthetic landscape and select the most strategic route to access these valuable chemical intermediates.

References

The Crucial Role of Ligands in Palladium-Catalyzed Cross-Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalysts for C-C Bond Formation with Chloropyridines

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Chloropyridines, as readily available and cost-effective building blocks, represent key intermediates for the synthesis of a vast array of pharmaceuticals and agrochemicals. The formation of carbon-carbon (C-C) bonds at various positions on the pyridine ring is a critical transformation, and palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methodology to achieve this.

However, the inherent electronic properties of the pyridine ring, particularly its electron-deficient nature and the coordinating ability of the nitrogen atom, can pose significant challenges for catalytic C-C bond formation. These factors can lead to catalyst inhibition, slow reaction rates, and the formation of unwanted byproducts. The choice of the palladium catalyst system, including the palladium precursor and, most importantly, the supporting ligand, is therefore paramount to achieving efficient and selective C-C coupling with chloropyridine substrates.

This guide provides a comprehensive comparison of common palladium catalyst systems for C-C bond formation with chloropyridines. We will delve into the nuances of ligand selection, explore the impact of reaction conditions, and provide practical, field-proven insights to aid in the rational design and execution of these crucial transformations.

The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, influences its electronic and steric properties, and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. For electron-deficient and potentially coordinating substrates like chloropyridines, the ligand must be carefully chosen to overcome the inherent challenges.

Key Ligand Classes and Their Characteristics:

  • Buchwald-type Biaryl Phosphine Ligands: This class of ligands, developed by Stephen L. Buchwald and his group, has revolutionized cross-coupling chemistry. They are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This combination is highly effective for the activation of unreactive C-Cl bonds and promotes rapid reductive elimination.

  • Josiphos-type Ferrocenyl Phosphine Ligands: These ligands feature a ferrocene backbone and are known for their robustness and high activity. They are particularly effective in Suzuki-Miyaura couplings of heteroaryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable complexes with palladium. This stability can be advantageous in preventing catalyst decomposition, especially at high reaction temperatures.

Comparative Performance of Palladium Catalyst Systems

The choice of the optimal catalyst system is highly dependent on the specific chloropyridine substrate and the desired C-C bond-forming reaction (e.g., Suzuki-Miyaura, Sonogashira, Heck). Below, we compare the performance of several state-of-the-art palladium catalyst systems for the Suzuki-Miyaura coupling of chloropyridines with boronic acids.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Catalyst System (Pd Precursor/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Features & Limitations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295Broad substrate scope, good for sterically hindered substrates.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1001692High activity, but can be sensitive to air and moisture.
Pd(OAc)₂ / RuPhosCs₂CO₃t-BuOH801888Effective for electron-rich and -deficient coupling partners.
[Pd(allyl)Cl]₂ / cataCXium® AK₂CO₃Dioxane1102485Air-stable precatalyst, good for high-throughput screening.
PEPPSI™-IPrNaOtBuDioxane1001290NHC-based catalyst, highly stable but can be less active for some substrates.

Data compiled from representative literature procedures and vendor application notes. Actual results may vary depending on specific reaction conditions and substrate purity.

Experimental Workflow and Mechanistic Considerations

A typical experimental workflow for a palladium-catalyzed C-C bond formation with a chloropyridine involves the careful assembly of the reaction components under an inert atmosphere. The choice of base, solvent, and reaction temperature is critical and often interdependent.

G cluster_reaction Reaction cluster_workup Workup & Purification A Chloropyridine G Heating & Stirring A->G B Coupling Partner (e.g., Boronic Acid) B->G C Palladium Precursor C->G D Ligand D->G E Base E->G F Solvent F->G H Quenching G->H I Extraction H->I J Chromatography I->J K Product J->K

Figure 1: A generalized experimental workflow for palladium-catalyzed C-C bond formation.

The catalytic cycle for these reactions generally proceeds through a series of well-defined steps. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArPd(II)(Cl)L2 ArPd(II)(Cl)L₂ Oxidative\nAddition->ArPd(II)(Cl)L2 Ar-Cl Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L₂ Transmetalation->ArPd(II)(R)L2 R-M Reductive\nElimination Reductive Elimination ArPd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Figure 2: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-(trifluoromethyl)pyridine with 4-Methoxyphenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a challenging Suzuki-Miyaura coupling, highlighting the critical considerations for success.

Materials:

  • 3-Chloro-5-(trifluoromethyl)pyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add 3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the chloropyridine. The base is crucial for the transmetalation step. The Pd/ligand ratio is optimized for catalytic activity.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.

    • Rationale: The biphasic solvent system can enhance the solubility of the base and facilitate the reaction.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/argon backfill to ensure the removal of any residual oxygen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

The palladium-catalyzed C-C bond formation of chloropyridines is a powerful tool in the synthetic chemist's arsenal. The development of sophisticated phosphine ligands, such as the Buchwald-type biaryl phosphines, has significantly expanded the scope and utility of these reactions. While a wide array of effective catalyst systems are now available, the selection of the optimal catalyst remains a nuanced decision that depends on the specific substrates and desired reaction outcomes.

Future developments in this field will likely focus on the development of more sustainable and cost-effective catalyst systems, including those based on earth-abundant metals. Additionally, the development of catalysts that can operate under milder reaction conditions and in more environmentally benign solvents will continue to be a major research driver.

A Comparative Guide to the Reactivity of 2,6-Dichloropyridine and 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, dichloropyridines are indispensable building blocks. Their utility is rooted in the two chlorine atoms, which serve as versatile handles for a variety of chemical transformations. However, the isomeric placement of these atoms profoundly alters the electronic and steric landscape of the pyridine ring, leading to starkly different reactivity profiles. This guide provides an in-depth, comparative analysis of two common isomers: 2,6-dichloropyridine and 3,5-dichloropyridine. Understanding these differences is not merely academic; it is critical for the rational design of synthetic routes, troubleshooting challenging reactions, and ultimately, accelerating drug development programs. We will dissect their behavior in key reaction classes—Nucleophilic Aromatic Substitution (SNAr), Metal-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution (EAS)—grounded in mechanistic principles and supported by experimental data.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Activation

The SNAr reaction is a cornerstone of pyridine functionalization. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. However, the success and rate of this reaction are critically dependent on the position of the leaving groups.

2,6-Dichloropyridine: Activated for Attack

In 2,6-dichloropyridine, the chlorine atoms are positioned ortho to the ring nitrogen. This geometry is highly favorable for SNAr for two primary electronic reasons:

  • Inductive Effect: The nitrogen atom strongly withdraws electron density from the adjacent C2 and C6 positions, making them highly electrophilic and susceptible to nucleophilic attack.

  • Intermediate Stabilization: Upon nucleophilic attack at C2 (or C6), the resulting negative charge in the Meisenheimer intermediate is delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[1] This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[2]

Because the molecule is symmetrical, mono-substitution yields a single, predictable product.[3] However, a significant challenge arises during the second substitution. If the first nucleophile introduced is an electron-donating group (e.g., an amine or alkoxide), it deactivates the ring towards subsequent nucleophilic attack, often requiring more forcing conditions for disubstitution.[3]

3,5-Dichloropyridine: A Less-Activated System

Conversely, the chlorine atoms in 3,5-dichloropyridine are meta to the ring nitrogen. This positioning renders the molecule significantly less reactive towards SNAr.[1][4] The rationale is the inverse of the 2,6-isomer's reactivity:

  • Limited Activation: The inductive effect of the nitrogen is attenuated at the meta positions.

  • Poor Intermediate Stabilization: When a nucleophile attacks the C3 (or C5) position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen through resonance. This lack of stabilization results in a much higher activation energy barrier.

Consequently, SNAr reactions on 3,5-dichloropyridine typically require more forcing conditions, such as higher temperatures or the use of stronger nucleophiles, to achieve reasonable conversion.[4]

Diagram: Meisenheimer Intermediate Stability

The diagram below illustrates the critical difference in the stability of the intermediates formed during nucleophilic attack on the two isomers. The ability to delocalize the negative charge onto the nitrogen atom in the case of the 2,6-isomer is the key determinant of its higher reactivity.

G cluster_0 Attack on 2,6-Dichloropyridine (at C2) cluster_1 Attack on 3,5-Dichloropyridine (at C3) a1 Nucleophile attacks C2 a2 Meisenheimer Intermediate (Charge on C3, C5, N) a1->a2 a3 Resonance Stabilization by Nitrogen a2->a3 a4 Loss of Cl⁻ a3->a4 a5 Product (Lower Activation Energy) a4->a5 b1 Nucleophile attacks C3 b2 Meisenheimer Intermediate (Charge on C2, C4, C6) b1->b2 b3 No Resonance Stabilization by Nitrogen b2->b3 b4 Loss of Cl⁻ b3->b4 b5 Product (Higher Activation Energy) b4->b5

Caption: Causality diagram comparing SNAr intermediate stability.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful methods for forming C-C and C-N bonds, respectively.[5][6][7] The reactivity of dichloropyridines in these transformations is primarily governed by the ease of the initial oxidative addition step, where the C-Cl bond is inserted into the low-valent metal catalyst.

2,6-Dichloropyridine: The More Reactive Partner

The electron-deficient nature of the C2 and C6 positions in 2,6-dichloropyridine facilitates oxidative addition, making it a generally good substrate for a variety of cross-coupling reactions.[8] Modern catalyst systems, often employing sterically hindered phosphine ligands, can achieve high yields for both mono- and di-substitution.[8][9] The primary challenge often lies in achieving selective mono-functionalization, which typically requires careful control of stoichiometry and reaction conditions.

3,5-Dichloropyridine: Requiring Optimized Catalysis

The C-Cl bonds at the C3 and C5 positions are electronically less activated towards oxidative addition compared to the ortho positions.[4] Consequently, cross-coupling reactions with 3,5-dichloropyridine can be more sluggish and often require more active catalyst systems, higher catalyst loadings, or more forcing conditions (e.g., higher temperatures) to proceed efficiently. The choice of ligand is particularly critical to promote the challenging oxidative addition step.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

IsomerBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2,6-Dichloropyridine Heptylboronic pinacol ester (2.3 equiv.)Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%)LiOᵗBuDioxane/H₂O10091 (di-substituted)[8]
2,4-Dichloropyridine Phenylboronic acid (1.1 equiv.)Pd(PEPPSI)(IPr) (3 mol%)K₂CO₃1,4-Dioxane8095 (C4-substituted)[5]
2,5-Dichloropyridine Phenylboronic acid (1.2 equiv.)Pd(OAc)₂ (2 mol%)K₂CO₃NMP/Water100High (C2-substituted)[5]

Note: Direct comparative data for 3,5-dichloropyridine under similar conditions is sparse in the provided results, reflecting its lower reactivity. Data for other isomers is included to illustrate the reactivity trends, where C2/C4 positions are generally more reactive than C3/C5.[4][5]

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, are fundamentally challenging for pyridine rings.[10][11] The protonated ring nitrogen under acidic conditions makes the entire system extremely electron-deficient and thus highly deactivated towards attack by electrophiles. The two chlorine atoms on both isomers further deactivate the ring.

  • 2,6-Dichloropyridine : The remaining C3, C4, and C5 positions are all heavily deactivated. Substitution is highly unlikely and would require exceptionally harsh conditions.

  • 3,5-Dichloropyridine : The C2, C4, and C6 positions are even more deactivated due to their proximity to the nitrogen atom's powerful deactivating effect. EAS on this substrate is generally not a synthetically viable strategy.

For both isomers, alternative strategies such as lithiation followed by electrophilic quench are far more effective for introducing substituents onto the ring backbone.

Directed ortho-Metalation (DoM): A Contrasting Reactivity Profile

While less reactive in substitution and coupling reactions, 3,5-dichloropyridine possesses a unique feature that can be exploited for regioselective functionalization.

  • 3,5-Dichloropyridine : The proton at the C4 position is significantly acidified by the inductive effects of the two flanking chlorine atoms.[1][4] This allows for selective deprotonation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting C4-lithiated species is a potent nucleophile that can be trapped with a wide range of electrophiles, providing a reliable method for C4-functionalization.[1][4]

  • 2,6-Dichloropyridine : The most acidic protons are at the C3 and C5 positions. Lithiation with LDA can lead to ortho-lithiation at the C3 position, enabling functionalization at that site.[1]

Diagram: Regioselective Functionalization via Lithiation

This workflow highlights how the distinct electronic properties of each isomer dictate the site of deprotonation and subsequent functionalization.

G cluster_0 3,5-Dichloropyridine Workflow cluster_1 2,6-Dichloropyridine Workflow s1 3,5-Dichloropyridine s2 Deprotonation at C4 (LDA, THF, -78°C) s1->s2 Most acidic C-H at C4 s3 C4-Lithiated Intermediate s2->s3 s4 Electrophilic Quench (E+) s3->s4 s5 4-Substituted-3,5-dichloropyridine s4->s5 r1 2,6-Dichloropyridine r2 Deprotonation at C3 (LDA, THF, -78°C) r1->r2 Acidic C-H at C3/C5 r3 C3-Lithiated Intermediate r2->r3 r4 Electrophilic Quench (E+) r3->r4 r5 3-Substituted-2,6-dichloropyridine r4->r5

Caption: Lithiation and electrophilic quench workflow for dichloropyridines.

Experimental Protocols

The following protocols are representative examples illustrating the typical conditions required for the functionalization of each isomer.

Protocol 1: Microwave-Assisted SNAr on 2,6-Dichloropyridine

This protocol describes a typical amination reaction, leveraging microwave heating to accelerate the substitution on the activated ring.[3]

  • Materials : 2,6-dichloropyridine, primary or secondary amine (2-3 equivalents), Potassium Carbonate (K₂CO₃, 2 equivalents), N,N-Dimethylformamide (DMF).

  • Procedure :

    • In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 mmol), the amine (2.0 mmol), and K₂CO₃ (2.0 mmol).

    • Add DMF (3 mL) to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the reaction mixture to 150-200 °C for 30-60 minutes. Monitor reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination on 2,4-Dichloropyridine (Illustrative of C2 Reactivity)

While not the 2,6-isomer, this protocol for 2,4-dichloropyridine demonstrates a highly regioselective amination at the activated C2 position, a transformation analogous to what would be expected for 2,6-dichloropyridine.[12][13]

  • Materials : 2,4-dichloropyridine, aniline or other amine (1.1 equivalents), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (NaOᵗBu, 1.4 equivalents), Anhydrous Toluene.

  • Procedure :

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂, Xantphos, and NaOᵗBu.

    • Add anhydrous toluene and stir the mixture for 15 minutes at room temperature.

    • Add the 2,4-dichloropyridine (1.0 mmol) and the amine (1.1 mmol) to the flask.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Conclusion

The isomeric relationship between 2,6- and 3,5-dichloropyridine provides a classic textbook case of how substituent positioning dictates chemical reactivity.

  • 2,6-Dichloropyridine is the more reactive isomer in reactions driven by electronic activation at the carbon centers, namely Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling . Its symmetrical nature offers predictability in mono-substitution reactions.

For the medicinal or process chemist, the choice between these isomers is a strategic one. If a synthetic route calls for facile substitution or coupling, the 2,6-isomer is the clear choice. If, however, the desired scaffold requires functionalization at the C4 position of a dichloropyridine ring, the less reactive 3,5-isomer provides a unique and powerful synthetic entry point.

References

Unambiguous Structural Confirmation of 6-Chloropyridine-2-carbonitrile: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Ambiguities in structure can lead to misinterpreted biological data, wasted resources, and ultimately, failed projects. The isomeric nature of substituted heterocycles, such as 6-Chloropyridine-2-carbonitrile, presents a classic challenge where simple one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy may fall short of providing a definitive structural proof. This guide provides an in-depth, technical comparison of two-dimensional (2D) NMR methodologies—specifically COSY, HSQC, and HMBC—as a robust solution for the structural elucidation of this compound, supported by predicted spectral data and field-proven insights.

The Challenge: Beyond the 1D Spectrum

This compound (C₆H₃ClN₂) is a substituted pyridine with three protons on the aromatic ring.[1][2] While a 1D ¹H NMR spectrum will show three distinct signals in the aromatic region, and a ¹³C NMR will show the expected six carbon signals, the definitive assignment of each proton and carbon to its specific position on the pyridine ring can be challenging. The electron-withdrawing effects of the chloro and cyano substituents, as well as the nitrogen atom in the ring, create a complex electronic environment that influences chemical shifts in ways that are not always intuitive.[3][4] Misinterpretation of these shifts could lead to the incorrect identification of the isomer.

To overcome this ambiguity, we turn to 2D NMR techniques, which provide through-bond correlation information, allowing us to piece together the molecular puzzle with confidence.

A Data-Driven Approach: Predicted NMR Data

To illustrate the power of 2D NMR, we will use predicted ¹H and ¹³C NMR chemical shifts for this compound as our experimental foundation. These predictions are generated using established algorithms that consider the effects of the various functional groups on the pyridine scaffold.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.95C3: 130.5
H48.05C4: 140.2
H57.65C5: 125.8
--C2: 135.1 (Quaternary)
--C6: 152.3 (Quaternary)
--CN: 116.8 (Quaternary)

Note: Predicted values are for illustrative purposes and may vary slightly from experimental data depending on the solvent and other experimental conditions.

The 2D NMR Toolkit for Structural Confirmation

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The first step in our 2D NMR analysis is the Homonuclear Correlation Spectroscopy (COSY) experiment.[7] COSY reveals which protons are coupled to each other, typically through two or three bonds.[8] In an aromatic system, this allows us to identify adjacent protons.

Causality in Experimental Choice: For this compound, the three aromatic protons (H3, H4, and H5) form a contiguous spin system. A COSY experiment is the most direct way to establish this connectivity.

Expected Correlations:

  • A cross-peak between the signal at ~7.95 ppm (H3) and the signal at ~8.05 ppm (H4).

  • A cross-peak between the signal at ~8.05 ppm (H4) and the signal at ~7.65 ppm (H5).

The absence of a correlation between H3 and H5 confirms they are not adjacent, which is consistent with the proposed structure.

Figure 1: COSY correlation network for this compound.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[9] This is a crucial step in assigning the protonated carbons of the pyridine ring.

Causality in Experimental Choice: While we have predicted chemical shifts, HSQC provides an unambiguous, experimentally-derived link between the proton and carbon signals, forming the foundation for further structural elucidation.

Expected Correlations:

  • A cross-peak connecting the proton at ~7.95 ppm to the carbon at ~130.5 ppm (H3-C3).

  • A cross-peak connecting the proton at ~8.05 ppm to the carbon at ~140.2 ppm (H4-C4).

  • A cross-peak connecting the proton at ~7.65 ppm to the carbon at ~125.8 ppm (H5-C5).

Table 2: Expected HSQC Correlations

Proton (¹H ppm)Correlated Carbon (¹³C ppm)Assignment
~7.95~130.5H3-C3
~8.05~140.2H4-C4
~7.65~125.8H5-C5
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Carbon Skeleton

The HMBC experiment is arguably the most powerful tool in this analysis, as it reveals correlations between protons and carbons that are two or three bonds away.[10][11] This technique is essential for assigning the quaternary (non-protonated) carbons and for confirming the overall connectivity of the molecule.

Causality in Experimental Choice: HMBC is the key to placing the chloro and cyano substituents correctly. The long-range correlations from the known protons (H3, H4, H5) to the quaternary carbons (C2, C6, and the nitrile carbon) provide the definitive evidence for the substitution pattern.

Expected Key Correlations:

  • H3 (~7.95 ppm) will show correlations to:

    • C5 (~125.8 ppm) - a two-bond correlation.

    • C2 (~135.1 ppm) - a two-bond correlation, confirming its proximity to the nitrile group.

    • The nitrile carbon (CN, ~116.8 ppm) - a three-bond correlation.

  • H4 (~8.05 ppm) will show correlations to:

    • C2 (~135.1 ppm) - a three-bond correlation.

    • C6 (~152.3 ppm) - a three-bond correlation, confirming its position between two quaternary carbons.

  • H5 (~7.65 ppm) will show correlations to:

    • C3 (~130.5 ppm) - a two-bond correlation.

    • C6 (~152.3 ppm) - a two-bond correlation, confirming its proximity to the chloro-substituted carbon.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

Proton (¹H ppm)Correlated Carbons (¹³C ppm)Number of BondsSignificance
H3 (~7.95)C2 (~135.1), C5 (~125.8), CN (~116.8)2, 2, 3Confirms C2 and CN position
H4 (~8.05)C2 (~135.1), C6 (~152.3)3, 3Bridges the two substituted carbons
H5 (~7.65)C3 (~130.5), C6 (~152.3)2, 2Confirms C6 position

graph G {
layout=neato;
node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [len=1.5];

// Nodes for atoms
N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C2 [label="C2-CN", pos="1.3,0.5!"];
C3 [label="C3-H3", pos="1.3,-0.5!"];
C4 [label="C4-H4", pos="0,-1!"];
C5 [label="C5-H5", pos="-1.3,-0.5!"];
C6 [label="C6-Cl", pos="-1.3,0.5!"];

// Edges for bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;

// Edges for HMBC correlations
edge [color="#EA4335", style=dashed, constraint=false];
C2 -- C4 [label="H4-C2"];
C6 -- C4 [label="H4-C6"];
C2 -- C3 [label="H3-C2"];
C6 -- C5 [label="H5-C6"];

}

Figure 2: Key HMBC correlations confirming the carbon skeleton.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, it's important to consider other techniques in the context of structural elucidation.

TechniqueAdvantagesDisadvantages
X-ray Crystallography Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult or impossible to grow.[12]
Mass Spectrometry (MS) Provides accurate mass and fragmentation data, confirming the molecular formula.Does not provide direct information about the connectivity of atoms, making it difficult to distinguish between isomers.[13]
Computational NMR Prediction Can help to predict spectra and aid in assignment.[14]Predictions are not a substitute for experimental data and can be inaccurate, especially for complex molecules.

In the context of this compound, while MS would confirm the elemental composition, it would not differentiate it from its isomers. X-ray crystallography would be definitive, but the ability to obtain a suitable crystal is not guaranteed. Therefore, 2D NMR stands out as the most practical and comprehensive method for unambiguous structural confirmation in solution.

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

NMR Data Acquisition
  • General: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for optimal resolution. The probe should be tuned and the sample shimmed before acquisition.

  • COSY: A standard gradient-enhanced COSY (gCOSY) pulse sequence is recommended. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC: A standard gradient-enhanced, sensitivity-improved HSQC pulse sequence should be used. The spectral widths should be set to encompass all proton and carbon signals. The number of scans will depend on the sample concentration but is typically a multiple of 4.

  • HMBC: A gradient-enhanced HMBC pulse sequence is used. A crucial parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.[15]

G cluster_0 Data Acquisition cluster_1 Data Analysis & Confirmation 1D_NMR 1D ¹H & ¹³C COSY COSY 1D_NMR->COSY HSQC HSQC 1D_NMR->HSQC Proton_Connectivity H-H Connectivity COSY->Proton_Connectivity HMBC HMBC HSQC->HMBC Protonated_Carbons Direct C-H Assignment HSQC->Protonated_Carbons Full_Skeleton Long-Range C-H & Quaternary C Assignment HMBC->Full_Skeleton Final_Structure Confirmed Structure Proton_Connectivity->Final_Structure Protonated_Carbons->Final_Structure Full_Skeleton->Final_Structure

Figure 3: Workflow for 2D NMR-based structural confirmation.

Conclusion

For the unambiguous structural confirmation of this compound, a combination of COSY, HSQC, and HMBC experiments provides a self-validating system of evidence. COSY establishes the proton spin system, HSQC links protons to their directly attached carbons, and HMBC elucidates the complete carbon framework, including the definitive placement of substituents. This multi-faceted approach moves beyond the limitations of 1D NMR and provides the high level of certainty required in modern chemical research and development. By understanding the causality behind each experimental choice and the logical connections between the data, researchers can confidently and efficiently confirm the structures of complex molecules.

References

The Decisive Influence of Substituents on Cyanopyridine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cyanopyridines as Privileged Scaffolds

Cyanopyridines are a cornerstone of modern chemical synthesis, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the unique electronic landscape of the pyridine ring, further modulated by the potent electron-withdrawing nature of the cyano (-CN) group.[3] However, the true synthetic versatility of cyanopyridines is unlocked by the strategic placement of additional substituents. These groups, whether electron-donating or electron-withdrawing, can dramatically alter the reactivity of the molecule, dictating reaction outcomes and enabling precise molecular engineering.

This guide provides an in-depth comparison of how different substituents influence the reactivity of the cyanopyridine scaffold. We will explore the underlying electronic principles, present comparative experimental data from a model reaction, provide a detailed protocol for assessing these effects, and discuss the implications for researchers in drug discovery and materials science.

Theoretical Framework: The Electronic Tug-of-War

The reactivity of a substituted cyanopyridine is governed by a delicate interplay of inductive and resonance effects. The pyridine nitrogen atom is inherently electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This makes the ring susceptible to nucleophilic attack, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing cyano group.[3][4]

Additional substituents perturb this electronic baseline:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), or additional cyano groups further deplete the electron density of the pyridine ring. This heightened electrophilicity makes the ring exceptionally reactive towards nucleophiles.[5]

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), methoxy (-OCH₃), or alkyl groups donate electron density to the ring through resonance or induction. This partially counteracts the effect of the pyridine nitrogen and cyano group, generally decreasing the ring's reactivity towards nucleophiles but potentially increasing its susceptibility to electrophilic attack (though this is less common for pyridines).[6][7]

The position of the substituent is as critical as its electronic nature. For instance, in nucleophilic aromatic substitution (SNAr) reactions, EWGs at positions 2 and 4 (ortho and para to the nitrogen) provide the strongest activation by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[8][9]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 6-Chloropyridine-2-carbonitrile (CAS No. 33252-29-8) demand meticulous planning and adherence to established protocols. This guide provides essential, field-proven procedures for the safe management and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

The intrinsic nature of this compound—a chlorinated, nitrogen-containing heterocyclic compound—presents a specific hazard profile that dictates its disposal pathway. It is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and it can cause serious eye damage and skin and respiratory irritation. Therefore, improper disposal is not an option.

Part 1: Immediate Safety & Handling Protocols

Before any disposal procedure can be considered, the principles of safe handling and storage must be rigorously applied. Proactive measures are the most effective way to prevent incidents that could lead to complex disposal scenarios.

1.1. Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the compound's high toxicity and irritant properties, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear nitrile rubber gloves tested to a relevant standard such as EN 374. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1]

  • Eye Protection: Chemical safety goggles or a full-face shield (European standard - EN 166) are required to protect against dust particles and splashes.[2][3]

  • Body Protection: A lab coat, closed-toe shoes, and appropriate protective clothing are essential to prevent skin exposure.[2]

  • Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[1][2]

1.2. Prudent Storage and Incompatibility

Proper storage is critical for preventing degradation and dangerous reactions.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3]

  • Segregate from incompatible materials, particularly strong oxidizing agents and strong acids.[4][5] Nitriles can react with acids to produce heat and toxic, flammable gases.[5]

ParameterSpecificationSource(s)
CAS Number 33252-29-8
Molecular Formula C₆H₃ClN₂[1]
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Damage[1]
Primary Incompatibilities Strong oxidizing agents, Mineral acids[4][5]
Recommended PPE Nitrile gloves, Chemical goggles/face shield, Lab coat[1][2]
Primary Disposal Route Licensed Hazardous Waste Incineration[6][7]

Part 2: Spill Management: A First Line of Defense

An accidental spill is a critical event that requires an immediate and systematic response. The goal is to contain, collect, and package the material safely for disposal.

2.1. Step-by-Step Spill Cleanup Protocol

This procedure should only be performed by trained personnel equipped with the proper PPE.[8][9]

  • Evacuate and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.[9]

  • Ventilate (with caution): If the spill occurs outside a fume hood, ensure the area is well-ventilated by increasing exhaust ventilation. Avoid creating airborne dust.[8]

  • Contain the Spill: For a solid spill, carefully confine the spill to a small area.[10]

  • Collect the Material:

    • Use dry cleanup procedures. DO NOT use water , as this could create a hazardous solution.[1]

    • Gently sweep or scoop the solid material using spark-proof tools. Avoid any action that generates dust.[1][10]

    • For residual powder, you may use damp paper towels (wetted with a suitable non-reactive solvent if necessary, otherwise water is acceptable for final wipe-down if the bulk material is removed) to wipe the area.[10]

  • Package for Disposal: Place all contaminated materials (spilled substance, paper towels, used PPE) into a suitable, sealable, and clearly labeled container for hazardous waste.[1][10] A double-bagged plastic bag or a sealed plastic container is recommended.[8]

  • Decontaminate: Clean the spill area and any contaminated equipment with soap and water, collecting the cleaning materials as hazardous waste.[8][9]

  • Report: Document the incident and report it to your institution's Environmental Health & Safety (EHS) department.[9]

Part 3: Core Disposal Pathways and Workflow

Disposal of this compound must be handled through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

3.1. The Preferred Method: High-Temperature Incineration

The most effective and environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration.

  • Causality: Incineration at temperatures typically above 850°C (and often exceeding 1100°C for halogenated waste as per EU directives) ensures the complete destruction of the organic molecule.[7][11] This process breaks down the compound into simpler, less toxic inorganic constituents like carbon dioxide, water, and hydrogen chloride (HCl).[12][13] The resulting acid gases (like HCl) are then neutralized in a scrubber system before being released.[11][12] This method definitively eliminates the compound's toxicity.

3.2. Unacceptable Disposal Methods

  • Landfilling: Direct landfilling of untreated hazardous chemical waste is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[14] The compound's potential to leach into soil and groundwater makes this an unsafe option.

  • Sewer Disposal: This is strictly forbidden. The compound is toxic and introducing it into the water system could have severe ecological consequences and disrupt wastewater treatment processes.[15]

  • Chemical Neutralization in the Lab: While some chemicals can be neutralized in the lab, the reaction of nitriles with common neutralizing agents (like acids or bases) can be hazardous.[5] Attempting to hydrolyze or otherwise degrade this compound without specialized equipment and validated procedures is not recommended and should not be attempted.

3.3. Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste from generation to final disposal.

G cluster_generation Waste Generation Point (Laboratory) cluster_procedure Handling & Collection Procedure cluster_storage_disposal Storage & Final Disposal Waste_Identified Waste Identified: This compound Decision_Type Routine Waste or Spill? Waste_Identified->Decision_Type Routine_Waste Routine Disposal: Collect in designated, compatible waste container. Decision_Type->Routine_Waste Routine Spill Accidental Spill: Follow Spill Cleanup Protocol. Decision_Type->Spill Spill Label Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards Routine_Waste->Label Spill->Label Store Store container in designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). Label->Store Arrange_Pickup Arrange pickup by institutional EHS or licensed hazardous waste contractor. Store->Arrange_Pickup Incineration Final Disposal: High-Temperature Hazardous Waste Incineration Arrange_Pickup->Incineration

Caption: Decision workflow for this compound waste.

Part 4: Waste Accumulation and Labeling for Disposal

Proper accumulation and labeling are regulatory requirements and are critical for ensuring safe transport and disposal.[6]

  • Select a Compatible Container: Use a container that is sturdy, leak-proof, and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is often suitable.[6]

  • Label Correctly and Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation began.[6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab, which should have secondary containment to capture any potential leaks.[6]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 6-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 6-Chloropyridine-2-carbonitrile, a key building block in medicinal chemistry, are tools of innovation. However, their potent reactivity demands an equally potent commitment to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) when handling this compound. Our goal is to embed safety within the scientific process, ensuring that operational excellence and personal protection are one and the same.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our every precaution. Understanding these classifications is the first step in building a self-validating safety protocol.

The compound is classified as:

  • Acutely Toxic (Oral, Dermal, Inhalation): It is harmful or toxic if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2] This broad toxicological threat means we must prevent all routes of exposure.

  • Causes Serious Eye Damage: This is the most critical classification for immediate procedural choices. It signifies a risk of irreversible injury, making robust eye protection non-negotiable.[1][2]

  • Causes Skin Irritation: Direct contact can lead to irritation, and given its dermal toxicity, preventing this is paramount.[1][2]

  • May Cause Respiratory Irritation: Inhalation of the solid dust or vapors can irritate the respiratory tract.[1][2]

These hazards are the causal basis for the specific PPE and handling protocols that follow. We don't just wear gloves; we wear the right gloves to prevent dermal absorption and toxicity. We don't just wear eye protection; we wear a complete seal to prevent irreversible damage.

The Core Ensemble: Your Primary Barrier

The selection of PPE is dictated by the task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory scenarios involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical Safety GogglesNitrile Gloves (Double-gloved recommended)Fully-buttoned Lab CoatWork within a certified Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile Gloves (Double-gloved)Chemical-Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Large-Scale Operations (>5g) Chemical Safety Goggles & Face ShieldChemical-Resistant Gauntlet GlovesChemical-Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Cleaning Spills Chemical Safety Goggles & Face ShieldChemical-Resistant Gauntlet GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved respirator if outside a fume hood
Eye and Face Protection: A Non-Negotiable Mandate

Given the severe risk of eye damage, standard safety glasses are insufficient.

  • Chemical Safety Goggles: These are the absolute minimum. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.[3]

  • Face Shield: A face shield must be worn over safety goggles during any task with a heightened splash risk, such as transferring solutions or working with larger quantities.[1] This protects the entire face from direct contact.

Hand Protection: The Right Barrier Material

Nitrile gloves are the standard choice for handling a wide array of laboratory chemicals due to their superior resistance to punctures and many solvents compared to latex.[4][5][6]

  • Mechanism of Protection: Nitrile rubber is a synthetic copolymer of acrylonitrile and butadiene, providing a durable and chemically resistant barrier.[5]

  • Field-Proven Insight: For handling this compound, double-gloving is a strongly recommended best practice. This provides a backup barrier in case of an unnoticed puncture or degradation of the outer glove. Always remove the outer glove immediately upon known contact and inspect the inner glove before proceeding.

  • Trustworthiness Check: Before use, always inspect gloves for any signs of degradation or punctures. After handling, remove them using a technique that avoids touching the outer contaminated surface with bare skin.

Body Protection: Beyond the Lab Coat
  • Lab Coat: A clean, fully-buttoned lab coat is the primary layer of body protection.[1]

  • Chemical-Resistant Apron: When preparing solutions or handling quantities where splashing is possible, a polyethylene or rubber apron worn over the lab coat is essential. A standard cotton lab coat can absorb chemicals, effectively holding them against your body; an apron provides an impermeable barrier.

Respiratory Protection: Engineering Controls First

The primary method for preventing respiratory exposure is a properly functioning and certified Chemical Fume Hood .[7] All handling of this compound solid and its solutions should occur within a fume hood. A respirator is only required if these engineering controls are unavailable or insufficient, such as during a large spill cleanup, and requires enrollment in a respiratory protection program with medical clearance and fit-testing.[7]

Procedural Discipline: Donning, Doffing, and Disposal

Correctly putting on and taking off PPE is as critical as selecting it. The sequence is designed to prevent cross-contamination.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Don your lab coat and apron first.

  • Goggles and Face Shield: Put on your safety goggles, ensuring a snug fit. Add a face shield if the procedure requires it.

  • Gloves: Don your inner pair of gloves, then your outer pair, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - The Critical Path to Avoid Contamination:

  • Outer Gloves: Remove the first pair of gloves. These are considered the most contaminated. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of your now-uncovered hand under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Goggles: Remove safety goggles from the back to the front.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Inner Gloves: Finally, remove your inner gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Preventing Contamination) Coat 1. Don Lab Coat & Apron Goggles 2. Don Goggles & Face Shield Coat->Goggles Gloves 3. Don Gloves (Over Cuffs) Goggles->Gloves OuterGloves 1. Remove Outer Gloves Shield 2. Remove Face Shield & Apron OuterGloves->Shield DoffGoggles 3. Remove Goggles Shield->DoffGoggles DoffCoat 4. Remove Lab Coat DoffGoggles->DoffCoat InnerGloves 5. Remove Inner Gloves DoffCoat->InnerGloves Wash 6. Wash Hands InnerGloves->Wash

Caption: Logical workflow for donning and doffing PPE to minimize contamination risk.

Disposal Plan

All disposable PPE contaminated with this compound, including gloves, disposable aprons, and cleaning materials, must be treated as hazardous waste.[1]

  • Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Never dispose of this waste in standard trash receptacles.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.[1]

Emergency Protocols: Responding to Exposure

In the event of an exposure, immediate and correct action is critical. An emergency eyewash and safety shower must be accessible within a 10-second travel distance.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention without delay.[1]

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower for large area exposures.[8] While rinsing, remove all contaminated clothing.[8] Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1]

By integrating this comprehensive PPE strategy into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyridine-2-carbonitrile
Reactant of Route 2
6-Chloropyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.